Octadecyl chloroformate
Description
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Properties
IUPAC Name |
octadecyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19(20)21/h2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDURWGNZCVESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0068656 | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51637-93-5 | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51637-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051637935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonochloridic acid, octadecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0068656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.101 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
what is octadecyl chloroformate used for in research
An In-Depth Technical Guide to the Research Applications of Octadecyl Chloroformate
Authored by a Senior Application Scientist
Abstract
This compound (C₁₈H₃╇ClO₂) is a highly versatile reagent whose utility in scientific research is anchored in its unique bifunctional nature. It possesses a long, 18-carbon aliphatic chain, which imparts significant hydrophobicity and lipophilicity, and a highly reactive chloroformate group. This combination allows for the covalent attachment of the octadecyl moiety to a wide array of nucleophilic substrates. This guide provides an in-depth exploration of the principal applications of this compound in modern research, focusing on the chemical principles, detailed experimental workflows, and practical insights relevant to researchers in materials science, analytical chemistry, and drug development. We will delve into its role in surface modification, the functionalization of nanoparticles for advanced drug delivery, and as a derivatization agent for chromatographic analysis, providing a comprehensive resource for both new and experienced scientists.
Core Principles: The Chemistry of this compound
At its core, the utility of this compound stems from the reactivity of the chloroformate functional group, which is analogous to that of acyl chlorides.[1][2] The carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. The primary reaction mechanism involves the nucleophilic acyl substitution, where a nucleophile (such as an amine, alcohol, or thiol) attacks the carbonyl carbon, leading to the displacement of the chloride ion.
This reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The choice of base and solvent is critical for controlling reaction kinetics and minimizing side reactions.[1]
The octadecyl chain (C18) is a defining feature. This long, saturated hydrocarbon tail is profoundly hydrophobic. When tethered to a substrate, these chains can dramatically alter the substrate's surface properties, driving self-assembly in aqueous environments and enhancing affinity for lipidic phases.
Caption: General reaction mechanism of this compound.
Application I: Surface Modification and Hydrophobicity Engineering
A primary application of this compound is the chemical modification of surfaces to increase their hydrophobicity.[1] This is crucial in the development of advanced materials where controlling the interaction between a surface and an aqueous environment is paramount.[1] Applications include creating water-repellent coatings, reducing non-specific binding in biosensors, and controlling flow in microfluidic devices.[1]
Causality Behind the Method
Substrates rich in hydroxyl (-OH) or amine (-NH2) groups, such as silicon wafers with a native oxide layer, glass, or plasma-treated polymers, are ideal candidates for modification. The chloroformate group reacts with these surface-bound nucleophiles to form stable carbonate or carbamate linkages, respectively. This process grafts the long octadecyl chains onto the surface. Due to van der Waals interactions, these aliphatic chains tend to pack closely together, forming a dense, self-assembled monolayer that presents a low-energy, non-polar interface to the environment, effectively repelling water.
Experimental Protocol: Hydrophobization of a Silicon Wafer
This protocol describes a common method for creating a hydrophobic surface on a silicon substrate.
1. Substrate Preparation (Hydroxylation):
- Clean silicon wafer fragments by sonication in acetone, followed by isopropyl alcohol, and finally deionized water (15 minutes each).
- Dry the wafers under a stream of nitrogen.
- Activate the surface to generate hydroxyl groups by immersing the wafers in a Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate PPE).
- Rinse extensively with deionized water and dry with nitrogen.
2. Surface Grafting Reaction:
- Prepare a 10 mM solution of this compound in a dry, aprotic solvent (e.g., anhydrous toluene or dichloromethane) containing 20 mM of a non-nucleophilic base (e.g., pyridine).[1]
- Place the cleaned, hydroxylated wafers into the solution in a sealed, moisture-free reaction vessel.
- Allow the reaction to proceed for 12-24 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- After the reaction, remove the wafers and rinse thoroughly with the solvent (toluene/dichloromethane), followed by ethanol and deionized water to remove any unreacted reagents.
- Dry the modified wafers under a stream of nitrogen.
3. Validation:
- The success of the modification is confirmed by measuring the static water contact angle. An unmodified, hydroxylated silicon wafer will be highly hydrophilic (contact angle < 10°). A successfully modified surface will be highly hydrophobic, with a contact angle typically exceeding 100°.
Application II: Nanoparticle Functionalization for Drug Delivery
In nanomedicine, this compound is used to functionalize the surface of nanoparticles (NPs), tuning their properties for therapeutic applications.[1] This is particularly relevant for creating delivery systems for hydrophobic drugs or for improving the interaction of NPs with biological systems.[1][3]
Field-Proven Insights
-
Enhanced Drug Loading: By grafting hydrophobic octadecyl chains onto the surface of a hydrophilic polymer or nanoparticle, a hydrophobic matrix is created. This allows for the efficient encapsulation of non-polar therapeutic agents, such as paclitaxel, through favorable hydrophobic interactions.[1][4]
-
Improved Biocompatibility and Cellular Uptake: The long alkyl chains can modify the surface of nanoparticles to improve their dispersion in non-polar media and enhance their biocompatibility.[1] Furthermore, modifying nanoparticles with these lipid-like chains can increase their uptake by cells, potentially through improved interaction with the cell membrane.[1]
-
Controlled Release: The hydrophobic nature of the octadecyl-modified NP matrix can be used to control the release kinetics of encapsulated hydrophobic drugs.[1]
Caption: Workflow for nanoparticle functionalization and drug loading.
Application III: Derivatization for Gas Chromatography (GC)
In analytical chemistry, many compounds of biological interest (e.g., amino acids, carboxylic acids, phenols) are non-volatile and thermally labile, making them unsuitable for direct analysis by Gas Chromatography (GC).[2] Derivatization is a chemical modification process used to convert these polar analytes into more volatile and thermally stable derivatives.[1][2] this compound serves as an effective derivatizing agent for this purpose.[1]
Mechanism of Volatility Enhancement
The key to this application is the reaction of this compound with polar functional groups like amines (-NH₂) and hydroxyls (-OH).[2] This reaction masks the polar sites responsible for intermolecular hydrogen bonding. By replacing an active hydrogen with a large, non-polar octadecylcarbamate or octadecylcarbonate group, the analyte's polarity is significantly reduced, and its molecular weight is increased. While the increased mass would typically decrease volatility, the elimination of strong hydrogen bonding has a much more profound effect, drastically lowering the boiling point of the analyte and improving its thermal stability, allowing it to be analyzed by GC-Mass Spectrometry (GC/MS).[1][2]
| Analyte Functional Group | Product of Derivatization | Key Benefit for GC |
| Primary/Secondary Amine (R-NH₂) | Alkyl Carbamate | Eliminates N-H hydrogen bonding |
| Alcohol/Phenol (R-OH) | Carbonate Ester | Eliminates O-H hydrogen bonding |
| Carboxylic Acid (R-COOH) | Mixed Anhydride | Masks acidic proton, reduces polarity |
Table 1: Summary of Derivatization Reactions with this compound for GC Analysis.
Protocol: Derivatization of Amino Acids for GC/MS Analysis
1. Sample Preparation:
- Prepare a 1 mg/mL standard solution of the target amino acid(s) in 0.1 M HCl.
- Pipette 100 µL of the standard solution into a 2 mL GC vial.
- Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 60°C.
2. Derivatization Reaction:
- To the dried residue, add 100 µL of a pyridine/ethanol (4:1 v/v) solution to act as the solvent and catalyst base. Vortex for 30 seconds.
- Add 50 µL of this compound.
- Cap the vial tightly and heat at 100°C for 30 minutes in a heating block.
3. Extraction:
- After cooling to room temperature, add 500 µL of deionized water and 500 µL of chloroform to the vial.
- Vortex vigorously for 1 minute to extract the derivatized analytes into the organic phase.
- Centrifuge for 5 minutes at 2000 rpm to separate the phases.
- Carefully transfer the lower organic (chloroform) layer to a new GC vial.
4. Analysis:
- Inject 1 µL of the organic extract into the GC/MS system for analysis. The resulting derivatives will be more volatile and produce sharp, symmetrical peaks.
Safety and Handling
As a reactive acyl chloride derivative, this compound requires careful handling in a laboratory setting.
-
Corrosivity: It is corrosive and causes burns to the eyes, skin, and mucous membranes.[5] It reacts with moisture, including humidity in the air, to release corrosive HCl gas.[2][6]
-
Toxicity: Inhalation, ingestion, or skin contact can be harmful.[5][7] Always handle this reagent in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles or a face shield, impervious gloves (e.g., nitrile), and a lab coat.[5][7]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5] The container should be kept tightly closed and may be stored under an inert atmosphere (nitrogen) to prevent degradation from moisture.[5]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal.[8] Do not use combustible materials like sawdust. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and enabling reagent for researchers across multiple disciplines. Its value lies in its ability to covalently introduce a long, hydrophobic alkyl chain onto various substrates through a well-understood and robust reaction chemistry. Whether the goal is to engineer water-repellent surfaces, design sophisticated nanoparticle drug carriers, or enable the analysis of complex biological molecules, this reagent provides a reliable method for fundamentally altering the chemical and physical properties of a target molecule or material. A thorough understanding of its reactivity, coupled with careful experimental design and adherence to safety protocols, allows scientists to leverage its full potential in advancing materials science, nanotechnology, and analytical methods.
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An In-depth Technical Guide to Octadecyl Chloroformate: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecyl chloroformate (CAS No. 51637-93-5) is a highly reactive organic compound that serves as a pivotal reagent in modern organic synthesis.[1] Characterized by a long C18 alkyl chain attached to a chloroformate functional group, this molecule uniquely combines hydrophobic and electrophilic properties. This dual nature makes it an invaluable tool for a variety of chemical transformations, ranging from the introduction of protecting groups to the modification of surfaces for advanced materials.[1][2] Its utility has expanded from a simple chemical intermediate to a sophisticated agent in chromatography and materials science.[1] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and key applications, with a focus on the underlying principles and practical methodologies relevant to research and development.
Core Chemical and Physical Properties
This compound's utility is fundamentally governed by its physicochemical characteristics. As a chloroformate ester, it is noted for its reactivity, particularly its sensitivity to moisture.[2] The long octadecyl chain imparts significant lipophilicity, influencing its solubility and interfacial activity.[2]
| Property | Value | Source(s) |
| CAS Number | 51637-93-5 | [1][3] |
| Molecular Formula | C₁₉H₃₇ClO₂ | [2][3][4] |
| Molecular Weight | 332.95 g/mol | [1][3][4] |
| IUPAC Name | octadecyl carbonochloridate | [1][5] |
| Synonyms | Stearyl chloroformate, Chloroformic acid octadecyl ester | [5] |
| Appearance | Colorless to pale yellow liquid or low melting solid | [2][5] |
| Solubility | High solubility in non-polar and moderately polar organic solvents (e.g., hexane, chloroform, ethyl acetate).[2][5] | |
| Stability | Moisture sensitive; hygroscopic.[2][5] Thermal decomposition can occur at elevated temperatures (>60°C).[1] |
Molecular Structure and Spectroscopic Insights
The structure of this compound consists of a linear eighteen-carbon alkyl chain (the octadecyl group) linked to a chloroformate group (-OCOCl). The carbonyl carbon of the chloroformate is highly electrophilic due to the presence of two electronegative atoms (oxygen and chlorine), which is the key to its reactivity.[6]
Caption: 2D structure of this compound.
-
¹H NMR: Would show characteristic signals for the terminal methyl group (triplet, ~0.9 ppm), a large signal for the methylene chain protons (~1.2-1.4 ppm), a triplet for the methylene group adjacent to the oxygen (~4.2 ppm), and no other significant signals.
-
¹³C NMR: Would display a signal for the carbonyl carbon (~150-160 ppm), a signal for the carbon of the CH₂-O group (~70 ppm), and a series of signals for the alkyl chain carbons.
-
IR Spectroscopy: A strong characteristic absorption band for the C=O stretch of the acyl chloride would be expected around 1775-1815 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak would be observed, along with characteristic fragmentation patterns of the long alkyl chain.
Synthesis and Reaction Mechanisms
Synthesis of this compound
The primary industrial and laboratory synthesis of this compound involves the reaction of octadecanol with phosgene (COCl₂) or a phosgene equivalent like triphosgene.[1][2] This reaction is a nucleophilic acyl substitution where the alcohol attacks the carbonyl carbon of phosgene.[2]
Caption: Synthesis of this compound from octadecanol and phosgene.
The reaction is typically carried out in an inert solvent.[8] The choice of a base, such as pyridine, is crucial to scavenge the HCl byproduct, driving the reaction to completion.[1] Careful control of the reaction temperature, optimally between 50-60°C, is necessary to maximize yield and prevent thermal decomposition, which can lead to the formation of octadecene, HCl, and CO₂.[1][2]
Core Reactivity: Nucleophilic Acyl Substitution
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it susceptible to attack by nucleophiles.[6] The reaction generally proceeds through a bimolecular nucleophilic addition-elimination mechanism, forming a transient tetrahedral intermediate that subsequently collapses to expel a chloride ion.[1][6]
This core reactivity allows for the facile introduction of the octadecyloxycarbonyl group onto various molecules.
Key Applications in Research and Development
Derivatizing Agent for Chromatography
This compound is used as a derivatizing agent, particularly for gas chromatography (GC) analysis.[1] Polar compounds containing functional groups like amines, alcohols, phenols, and carboxylic acids are often non-volatile.[9] Reaction with this compound converts these polar groups into less polar, more volatile derivatives, which enhances their separation and detection by GC-mass spectrometry (GC/MS).[1][9] The long alkyl chain can also improve the chromatographic retention of the derivatives.
Generalized Derivatization Protocol for GC-MS Analysis:
-
Sample Preparation: Dissolve the analyte containing polar functional groups in an appropriate solvent mixture (e.g., water/acetonitrile).
-
pH Adjustment: Add a base, such as pyridine or triethylamine, to the sample solution to act as a catalyst and neutralize the HCl byproduct.
-
Derivatization: Add this compound to the reaction mixture. The reaction is typically rapid and can often be performed at room temperature.
-
Extraction: After the reaction is complete, extract the derivatized analytes into a non-polar organic solvent (e.g., n-hexane or chloroform).
-
Analysis: Inject the organic extract into the GC-MS for analysis.
Protecting Group Chemistry
In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with subsequent reactions. This compound can serve as a protecting group for alcohols and amines.[1][2] It reacts with these functional groups to form stable carbonate and carbamate linkages, respectively.[10] These protecting groups can be cleaved under specific conditions later in the synthetic sequence.
Caption: Use of this compound as a protecting group for amines.
Surface Modification
A primary application of this compound is in the modification of surfaces to increase hydrophobicity.[1][2] By reacting the chloroformate with hydroxyl groups present on the surface of materials like silica or metal oxides, a dense layer of long, hydrophobic octadecyl chains can be covalently attached. This is critical in the design of advanced materials, including biosensors and microfluidic devices, where controlling surface-water interactions can reduce non-specific binding and improve device performance.[1][2]
Drug Development and Bioconjugation
The long, lipophilic octadecyl chain can be introduced into drug molecules or drug delivery systems to enhance their properties.[1] For instance, creating a prodrug by linking a drug to the octadecyl moiety via a carbonate or carbamate bond can increase its lipophilicity, potentially improving membrane permeability and oral bioavailability.[10] In the realm of bioconjugation, this hydrophobic chain can be used to modify biomolecules or nanoparticles to improve their interaction with cell membranes or enhance the encapsulation of lipophilic drugs.[1]
Safety and Handling
This compound is a reactive and moisture-sensitive compound that requires careful handling.[2][5]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][14] Avoid contact with skin, eyes, and clothing.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[5][13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
-
Hazards: As a chloroformate, it is expected to be corrosive and can cause severe skin burns and eye damage.[13] Inhalation may be toxic.[13] It is sensitive to moisture and will hydrolyze to release octadecanol, hydrogen chloride (HCl), and carbon dioxide.[2] Thermal decomposition may produce hazardous gases.[11]
Always consult the Safety Data Sheet (SDS) for detailed and up-to-date safety information before handling this chemical.[11][12][13][14][15]
Conclusion
This compound is a versatile and powerful reagent for the chemical scientist. Its unique structure, combining a long hydrophobic alkyl chain with a reactive electrophilic center, enables a wide range of applications from derivatization for analytical chemistry to the synthesis of complex molecules and the engineering of advanced materials. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.
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An In-depth Technical Guide to the Synthesis of Octadecyl Chloroformate from Octadecanol
Abstract: This technical guide provides a comprehensive overview of the synthesis of octadecyl chloroformate from its corresponding long-chain alcohol, 1-octadecanol. The document is tailored for researchers, scientists, and professionals in drug development and materials science who utilize long-chain chloroformates as critical intermediates for surface modification, prodrug synthesis, and the development of advanced delivery systems. We will delve into the underlying reaction mechanisms, emphasize the critical importance of safety when handling phosgene surrogates, provide a detailed, field-proven experimental protocol using triphosgene, and outline methods for the characterization of the final product. The guide prioritizes scientific integrity and practical applicability, explaining the causality behind experimental choices to ensure reproducible and safe execution.
Introduction: The Strategic Importance of this compound
This compound (C₁₉H₃₇ClO₂) is a highly reactive chemical intermediate whose value lies in its bifunctional nature: a long C18 alkyl chain and a reactive chloroformate group. This structure makes it an exceptional reagent for introducing a lipophilic octadecyl moiety onto various substrates. In the pharmaceutical and biomedical fields, this modification is strategically employed to alter the physicochemical properties of molecules.[1] Key applications include:
-
Prodrug Synthesis: Enhancing the lipophilicity of drugs to improve membrane permeability and oral bioavailability. The resulting carbonate linkage can be designed for enzymatic cleavage in vivo, releasing the active pharmaceutical ingredient (API).[2]
-
Drug Delivery Systems: Functionalizing nanoparticles, liposomes, or biodegradable polymers to control drug release profiles, improve encapsulation efficiency, and target specific tissues.[3][4][5][6]
-
Surface Functionalization: Modifying the surfaces of medical implants or tissue engineering scaffolds to increase hydrophobicity, control protein adsorption, and alter cellular interactions, thereby improving biocompatibility.[1]
Given its utility, a robust and safe synthetic methodology is paramount. This guide focuses on the most common and contemporary approach, avoiding the direct use of highly hazardous phosgene gas.
The Chemistry of Chloroformylation
The conversion of an alcohol to a chloroformate is a classic nucleophilic acyl substitution. The core transformation involves the reaction of the alcohol's hydroxyl group with a carbonyl dichloride source.
Reaction Mechanism
The reaction proceeds via the nucleophilic attack of the 1-octadecanol on the electrophilic carbonyl carbon of a phosgene molecule. This is followed by the elimination of a chloride ion and a proton to yield the final this compound product. A base is required to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Reagent Selection: The Triphosgene Advantage
While the synthesis can be achieved with highly toxic phosgene gas (COCl₂), modern laboratory and industrial practices overwhelmingly favor safer, solid phosgene surrogates.[7][8]
Triphosgene (Bis(trichloromethyl) carbonate or BTC) is the reagent of choice.[9] It is a stable, crystalline solid that is easier and safer to handle, transport, and store than gaseous phosgene.[9][10] In the presence of a catalyst, typically a tertiary amine like pyridine or triethylamine, triphosgene decomposes in situ to generate three molecules of phosgene.[11] This "on-demand" generation minimizes the concentration of free phosgene in the reaction vessel at any given time, significantly enhancing the safety of the procedure.[10]
Critical Safety Considerations: Handling Triphosgene
The convenience of triphosgene does not eliminate the inherent dangers associated with phosgene. Triphosgene is highly toxic and corrosive.[12][13] It is fatal if inhaled and causes severe skin and eye damage.[12] All operations must be conducted with stringent safety protocols.
-
Engineering Controls: All work involving triphosgene must be performed within a certified chemical fume hood with robust airflow.[14] The experimental setup should be contained to prevent any potential release of phosgene gas, which can form from the decomposition of triphosgene upon contact with moisture or heat.[12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.[13] This includes:
-
Hand Protection: Chemical-resistant gloves (Viton or equivalent are recommended).[14]
-
Eye Protection: Tightly fitting safety goggles and a full-face shield.[13]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes. Ensure no skin is exposed.[12][15]
-
Respiratory Protection: While engineering controls are the primary defense, a respirator appropriate for phosgene should be available for emergency situations.[13]
-
-
Spill & Waste Management:
-
Spills: Liquid spills should be neutralized with sodium bicarbonate.[10] Gaseous spills or vapor can be mitigated with ammonia.[10] Have appropriate spill kits readily available.
-
Waste: All triphosgene-contaminated waste must be quenched carefully (e.g., with a basic solution) and disposed of as hazardous waste according to institutional guidelines.[14]
-
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of long-chain alkyl chloroformates using triphosgene.[7][16]
Materials and Equipment
-
Reagents: 1-Octadecanol, Triphosgene (BTC), Sodium Carbonate (anhydrous), Toluene (anhydrous).
-
Equipment: Three-neck round-bottom flask, dropping funnel, magnetic stirrer, thermometer, condenser, inert gas line (Nitrogen or Argon), ice-water bath.
Step-by-Step Synthesis Procedure
-
Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, a thermometer, a dropping funnel, and a condenser connected to an inert gas line with an outlet bubbler. Ensure the entire apparatus is dry.
-
Reagent Preparation (Initial Charge): In the reaction flask, create a slurry by combining triphosgene (0.35-0.40 equivalents relative to the alcohol) and sodium carbonate (~1.0 equivalent) in anhydrous toluene.
-
Cooling: Cool the stirred slurry to 0 °C using an ice-water bath. Maintain this temperature throughout the addition of the alcohol.
-
Alcohol Addition: Dissolve 1-octadecanol (1.0 equivalent) in a separate portion of anhydrous toluene. Slowly add this solution to the cooled, stirred triphosgene slurry via the dropping funnel over a period of 30-60 minutes.
-
Causality Note: Slow addition is critical to control the exothermic reaction and the rate of in situ phosgene generation, preventing dangerous temperature spikes and pressure buildup.
-
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]
-
Work-up and Purification:
-
Upon completion, remove the solid sodium carbonate and byproducts by filtration.
-
Wash the filtrate with cold, dilute HCl and then with brine to remove any remaining base or salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound, which typically appears as a colorless oil or low-melting solid.[16]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization and Quality Control
Verifying the structure and purity of the synthesized this compound is essential. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are the primary analytical techniques.[17]
Expected Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for this compound, based on data from analogous long-chain chloroformates.[18][19][20]
| Parameter | Expected Value / Observation |
| Appearance | Colorless oil or low-melting waxy solid |
| FTIR (C=O stretch) | Strong absorption band around 1775-1785 cm⁻¹ |
| FTIR (C-O stretch) | Strong absorption band around 1150-1170 cm⁻¹ |
| ¹H NMR (O-CH₂-) | Triplet, ~4.3 ppm |
| ¹H NMR (-CH₂- chain) | Multiplets, ~1.2-1.7 ppm |
| ¹H NMR (terminal -CH₃) | Triplet, ~0.9 ppm |
| ¹³C NMR (-OCOCl) | ~150-151 ppm |
| ¹³C NMR (O-CH₂-) | ~72-73 ppm |
Note: Exact chemical shifts (ppm) may vary slightly depending on the solvent used for NMR analysis.
Advanced Methodologies: Continuous Flow Synthesis
For improved safety, scalability, and efficiency, continuous flow synthesis represents the state-of-the-art for preparing chloroformates.[21] In a flow reactor, small volumes of reagent solutions are mixed and reacted continuously in a contained coil or channel.[22] This approach dramatically reduces the volume of hazardous materials being reacted at any one time, minimizes reaction time, and offers superior control over reaction parameters, making it highly advantageous for industrial-scale production.[21]
Conclusion
The synthesis of this compound from 1-octadecanol via a triphosgene-mediated pathway is a robust and reliable method crucial for advancements in drug delivery and materials science. The procedure, while straightforward, demands an unwavering commitment to safety due to the high toxicity of the reagents involved. By understanding the underlying chemical principles, adhering strictly to safety protocols, and employing rigorous analytical characterization, researchers can confidently produce high-purity this compound for their innovative applications.
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University of Toronto, Department of Chemistry. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. Available at: [Link]
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Patil, P. (2014). A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(3), 516-530. Available at: [Link]
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Fang, C., & Xiao, X. (2021). The Synthesis of Long Chain Alkyl Chloroformate. Frontiers in Materials Chemistry, 9(3), 86-91. Available at: [Link]
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Fang, C., & Xiao, X. (2021). Synthesis of chloroformates with different carbon chains. ResearchGate. [Image]. Available at: [Link]
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Gallas, J. P., et al. (2009). Fourier transform infrared spectroscopy and solid-state nuclear magnetic resonance studies of octadecyl modified metal oxides obtained from different silane precursors. Langmuir, 25(11), 6317-6326. Available at: [Link]
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Liang, F., et al. (2020). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. Organic Letters, 22(9), 3566-3569. Available at: [Link]
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Hu, W. X., & Rao, G. W. (2004). Preparation of Chloroformates Using Bis(Trichloromethyl)Carbonate. Chinese Chemical Letters, 15(1), 19-22. Available at: [Link]
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Wikipedia. (n.d.). Phosgene. Available at: [Link]
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National Research Council (US) Committee on Toxicology. (1984). PHOSGENE. In Emergency and Continuous Exposure Limits for Selected Airborne Contaminants, Volume 1. National Academies Press (US). Available at: [Link]
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Bagade, O. M., et al. (2024). Applications of Biodegradable Polymers for Drug Delivery Systems. ResearchGate. Available at: [Link]
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Iacob, A. T., et al. (2021). Drug-Loaded Polymeric Particulated Systems for Ophthalmic Drugs Release. Polymers, 13(21), 3791. Available at: [Link]
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Jose, S., & Chacko, A. J. (2018). Biodegradable Polycaprolactone Nanoparticles Based Drug Delivery Systems: A Short Review. Biosciences Biotechnology Research Asia, 15(3). Available at: [Link]
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octadecyl chloroformate reaction with primary amines mechanism
An In-depth Technical Guide to the Reaction of Octadecyl Chloroformate with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of the reaction between this compound and primary amines, a fundamental transformation for synthesizing N-substituted octadecyl carbamates. These products are of significant interest in medicinal chemistry and drug development, where the carbamate linkage is utilized in prodrug design and as a stable surrogate for peptide bonds.[1][2][3] This document delves into the core reaction mechanism, provides field-proven experimental protocols, and discusses the critical parameters that ensure high-yield, selective synthesis.
The Core Reaction: Nucleophilic Acyl Substitution
The formation of an N-octadecyl carbamate from this compound and a primary amine is a classic example of a nucleophilic acyl substitution .[4] This reaction proceeds via a well-established addition-elimination mechanism.[5][6]
Reactant Characteristics
-
This compound (Electrophile): The reactivity of this compound is centered on the carbonyl carbon. This carbon is highly electrophilic (electron-deficient) due to the strong electron-withdrawing inductive effects of two adjacent electronegative atoms: the chlorine and the ester oxygen.[6] This significant partial positive charge makes it a prime target for nucleophilic attack.
-
Primary Amine (Nucleophile): The primary amine functions as the nucleophile. The lone pair of electrons on the nitrogen atom is readily available to attack the electrophilic carbonyl carbon of the chloroformate.[5][7]
The Addition-Elimination Mechanism
The reaction unfolds in a sequential, two-step process:
-
Nucleophilic Addition: The reaction is initiated when the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the this compound. This attack breaks the carbon-oxygen π-bond, pushing the electrons onto the oxygen atom and forming an unstable, negatively charged tetrahedral intermediate.[6][8]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient and rapidly collapses.[8] The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the chloride ion is expelled. Chloride is an excellent leaving group because its departure is facilitated by the stability of the resulting Cl⁻ ion.[4][6]
-
Deprotonation: The immediate product is a protonated carbamate, which carries a positive charge on the nitrogen atom. A base present in the reaction mixture then abstracts this proton to yield the final, neutral N-octadecyl carbamate product.[6]
Typically, a second equivalent of the primary amine reactant acts as the base, neutralizing the hydrogen chloride (HCl) that is cogenerated with the expulsion of the chloride ion.[4] This results in the formation of an alkylammonium chloride salt as a byproduct.[5] Alternatively, a non-nucleophilic base like triethylamine or pyridine can be added to serve this purpose, which is often preferred to avoid consuming the primary amine reactant.[6]
Mechanism Diagram
Caption: Figure 1: Reaction mechanism of this compound with a primary amine.
Experimental Protocol & Causality
A robust protocol is essential for achieving high yields and purity. The choices made at each step are critical for controlling the reaction and minimizing side products.
Key Reaction Parameters
The following table summarizes critical parameters and provides the rationale for their selection, ensuring a self-validating and reproducible system.
| Parameter | Recommended Condition | Rationale & Field-Proven Insights |
| Stoichiometry | 1.0 eq. Octadecyl Chloroformate2.0-2.2 eq. Primary AmineOR1.1 eq. Primary Amine + 1.1 eq. Tertiary Base (e.g., Et₃N) | A molar excess of the amine is required to act as a nucleophile and to neutralize the HCl byproduct.[4] Using a non-nucleophilic tertiary amine as the base can be more atom-economical if the primary amine is valuable. |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Tetrahydrofuran (THF), Dichloromethane (DCM)).[9] | This compound is highly susceptible to hydrolysis.[10] Anhydrous solvents prevent decomposition into octadecanol, HCl, and CO₂. Aprotic solvents prevent side reactions with the electrophile. |
| Temperature | 0 °C to room temperature (~25 °C).[9] | The reaction is often exothermic.[4] Starting at 0 °C during the addition of the chloroformate helps to control the reaction rate, dissipate heat, and prevent potential side reactions like the formation of ureas.[11] The reaction can then be allowed to warm to room temperature to ensure completion. |
| Reaction Time | 1-4 hours | Reaction is typically rapid. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the chloroformate starting material is consumed. |
| Work-up | Aqueous wash (e.g., dilute HCl, NaHCO₃, brine), drying, and solvent evaporation. | The aqueous wash is critical for removing the ammonium salt byproduct and any unreacted base. A dilute acid wash removes excess amine, while a bicarbonate wash removes any remaining acidic species. |
Step-by-Step Laboratory Methodology
This protocol describes the reaction of this compound with a generic primary amine (R-NH₂).
Materials:
-
This compound
-
Primary amine (R-NH₂)
-
Triethylamine (Et₃N, optional, distilled)
-
Anhydrous Toluene (or THF, DCM)
-
Round-bottom flask with stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
Procedure:
-
Reactor Setup: Equip a dry round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere of nitrogen or argon. This is crucial to exclude moisture, which can hydrolyze the chloroformate.[10]
-
Reagent Preparation: In the flask, dissolve the primary amine (1.1 equivalents) and triethylamine (1.1 equivalents) in anhydrous toluene. Cool the solution to 0 °C in an ice bath.
-
Chloroformate Addition: Dissolve this compound (1.0 equivalent) in a small volume of anhydrous toluene. Transfer this solution to an addition funnel. Add the chloroformate solution dropwise to the stirred, cooled amine solution over 15-30 minutes. Maintaining a slow addition rate at 0 °C prevents a rapid exotherm.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours.
-
Monitoring: Check for the consumption of the limiting reagent (this compound) using TLC (staining with potassium permanganate can be effective for visualization).
-
Quenching & Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Dilute HCl (e.g., 1 M) to remove residual triethylamine and unreacted primary amine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine (saturated NaCl) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude N-octadecyl carbamate can be purified by recrystallization or column chromatography on silica gel, depending on the physical properties of the product.
Experimental Workflow Diagram
Caption: Figure 2: General experimental workflow for carbamate synthesis.
Applications in Drug Development
The carbamate linkage is a cornerstone of modern medicinal chemistry.[2] Its unique properties make it highly valuable for creating more effective and safer therapeutics.
-
Prodrug Design: Carbamates are frequently used to mask a primary or secondary amine on a drug molecule.[1] This can improve oral bioavailability, increase metabolic stability, or enhance solubility. The carbamate is designed to be cleaved in vivo by enzymes (e.g., esterases) to release the active pharmaceutical ingredient at the target site.[12]
-
Peptide Bond Isosteres: The carbamate group is structurally similar to a peptide bond but is significantly more resistant to cleavage by proteases.[2][3] Replacing a labile amide bond in a peptide therapeutic with a carbamate can dramatically increase the drug's half-life in circulation.
-
Lipid Nanoparticle (LNP) Components: The long octadecyl chain imparts significant lipophilicity. N-octadecyl carbamates can be synthesized from amine-containing lipids or polymers and used as components in lipid-based drug delivery systems, such as LNPs, to encapsulate and deliver nucleic acids or hydrophobic drugs.
By understanding the fundamental mechanism and mastering the experimental variables, researchers can effectively leverage the reaction between this compound and primary amines to synthesize valuable carbamate-containing molecules for a wide range of therapeutic applications.
References
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Clark, J. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Khan Academy. (2021, March 11). 173 CHM2211 Nucleophilic acyl substitution reaction of acyl halides with amines [Video]. YouTube. Retrieved from [Link]
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Leonard, M. S. (2013, December 8). Nucleophilic Acyl Substitution of Acid Chlorides [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]
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-
ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations | Request PDF. Retrieved from [Link]
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Ray, S., & Chaturvedi, D. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports. Semantic Scholar. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 21.8: Condensation of Acids with Amines. Retrieved from [Link]
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A Comprehensive Technical Guide to the Solubility and Handling of Octadecyl Chloroformate in Organic Solvents
Executive Summary
Octadecyl chloroformate (C₁₉H₃₇ClO₂) is a highly valuable reagent in modern organic synthesis and materials science, primarily utilized for introducing the long, hydrophobic octadecyl group onto various substrates.[1][2] Its applications range from the derivatization of polar compounds for chromatography to the functionalization of surfaces to create hydrophobic coatings for biosensors and microfluidics.[1][2] However, the efficacy and safety of its use are critically dependent on appropriate solvent selection. The molecule's dual nature—a large, non-polar alkyl chain and a highly reactive chloroformate functional group—creates a unique solubility and stability profile. This guide provides an in-depth analysis of the theoretical and practical aspects of this compound's solubility, explains the critical distinction between dissolution in inert solvents and decomposition via solvolysis, and furnishes a robust, self-validating protocol for its experimental solubility determination.
Physicochemical Profile and Structural Implications
This compound is a colorless to pale yellow liquid whose behavior in solution is a direct consequence of its molecular architecture.[1] The dominant feature is the 18-carbon alkyl chain, which imparts a strongly non-polar, lipophilic character. This is appended to a small but extremely reactive electrophilic chloroformate head group. This structure dictates that its solubility will be highest in solvents that can accommodate the long hydrocarbon tail.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₇ClO₂ | [1][3] |
| Molecular Weight | 332.95 g/mol | [1][3] |
| Density | ~0.932 g/cm³ | [4] |
| Boiling Point | 396.9 °C at 760 mmHg | [4] |
| Flash Point | 136.4 °C | [4] |
Understanding this structural duality is the cornerstone of rational solvent selection. The overarching principle is that the compound will readily dissolve in non-polar and moderately polar aprotic solvents, while it will react and decompose in the presence of protic solvents.
Theoretical Framework for Solubility and Stability
The adage "like dissolves like" is particularly relevant for this compound. Its extensive non-polar structure ensures high miscibility with solvents of similar character.
-
Non-Polar Solvents : Due to its predominant hydrophobic character, this compound exhibits excellent solubility in non-polar hydrocarbon solvents such as hexane, octane, and toluene.[1] The van der Waals interactions between the alkyl chain and the solvent molecules are energetically favorable, leading to easy dissolution.
-
Polar Aprotic Solvents : It is also soluble in a range of polar aprotic solvents. While the chloroformate group adds a degree of polarity, the molecule remains largely non-polar. It is reported to be slightly soluble in chloroform and ethyl acetate.[4] By analogy with other chloroformates, it is expected to be miscible with anhydrous grades of dichloromethane (DCM), tetrahydrofuran (THF), acetone, and acetonitrile.[5] The critical prerequisite for using these solvents is the rigorous exclusion of water, as even trace amounts can initiate hydrolysis.[1][5]
-
Polar Protic Solvents (Reactive Solvents) : This compound should not be considered merely "insoluble" in protic solvents like water, alcohols (e.g., methanol, ethanol), or primary/secondary amines; it is actively decomposed by them. This process, known as solvolysis, is a nucleophilic acyl substitution where the solvent molecule attacks the electrophilic carbonyl carbon of the chloroformate.[5][6] This reaction is often rapid and leads to the formation of an ester (or carbamate with amines), carbon dioxide, and hydrochloric acid.[7] Therefore, these solvents are incompatible and must be avoided unless they are intended as reagents.
Mechanism of Solvolysis
The reaction with a protic solvent (represented by R'-OH, such as an alcohol or water) proceeds via a nucleophilic attack on the chloroformate carbonyl carbon. This leads to the decomposition of the this compound molecule.
Caption: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, add a known mass of the anhydrous solvent (e.g., ~10.00 g) to a pre-weighed, dry 20 mL glass vial.
-
Saturated Solution Preparation:
-
Begin adding small, pre-weighed increments of this compound to the solvent.
-
After each addition, cap the vial tightly and agitate until the solute is fully dissolved.
-
Continue this process until a small amount of the added this compound no longer dissolves, indicating that saturation has been reached and a solid/liquid phase equilibrium is present. Record the total mass of chloroformate added.
-
-
Equilibration (Self-Validation Step 1):
-
Place the sealed vial on a temperature-controlled shaker or stirrer and allow it to equilibrate for at least 24 hours. This step is critical to ensure the system has reached thermodynamic equilibrium.
-
Causality: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. The 24-hour period allows for the slow dissolution kinetics of larger molecular structures.
-
-
Phase Separation:
-
Transfer the vial to a centrifuge. Spin at a moderate speed (e.g., 3000 x g) for 15 minutes to pellet the excess, undissolved this compound, leaving a clear, saturated supernatant.
-
-
Sampling:
-
Working quickly under an inert atmosphere, carefully withdraw a precise aliquot of the clear supernatant using a gas-tight syringe. To perform the calculation accurately, determine the mass of the aliquot withdrawn by weighing the syringe before and after dispensing it into a new, pre-weighed vial.
-
-
Solvent Evaporation:
-
Remove the solvent from the sampled aliquot under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a mild temperature (e.g., 30-40 °C) until a constant weight is achieved.
-
-
Gravimetric Analysis (Self-Validation Step 2):
-
Weigh the vial containing the non-volatile residue. The mass of the residue corresponds to the mass of this compound that was dissolved in the mass of the solvent within the aliquot.
-
Trustworthiness: To ensure the residue is indeed un-degraded this compound, it can be re-dissolved in a small amount of solvent and analyzed by techniques like FTIR or ¹H NMR to confirm its chemical identity.
-
-
Calculation:
-
Mass of Solvent in Aliquot = (Total Mass of Aliquot) - (Mass of Residue)
-
Solubility (g / 100 g solvent) = (Mass of Residue / Mass of Solvent in Aliquot) x 100
-
Safety and Handling Precautions
This compound is a reactive and hazardous chemical that must be handled with appropriate care.
-
Hazards: Chloroformates are corrosive and can cause severe skin and eye burns. [8]They are harmful if swallowed or inhaled and are highly sensitive to moisture. [1][9]* Handling: All manipulations should be performed in a well-ventilated chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [8]Handle under an inert atmosphere to prevent hydrolysis and reaction with atmospheric moisture. [10]* Storage: Store containers tightly closed in a cool, dry, and well-ventilated area, away from water, alcohols, bases, amines, and oxidizing agents. [10]Storage under an inert gas is recommended to maintain product quality. [10] By understanding the unique chemical nature of this compound and adhering to rigorous experimental and safety protocols, researchers can confidently and effectively utilize this versatile reagent in their work.
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The Alchemist's Guide to Octadecyl Chloroformate: A Treatise on Safe Handling and Application
Preamble: Understanding the Dual Nature of a Powerful Reagent
Octadecyl chloroformate (C₁₉H₃₇ClO₂) is a formidable tool in the arsenal of the modern chemist. Its long alkyl chain and highly reactive chloroformate group make it an invaluable reagent for imparting hydrophobicity, modifying surfaces, and serving as a protective group in complex organic syntheses.[1] However, this reactivity, the very source of its utility, also necessitates a profound respect for its hazardous nature. This guide is crafted not as a mere list of prohibitions, but as a holistic framework for understanding and mastering the safe handling of this compound. We will delve into the "why" behind each precaution, fostering a culture of intrinsic safety that transcends rote memorization of protocols.
Section 1: The Inherent Hazards – A Molecular Perspective
Like its shorter-chain brethren, this compound belongs to a class of compounds that are corrosive, toxic, and highly reactive, particularly with nucleophiles.[2] The primary hazards stem from the electrophilic carbonyl carbon and the eventual liberation of hydrochloric acid upon hydrolysis.
1.1. Corrosivity and Toxicity:
All chloroformates are direct-acting contact irritants and are corrosive to the eyes, skin, and respiratory tract.[3] Contact with skin or eyes can cause severe burns.[4] Inhalation of vapors or aerosols can lead to irritation of the respiratory system, and in severe cases, potentially fatal pulmonary edema, the symptoms of which may be delayed.[2] Ingestion is also highly dangerous, causing severe damage to the digestive tract.[5]
1.2. Reactivity and Instability:
The primary reactivity concern is its violent reaction with water. Moisture, even atmospheric humidity, will lead to hydrolysis, producing octadecanol and corrosive hydrochloric acid gas.[1] This reaction is exothermic and can lead to a dangerous pressure buildup in sealed containers. It is also incompatible with strong oxidizing agents, bases, alcohols, and amines.[6]
1.3. Thermal Decomposition:
At elevated temperatures, typically above 60°C, this compound can undergo thermal decomposition.[1] This process can yield octadecene, hydrogen chloride (HCl), and carbon dioxide (CO₂), releasing flammable and corrosive gases.[1]
Section 2: The Fortress of Safety – Engineering Controls and Personal Protective Equipment (PPE)
Given the inherent hazards, a multi-layered defense is paramount. This begins with robust engineering controls, supplemented by diligent use of appropriate personal protective equipment.
2.1. The Sanctity of the Fume Hood:
All manipulations of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood. This is non-negotiable. The fume hood serves as the primary containment, protecting the researcher from inhaling corrosive vapors and aerosols.
2.2. Personal Protective Equipment (PPE) – The Last Line of Defense:
The selection of PPE is not a matter of convenience but of critical necessity.
| Operation | Required PPE | Justification |
| Routine Handling (weighing, transfer) | Nitrile or neoprene gloves (double-gloving recommended), chemical splash goggles, face shield, lab coat.[6][7] | Protects against accidental splashes and brief contact. The face shield offers an additional layer of protection for the entire face. |
| Reactions and Workup | Heavy-duty chemical resistant gloves (e.g., butyl rubber), chemical splash goggles, face shield, chemical-resistant apron over a lab coat.[5] | Provides enhanced protection during procedures with a higher risk of splashes or spills. |
| Potential for Aerosol Generation | All of the above, plus a NIOSH-approved respirator with an acid gas cartridge.[7] | Necessary when there is a risk of inhaling fine droplets or vapors, such as during rotary evaporation or vigorous stirring. |
Section 3: The Ritual of Handling – Protocols for Safe Manipulation
Safe handling is a deliberate and methodical process. The following protocols are designed to minimize risk at every stage.
3.1. Preparation and Weighing:
-
Inert Atmosphere: Before opening the container, ensure a dry, inert atmosphere (e.g., nitrogen or argon) is available. This compound is moisture-sensitive.[8]
-
Controlled Dispensing: Use a syringe or cannula for liquid transfers to minimize exposure to air. If weighing a solid, do so rapidly in the fume hood.
-
Grounding: When transferring larger quantities, ground and bond containers to prevent static discharge, which could ignite flammable decomposition products.
3.2. Conducting Reactions:
-
Inert Reaction Conditions: All reactions should be carried out under a dry, inert atmosphere.
-
Controlled Addition: Add this compound slowly and in a controlled manner to the reaction mixture, especially when reacting with nucleophiles like amines or alcohols, as these reactions are often exothermic.[9]
-
Temperature Management: Maintain strict temperature control. As previously noted, temperatures above 60°C can lead to decomposition.[1]
-
Venting: Ensure that the reaction apparatus is equipped with a proper venting system (e.g., a bubbler) to safely release any evolved gases like HCl.
Section 4: Storage, Spills, and Disposal – Managing the Aftermath
4.1. Prudent Storage:
Store this compound in a tightly sealed container, preferably under an inert atmosphere. It should be kept in a cool, dry, and well-ventilated area, away from incompatible materials. Refrigeration is often recommended to maintain quality and minimize decomposition.[10]
4.2. Emergency Spill Response:
In the event of a spill, immediate and decisive action is required.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: For small spills, contain the liquid with an inert absorbent material like vermiculite or sand.[6] Do not use combustible materials.
-
Neutralize (with extreme caution): Once absorbed, the material can be slowly and carefully added to a solution of sodium bicarbonate to neutralize the acidity. This should only be done by trained personnel wearing appropriate PPE.
-
Cleanup: Collect the neutralized absorbent material into a sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
4.3. Responsible Waste Disposal:
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste. Dispose of it in accordance with local, state, and federal regulations. Never pour this compound down the drain.
Conclusion: A Covenant of Safety
The responsible use of this compound is a testament to a chemist's skill and dedication to safety. By understanding its inherent nature and adhering to the principles outlined in this guide, researchers can confidently harness its synthetic power while ensuring the well-being of themselves and their colleagues. Safety is not a barrier to discovery; it is the very foundation upon which it is built.
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Introduction: Enhancing Analytical Insight Through Chemical Derivatization
An In-Depth Technical Guide to the Derivatization Mechanism of Octadecyl Chloroformate for Chromatographic Analysis
In the landscape of modern analytical chemistry, particularly within pharmaceutical development and metabolomics research, the challenge often lies not in the sophistication of our instruments but in the intrinsic properties of the analytes themselves. Many critical biomolecules—such as amino acids, fatty acids, and phenols—are polar and non-volatile, rendering them incompatible with direct analysis by gas chromatography (GC).[1][2] To bridge this gap, chemical derivatization serves as an essential strategy, modifying an analyte's functional groups to enhance volatility, improve chromatographic separation, and increase detection sensitivity.[3][4][5]
Among the arsenal of derivatizing agents, this compound (ODCF) stands out as a particularly versatile and efficient reagent. Its utility stems from its rapid, predictable reactivity with a wide range of nucleophilic functional groups and its ability to perform this chemistry in aqueous environments—a significant advantage over moisture-sensitive techniques like silylation.[1][6] The introduction of the C18 octadecyl chain dramatically increases the hydrophobicity and molecular weight of the analyte, improving its chromatographic retention and performance in both GC and High-Performance Liquid Chromatography (HPLC).[7][8]
This guide, written from the perspective of a Senior Application Scientist, delves into the core mechanistic principles of this compound derivatization. We will explore the causality behind experimental choices, provide validated protocols, and offer insights to empower researchers to develop robust and trustworthy analytical methods.
Part 1: The Core Mechanism of Action
The reactivity of this compound is governed by the highly electrophilic nature of its carbonyl carbon. The strong electron-withdrawing effects of the adjacent chlorine atom and ester oxygen create a significant partial positive charge on this carbon, making it an attractive target for nucleophiles.[9] The derivatization process proceeds via a classical and highly reliable bimolecular nucleophilic addition-elimination mechanism.
General Reaction Pathway: Nucleophilic Addition-Elimination
The reaction can be universally described in two fundamental steps:
-
Nucleophilic Addition: The analyte, possessing a lone pair of electrons on a heteroatom (such as the nitrogen of an amine or the oxygen of a phenol), acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the this compound. This addition breaks the carbonyl π-bond, pushing electrons onto the oxygen atom and forming an unstable, negatively charged tetrahedral intermediate.[9]
-
Elimination: The tetrahedral intermediate rapidly collapses to a more stable state. The carbon-oxygen double bond is reformed, and in the process, the most stable leaving group—the chloride ion—is expelled.[9]
This sequence results in the formation of a new, stable derivative with the octadecyloxycarbonyl group covalently attached to the analyte.
The Critical Role of the Base
The reaction liberates one equivalent of hydrochloric acid (HCl).[10] If left unneutralized, this acid can protonate the nucleophilic analyte, rendering it non-reactive and halting the derivatization. Therefore, the inclusion of a non-nucleophilic base, such as pyridine or triethylamine, is a self-validating step essential for driving the reaction to completion by scavenging the HCl as it is formed.[8][9][10]
Part 2: Derivatization of Key Functional Groups
This compound's versatility lies in its ability to react with a range of common functional groups found in metabolites and drug molecules.
Primary and Secondary Amines: Carbamate Formation
Amines are excellent nucleophiles and react readily with this compound to form highly stable N-substituted octadecyl carbamates.[8][10] This reaction is fundamental in medicinal chemistry for creating prodrugs or modifying the pharmacokinetic profile of amine-containing drugs.[10]
Alcohols and Phenols: Carbonate Ester Formation
Alcohols and phenols react with this compound to yield mixed octyl carbonate esters.[9] Alcohols are generally less nucleophilic than amines, and the reaction rate is sensitive to steric hindrance, following the trend: primary > secondary > tertiary.[9]
Phenols, while sterically hindered, are acidic. Their derivatization is dramatically accelerated by using a strong base like sodium hydroxide (NaOH) to first deprotonate the hydroxyl group, forming the highly nucleophilic phenoxide ion.[11][12] This is a key experimental choice to ensure a rapid and quantitative reaction.
Amino Acids: Dual Derivatization of Amino and Carboxyl Groups
The derivatization of amino acids is a hallmark application of chloroformate reagents. It elegantly addresses both the amine and carboxylic acid functionalities in a single procedural framework.[7][13] A proposed mechanism suggests a two-stage process for the carboxyl group:
-
Mixed Anhydride Formation: The carboxyl group reacts with this compound to form a transient, reactive mixed carboxylic-carbonic acid anhydride.[13][14]
-
Alcoholysis: This unstable intermediate is then immediately attacked by the alcohol solvent (e.g., methanol, ethanol) present in the reaction medium, resulting in the formation of a stable ester.[13][15]
Simultaneously, the amino group reacts as previously described to form a carbamate. This dual derivatization yields a stable, volatile, and hydrophobic molecule ideal for GC-MS analysis.[7]
Part 3: Practical Application & Experimental Protocols
A deep understanding of the mechanism informs every choice in protocol design, creating a self-validating system.
Causality Behind Experimental Choices
| Experimental Parameter | Choice & Rationale |
| Solvent System | An aqueous/alcoholic/base mixture (e.g., Water:Ethanol:Pyridine) is often used.[7] Rationale: This system keeps polar analytes in solution, provides the alcohol for esterification of carboxyl groups, and includes the base to drive the reaction. It avoids the need for laborious sample drying required by silylation reagents.[1] |
| Base | Pyridine or triethylamine for general use; NaOH for phenols.[6][9][11] Rationale: The base must be strong enough to neutralize HCl but should not be a competing nucleophile. For phenols, a strong base is required to generate the more reactive phenoxide ion for an efficient reaction.[11] |
| Reaction Time & Temp | Typically rapid (30 seconds to 2 minutes) at room temperature.[6][7] Rationale: The high reactivity of the chloroformate allows for near-instantaneous reactions, simplifying workflows and minimizing the risk of analyte degradation from prolonged heating.[1] |
| Extraction Solvent | Chloroform or hexane.[6][7] Rationale: The derivatized analyte is highly hydrophobic due to the C18 chain and partitions efficiently into a non-polar organic solvent, simultaneously extracting the product and removing inorganic salts and other polar interferences from the aqueous sample matrix.[7] |
Experimental Protocol: Derivatization of Amino Acids in an Aqueous Sample for GC-MS
This protocol is a synthesized example based on well-established methods for alkyl chloroformate derivatization.[7][13][16]
-
Sample Preparation: To 100 µL of aqueous sample (e.g., hydrolyzed protein, serum extract) in a glass vial, add 150 µL of a solution containing Ethanol and Pyridine (e.g., 4:1 v/v). Vortex briefly.
-
Derivatization: Add 20 µL of this compound. Vortex vigorously for 30-60 seconds. An emulsion may form.
-
Extraction: Add 200 µL of chloroform or hexane. Vortex for 30 seconds to extract the derivatives into the organic phase. Centrifuge for 2 minutes to separate the layers.
-
Isolation: Carefully transfer the lower organic layer (if using chloroform) or upper layer (if using hexane) to a clean autosampler vial.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent (e.g., 50 µL of chloroform or ethyl acetate) for GC-MS injection.
Part 4: Trustworthiness & Method Integrity
A protocol is only as reliable as its weakest link. The integrity of a derivatization method relies on understanding the factors that ensure its reproducibility and accuracy.
-
Reagent Stability: this compound is highly sensitive to moisture, which causes hydrolysis to octanol, CO₂, and HCl.[17] It can also undergo thermal decomposition. For this reason, the reagent must be stored under refrigeration (2-8 °C) in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[17] Using a fresh, properly stored reagent is the first step in ensuring a quantitative reaction.
-
Reaction Control: The near-instantaneous nature of the reaction at room temperature under controlled pH (maintained by the base) ensures that the derivatization is complete and reproducible, minimizing the formation of partial derivatives or byproducts.[6][18]
-
Quantitative Extraction: The significant increase in hydrophobicity imparted by the octadecyl group ensures a high recovery of the derivative during liquid-liquid extraction, a critical step for quantitative accuracy.[7]
-
Internal Standards: For ultimate quantitative rigor, the inclusion of stable isotope-labeled analogs of the target analytes is the gold standard. These internal standards are added at the very beginning of the sample preparation process and undergo derivatization and extraction alongside the native analyte, correcting for any variability and ensuring the highest level of accuracy.[14][15]
Conclusion
This compound is a powerful tool for the analytical scientist, enabling the robust analysis of otherwise challenging polar compounds. Its mechanism of action—a rapid and predictable nucleophilic addition-elimination—is effective for a broad range of functional groups including amines, phenols, and carboxylic acids. The key advantages of this reagent are its ability to react in aqueous media, its rapid kinetics at room temperature, and the favorable chromatographic properties it imparts to analytes. By understanding the core chemistry and the rationale behind each step of the protocol, from solvent choice to the critical role of the base, researchers in drug development and life sciences can implement this technique with confidence, generating high-quality, reliable, and reproducible data.
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octadecyl chloroformate CAS number and molecular weight
An In-Depth Technical Guide to Octadecyl Chloroformate for Researchers and Drug Development Professionals
Introduction
This compound, also known as stearyl chloroformate, is a reactive chemical compound that serves as a versatile reagent in organic synthesis. Its unique structure, featuring a long C18 alkyl chain (the octadecyl group) and a highly reactive chloroformate functional group, makes it a valuable tool for researchers, particularly in the fields of drug delivery, materials science, and biochemistry. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on practical insights for laboratory professionals.
Core Chemical Identifiers and Properties
A foundational understanding of a reagent begins with its fundamental properties. This compound is identified by the CAS number 51637-93-5 .[1][2] Its molecular formula is C19H37ClO2, corresponding to a molecular weight of 332.95 g/mol .[1][2]
| Property | Value | Source |
| CAS Number | 51637-93-5 | [1][2] |
| Molecular Formula | C19H37ClO2 | [1][2] |
| Molecular Weight | 332.95 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid or solid | [1][2] |
| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and tetrahydrofuran | [1] |
| Stability | Moisture sensitive; Hygroscopic | [2] |
Due to its sensitivity to moisture, it is crucial to store this compound under an inert atmosphere and in a refrigerator to prevent degradation.[2]
Synthesis and Reactivity
This compound is typically synthesized by reacting octadecanol (stearyl alcohol) with an excess of phosgene or a phosgene equivalent like triphosgene. The reaction is usually carried out in the presence of a base to neutralize the HCl byproduct.
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the chloroformate group. This makes it highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.
Key Reactions of this compound
The primary reactions of this compound involve the formation of carbamates, carbonates, and mixed anhydrides. These reactions are fundamental to its application in various scientific domains.[1]
-
Carbamate Formation: Reaction with primary or secondary amines yields stable carbamates. This reaction is extensively used for introducing the long, lipophilic octadecyl chain onto molecules, thereby modifying their solubility and biological interaction profiles.
-
Carbonate Ester Formation: Reaction with alcohols results in the formation of carbonate esters. This is a key reaction in the synthesis of certain polymers and for linking molecules through a carbonate bridge.
-
Mixed Anhydride Formation: Reaction with carboxylic acids can form mixed anhydrides, which are reactive intermediates for further synthetic transformations.
Caption: Key reactions of this compound with various nucleophiles.
Applications in Research and Drug Development
The dual nature of this compound—a reactive functional group and a long lipophilic tail—makes it a valuable reagent in several areas of research and development.
Surface Functionalization of Nanoparticles
In drug delivery and diagnostics, the surface properties of nanoparticles are critical for their stability, biocompatibility, and targeting capabilities. This compound can be used to modify the surface of nanoparticles, introducing a hydrophobic layer.[1] This can be advantageous for:
-
Improving the encapsulation of lipophilic drugs: The hydrophobic surface can enhance the loading capacity of nanoparticles for poorly water-soluble drugs.
-
Controlling interactions with biological systems: The long alkyl chains can influence how nanoparticles interact with cell membranes and proteins.
Synthesis of Prodrugs and Lipidic Conjugates
This compound is an excellent reagent for creating prodrugs of pharmaceuticals containing amine or hydroxyl groups. By reacting the drug with this compound, a carbamate or carbonate linkage is formed, attaching the long alkyl chain. This can:
-
Enhance drug absorption and bioavailability: The increased lipophilicity can improve the drug's ability to cross biological membranes.
-
Prolong the drug's half-life: The bulky octadecyl group can sterically hinder enzymatic degradation of the drug.
-
Target lipid-rich tissues: The lipidic nature of the conjugate can lead to preferential accumulation in certain tissues.
Polymer Chemistry
In materials science, this compound is used in the synthesis of specialized polymers.[1] The introduction of the long alkyl side chains can impart unique properties to the polymer, such as:
-
Increased hydrophobicity and water resistance.
-
Lowering the glass transition temperature, leading to softer materials.
-
Self-assembly into ordered structures.
Experimental Protocols
The following are representative protocols for the use of this compound. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for the Synthesis of an Octadecyl Carbamate
-
Dissolve the amine-containing substrate (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine or diisopropylethylamine, to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of this compound (1.0 - 1.2 eq) in the same anhydrous solvent to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure octadecyl carbamate.
Caption: Workflow for the synthesis of an octadecyl carbamate.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.
Conclusion
This compound is a valuable and versatile reagent for researchers, scientists, and drug development professionals. Its ability to introduce a long, lipophilic alkyl chain onto a wide variety of molecules through stable carbamate or carbonate linkages makes it an important tool in the development of new drugs, advanced materials, and functionalized nanoparticles. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
-
PubChem. Cetyl chloroformate. National Center for Biotechnology Information. [Link]
Sources
Methodological & Application
Application Note: A Comprehensive Guide to the Derivatization of Amino Acids with Octadecyl Chloroformate for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, proteomics, and clinical diagnostics.
Abstract: This technical guide provides a detailed methodology for the derivatization of amino acids using octadecyl chloroformate (ODC) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). While the use of shorter-chain alkyl chloroformates is well-documented, this note extrapolates from established principles to outline a robust protocol for this long-chain reagent. The derivatization converts polar, non-volatile amino acids into their more volatile and thermally stable N-octadecyloxycarbonyl, O,S-octadecyl ester derivatives. This guide delves into the reaction mechanism, offers a step-by-step experimental protocol, and discusses the anticipated chromatographic and mass spectrometric behavior of the resulting derivatives.
Introduction: The Rationale for Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, are characterized by their polar nature due to the presence of amino and carboxylic acid functional groups. This inherent polarity renders them non-volatile, making direct analysis by gas chromatography (GC) challenging.[1] Derivatization is a critical pre-analytical step that chemically modifies the amino acids to increase their volatility and thermal stability, thus making them amenable to GC-MS analysis.[2]
Alkyl chloroformates are highly effective derivatizing agents that react with amino, carboxyl, and other functional groups in a single, rapid step, often in an aqueous environment.[3] While reagents like ethyl and methyl chloroformate are commonly employed, the use of this compound (ODC), a C18 alkyl chloroformate, offers unique advantages for specific applications. The long alkyl chain significantly increases the lipophilicity of the derivatives, which can enhance their extraction from aqueous matrices and may be beneficial in studies involving complex biological samples.
The Chemistry of this compound Derivatization
The derivatization of amino acids with this compound is a two-step, one-pot reaction that proceeds rapidly in an aqueous/alcoholic medium, typically with pyridine as a catalyst.
Step 1: N-Acylation: The amino group of the amino acid reacts with this compound to form a stable N-octadecyloxycarbonyl carbamate.
Step 2: Esterification: The carboxylic acid group is esterified. This is thought to occur through the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then reacts with an alcohol (in this case, octadecanol, which can be formed in situ or added) to form the corresponding octadecyl ester.[4]
The overall reaction for a generic amino acid is as follows:
In the presence of an alcohol and pyridine.
The resulting derivative is significantly less polar and more volatile than the parent amino acid, allowing for its separation and detection by GC-MS.
Reaction Mechanism Overview
Caption: Proposed reaction mechanism for ODC derivatization of amino acids.
Experimental Protocol
This protocol provides a comprehensive, step-by-step guide for the derivatization of amino acids in an aqueous sample using this compound.
Materials and Reagents
-
This compound (ODC)
-
Amino acid standards
-
Pyridine
-
Octadecanol
-
Methanol
-
Chloroform (or other suitable organic solvent like hexane or ethyl acetate)
-
Anhydrous sodium sulfate
-
Deionized water
-
Sample containing amino acids (e.g., protein hydrolysate, biological fluid)
-
Internal standard (e.g., a stable isotope-labeled amino acid)
Equipment
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
-
Nitrogen evaporator
-
Autosampler vials with inserts
Derivatization Procedure
-
Sample Preparation:
-
To 100 µL of the aqueous sample (containing amino acids) in a glass reaction vial, add 10 µL of the internal standard solution.
-
Add 50 µL of methanol.
-
-
Derivatization Reaction:
-
Add 50 µL of a freshly prepared solution of this compound in a suitable organic solvent (e.g., 10% v/v in chloroform).
-
Add 10 µL of pyridine.
-
Vortex the mixture vigorously for 30 seconds. The reaction is rapid and should proceed at room temperature.
-
-
Extraction of Derivatives:
-
Add 200 µL of chloroform (or another appropriate organic solvent).
-
Vortex for 30 seconds to extract the derivatized amino acids into the organic phase.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Work-up:
-
Carefully transfer the lower organic layer to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 50-100 µL of chloroform or ethyl acetate for GC-MS analysis.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ODC derivatization of amino acids.
GC-MS Analysis of ODC-Derivatized Amino Acids
The analysis of the long-chain ODC derivatives requires specific GC-MS conditions to ensure optimal separation and detection.
Chromatographic Conditions
Due to the high molecular weight and expected lower volatility of the ODC derivatives, a high-temperature capillary column and a modified temperature program are recommended.
| Parameter | Recommended Setting |
| GC Column | High-temperature, low-bleed capillary column (e.g., DB-5ht, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Mode | Splitless |
| Injector Temperature | 300 - 320 °C |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 340 °C (hold 10 min) |
| Carrier Gas | Helium, constant flow rate of 1.0 - 1.2 mL/min |
Note: The oven program may require optimization depending on the specific amino acids of interest and the complexity of the sample matrix.
Mass Spectrometric Conditions
Electron ionization (EI) is typically used for the analysis of alkyl chloroformate derivatives.
| Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 - 250 °C |
| Quadrupole Temp. | 150 °C |
| Scan Range | m/z 50 - 800 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Expected Mass Spectra and Fragmentation
The EI mass spectra of ODC-derivatized amino acids are expected to show characteristic fragmentation patterns that can be used for their identification. Key fragments would likely include:
-
[M]+ : The molecular ion, which may be of low abundance.
-
[M-C18H37O]+ : Loss of the octadecyloxy group.
-
[M-COOC18H37]+ : Loss of the octadecyloxycarbonyl group.
-
Fragments arising from the cleavage of the amino acid side chain.
Method Validation and Performance
While specific performance data for ODC derivatization is not widely available, the following table provides expected performance metrics based on the well-established performance of other alkyl chloroformate derivatization methods.
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Low to mid pg on-column |
| Limit of Quantification (LOQ) | Mid to high pg on-column |
| Precision (RSD%) | < 15% |
| Accuracy (Recovery %) | 85 - 115% |
Troubleshooting
| Problem | Potential Cause | Solution |
| Low derivative yield | Incomplete reaction | Ensure reagents are fresh; optimize reaction time and temperature. |
| Poor extraction | Use a more nonpolar extraction solvent; perform a second extraction. | |
| Peak tailing | Active sites in the GC system | Use a deactivated liner and column; check for system leaks. |
| No peaks detected | Derivative degradation | Avoid excessive temperatures in the injector and oven. |
| Sample loss during work-up | Ensure careful transfer of the organic layer; do not over-dry the sample. |
Conclusion
The derivatization of amino acids with this compound presents a promising, albeit less explored, method for their analysis by GC-MS. The long alkyl chain of ODC is expected to impart unique properties to the derivatives, potentially offering advantages in specific applications, particularly those involving complex biological matrices. The protocol outlined in this application note provides a solid foundation for researchers to develop and validate their own methods for ODC-based amino acid analysis. Careful optimization of the derivatization and GC-MS conditions will be crucial for achieving reliable and reproducible results.
References
- BenchChem. (2025).
- PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- Smolecule. (2023).
- PubMed. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry.
- Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis.
- Chemistry For Everyone. (2025).
- ChemicalBook. (2025).
- BenchChem. (2025).
- BenchChem. (n.d.).
- LCGC International. (n.d.). The Challenges of Changing Retention Times in GC–MS.
- CORE. (n.d.).
- Oxford Academic. (n.d.). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany.
- BenchChem. (2025).
- Chromatography Forum. (2017). High molecular weight compound analysis using GC-ECD.
- Axios Research. (n.d.).
- Labio Scientific®. (2022).
- Organic Chemistry Portal. (2020).
- Wikipedia. (n.d.).
Sources
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Octadecyl Chloroformate
Abstract
This technical guide provides a comprehensive framework for the surface modification of silica nanoparticles (SNPs) with octadecyl chloroformate. The protocol detailed herein facilitates the transformation of hydrophilic silica surfaces into highly hydrophobic surfaces through the formation of a stable carbonate linkage. This modification is pivotal for a range of applications, notably in the development of advanced drug delivery systems for hydrophobic therapeutic agents. This document offers in-depth procedural steps, mechanistic insights, characterization methodologies, and troubleshooting guidance to ensure reproducible and validated outcomes for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Surface Hydrophobicity
Silica nanoparticles are a cornerstone of nanomedicine due to their biocompatibility, tunable size, and well-defined surface chemistry.[1] However, their inherent hydrophilicity, owing to the prevalence of surface silanol groups (Si-OH), can be a limiting factor in certain applications. For instance, the encapsulation and delivery of hydrophobic drugs are often inefficient with unmodified SNPs. Surface modification to impart hydrophobicity is therefore a critical step in harnessing their full potential.
The grafting of long alkyl chains, such as the octadecyl (C18) group, onto the SNP surface dramatically alters their interfacial properties, rendering them dispersible in non-polar solvents and enhancing their interaction with lipophilic molecules.[2] This guide focuses on the use of this compound as a robust reagent for achieving this transformation. The reaction proceeds via a nucleophilic attack of the surface silanol groups on the chloroformate, resulting in a durable carbonate linkage.[3][4]
Mechanistic Overview: The Chemistry of Surface Carbonate Formation
The surface modification of silica nanoparticles with this compound is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of a surface silanol group (Si-OH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound molecule. This is followed by the departure of the chloride ion as a leaving group. The reaction is typically facilitated by a non-nucleophilic base, such as pyridine, which serves two primary functions: it acts as a catalyst and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]
Experimental Protocols
This section delineates the necessary materials and a step-by-step procedure for the synthesis of silica nanoparticles and their subsequent surface modification.
Materials and Reagents
| Reagent | Grade | Supplier (Example) |
| Tetraethyl Orthosilicate (TEOS) | ≥99% | Sigma-Aldrich |
| Ammonium Hydroxide (28-30%) | ACS Grade | Fisher Scientific |
| Ethanol (200 proof) | Anhydrous | Decon Labs |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
| This compound | 98% | Acros Organics |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |
Safety Precautions: this compound is corrosive and moisture-sensitive. Pyridine is flammable and toxic. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of Silica Nanoparticles (Stöber Method)
The Stöber method is a widely adopted procedure for synthesizing monodisperse silica nanoparticles.[5]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, combine 200 mL of anhydrous ethanol and 36 mL of deionized water.
-
Catalyst Addition: Heat the mixture to 75°C with stirring. Add 10 mL of ammonium hydroxide solution (28-30%) and allow the system to equilibrate for 15 minutes.[6]
-
Precursor Injection: Rapidly inject 15 mL of TEOS into the stirring solution. A white precipitate will form almost immediately.
-
Reaction: Allow the reaction to proceed for 2 hours at 75°C with vigorous stirring.
-
Purification: Collect the silica nanoparticles by centrifugation at 6,000 x g for 30 minutes. Discard the supernatant.
-
Washing: Wash the nanoparticles by resuspending the pellet in 50 mL of deionized water followed by centrifugation (6,000 x g for 30 minutes). Repeat this washing step three times.
-
Drying: Dry the purified silica nanoparticles in a vacuum oven at 80°C overnight. The result is a fine white powder.
Protocol 2: Surface Modification with this compound
This protocol details the grafting of the octadecyl chains onto the synthesized silica nanoparticles.
-
Nanoparticle Dispersion: Disperse 500 mg of the dried silica nanoparticles in 100 mL of anhydrous toluene in a 250 mL three-neck round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Homogenization: Sonicate the suspension for 30 minutes to ensure a uniform dispersion and break up any aggregates.
-
Reaction Environment: Heat the suspension to 80°C with vigorous stirring under a continuous nitrogen atmosphere to maintain anhydrous conditions.
-
Reagent Addition: In a separate vial, dissolve 1.5 g of this compound in 20 mL of anhydrous toluene. Using a syringe, add this solution dropwise to the heated nanoparticle suspension.
-
Catalyst and HCl Scavenger: Add 1 mL of anhydrous pyridine to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 12 hours at 80°C under a nitrogen atmosphere with continuous stirring.
-
Cooling and Collection: Cool the reaction mixture to room temperature. Collect the modified nanoparticles by centrifugation at 8,000 x g for 20 minutes.
-
Washing: To remove unreacted reagents and byproducts, wash the nanoparticles sequentially with:
-
Toluene (2 x 50 mL)
-
Ethanol (3 x 50 mL)
-
Deionized water (1 x 50 mL) Perform a centrifugation step after each wash.
-
-
Final Drying: Dry the octadecyl-modified silica nanoparticles in a vacuum oven at 60°C overnight.
Characterization and Validation
The success of the surface modification must be validated through a suite of characterization techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is essential for identifying the functional groups present on the nanoparticle surface.
-
Unmodified SNPs: Will show a broad peak around 3400 cm⁻¹ (O-H stretching of silanol groups) and a strong peak around 1100 cm⁻¹ (Si-O-Si stretching).[7]
-
Modified SNPs: A significant reduction in the O-H peak at 3400 cm⁻¹ is expected. New peaks corresponding to the octadecyl chain will appear at approximately 2917 cm⁻¹ and 2849 cm⁻¹ (asymmetric and symmetric C-H stretching). A new peak for the carbonate linkage (C=O stretching) should be observable around 1750-1770 cm⁻¹.[4]
Thermogravimetric Analysis (TGA)
TGA measures the weight loss of the sample as a function of temperature, which allows for the quantification of the grafted organic material.
-
Unmodified SNPs: Will exhibit minimal weight loss, primarily due to the loss of adsorbed water and dehydroxylation of silanol groups.
-
Modified SNPs: Will show a significant weight loss step between 200°C and 500°C, corresponding to the thermal decomposition of the grafted octadecyl chains. This weight loss can be used to calculate the grafting density.
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter and size distribution of the nanoparticles in a solvent, while zeta potential indicates their surface charge and stability in dispersion.
| Parameter | Unmodified SNPs (in Water) | Modified SNPs (in Toluene) |
| Hydrodynamic Diameter | Dependent on synthesis, e.g., 100-150 nm | Slight increase due to organic layer |
| Polydispersity Index (PDI) | < 0.2 (monodisperse) | < 0.2 (should remain monodisperse) |
| Zeta Potential | Highly negative (e.g., -30 to -50 mV) | Near-neutral |
Contact Angle Measurement
This technique directly assesses the change in surface wettability. A droplet of water is placed on a film of the dried nanoparticles, and the contact angle is measured.
-
Unmodified SNPs: Will have a low contact angle (< 30°), indicating a hydrophilic surface.
-
Modified SNPs: Will exhibit a high contact angle (> 120°), confirming a hydrophobic surface.
Applications in Drug Development
The octadecyl-modified silica nanoparticles are particularly advantageous for the delivery of hydrophobic drugs.[8] The hydrophobic C18 chains create a favorable environment for encapsulating poorly water-soluble active pharmaceutical ingredients (APIs), potentially increasing their loading capacity and stability.[9] Furthermore, the modified surface can influence the interaction of the nanoparticles with biological membranes, which may be leveraged for controlled drug release and targeted delivery.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (low hydrophobicity) | 1. Presence of moisture in reagents or glassware. 2. Insufficient reaction time or temperature. 3. Inadequate amount of pyridine. | 1. Ensure all reagents are anhydrous and glassware is flame-dried. 2. Extend reaction time or slightly increase temperature (e.g., to 90°C). 3. Increase the amount of pyridine to ensure complete HCl neutralization. |
| Nanoparticle Aggregation | 1. Incomplete surface coverage. 2. Inefficient washing, leaving residual reagents. | 1. Increase the concentration of this compound. 2. Adhere strictly to the washing protocol. |
| Broad Particle Size Distribution (High PDI) | 1. Inconsistent reaction conditions during SNP synthesis. 2. Aggregation during modification. | 1. Ensure rapid and uniform mixing during TEOS addition. 2. Improve sonication before the modification step. |
Conclusion
The protocol described provides a reliable method for the surface modification of silica nanoparticles with this compound, yielding highly hydrophobic nanoparticles suitable for various applications, especially in the pharmaceutical sciences. The key to a successful modification lies in maintaining anhydrous conditions and thorough characterization to validate the formation of the desired surface chemistry. These octadecyl-functionalized silica nanoparticles represent a versatile platform for the formulation and delivery of hydrophobic drugs.
References
-
Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. (2022). National Institutes of Health. [Link]
-
The reaction of acid chloride and chloroformate with pyridine. (2025). ResearchGate. [Link]
-
Octadecylsilane-modified silicas prepared by grafting and sol-gel methods. (2025). ResearchGate. [Link]
-
FTIR quantitative analysis of calcium carbonate (calcite) and silica (quartz) mixtures using the constant ratio method. Application to geological samples. (2009). PubMed. [Link]
-
FTIR Quantitative Analysis of Calcium Carbonate (Calcite) and Silica (Quartz) Mixtures Using the Constant Ratio Method. Application to Geological Samples. (2025). ResearchGate. [Link]
-
Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications. (2025). ResearchGate. [Link]
-
Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles. (2023). MDPI. [Link]
-
Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2020). National Institutes of Health. [Link]
-
Synthesis and surface functionalization of silica nanoparticles for nanomedicine. (2015). National Institutes of Health. [Link]
-
FTIR quantitative analysis of calcium carbonate (calcite) and silica (quartz) mixtures using the constant ratio method. Application to geological samples. (2009). PubMed. [Link]
-
surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. (2014). Research Article. [Link]
-
Surface Functionalization of Mesoporous Silica Nanoparticles Controls Loading and Release Behavior of Mitoxantrone. (2025). ResearchGate. [Link]
-
Surface Functionalization of Mesoporous Silica Nanoparticles Controls Loading and Release Behavior of Mitoxantrone. (2025). ResearchGate. [Link]
-
Optimizing mesoporous silica synthesis procedures to enhance their potential as nanoplatforms in therapeutic applications. (2021). Journal of the Iranian Chemical Society. [Link]
-
Activate hydroxyl groups using 4-Nitrophenyl chloroformate (NPC) and DMAP. (2024). Reddit. [Link]
-
Silica studied by FTIR spectroscopy (own measurements), their.... (2024). ResearchGate. [Link]
-
Comparing silicon mineral species of different crystallinity using Fourier transform infrared spectroscopy. (2024). Frontiers in Environmental Science. [Link]
-
A Versatile Silica Functionalization Strategy for Organic Phase Nanomaterials. (2024). ChemRxiv. [Link]
-
Hydrophobic drug release studies from the core/shell magnetic mesoporous silica nanoparticles and their anticancer application. (2025). ResearchGate. [Link]
-
Poly(ethylene oxide) grafted silica nanoparticles: efficient routes of synthesis with associated colloidal stability. (2021). Soft Matter. [Link]
-
Systematic Study of Reaction Conditions for Size-Controlled Synthesis of Silica Nanoparticles. (2023). MDPI. [Link]
-
“Grafting-To” Covalent Binding of Plasmonic Nanoparticles onto Silica WGM Microresonators: Mechanically Robust Single-Molecule Sensors and Determination of Activation Energies from Single-Particle Events. (2023). MDPI. [Link]
-
Systematic characterization of polycrystalline silica–carbonate helices. (2015). RSC Publishing. [Link]
-
N-Dealkylation of Amines. (2013). National Institutes of Health. [Link]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing Octadecyl Chloroformate for N-Terminal Protection in Peptide Synthesis
Introduction: The Imperative of Amine Protection in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide bonds between amino acids. To ensure the correct sequence and prevent undesirable side reactions such as self-polymerization, the reactive functional groups of the amino acids must be temporarily masked.[1] The protection of the α-amino group is a fundamental strategy in peptide chemistry, dictating the overall approach and compatibility of other chemical steps.[2][3]
While protecting groups like tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz) are staples in the field, the selection of a protecting group can also be a strategic tool to impart specific properties to a peptide or its intermediates.[4][5][6] Octadecyl chloroformate introduces a long, lipophilic C18 alkyl chain upon reaction with an amine, forming an octadecyl-carbamate. This modification can be leveraged to enhance the solubility of growing peptide chains in non-polar solvents, to facilitate purification, or to synthesize lipopeptides with unique therapeutic or research applications.[7][8]
This guide provides a comprehensive overview of the chemical principles, mechanisms, and detailed protocols for using this compound as an N-terminal protecting group for amino acids.
Chemical Principles and Reaction Mechanism
The core reactivity of this compound lies in the electrophilic nature of its carbonyl carbon. The presence of the electronegative chlorine and oxygen atoms makes this carbon highly susceptible to nucleophilic attack.[9] The protection of an amino acid's α-amino group proceeds through a classic bimolecular nucleophilic acyl substitution.
Mechanism of Protection:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of this compound. This forms an unstable tetrahedral intermediate.[9]
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
-
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), neutralizes the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Reaction mechanism for N-terminal protection using this compound.
Comparative Analysis of N-Terminal Protecting Groups
The choice of a protecting group is critical for a successful peptide synthesis strategy. The octadecyl-carbamate (Od-C) group offers distinct properties compared to more common protecting groups.
| Property | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) | Cbz (Benzyloxycarbonyl) | Od-C (Octadecyl-carbamate) |
| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | Fmoc-Cl or Fmoc-OSu | Benzyl chloroformate (Cbz-Cl) | This compound |
| Cleavage Condition | Strong Acid (e.g., TFA)[4][6] | Base (e.g., 20% Piperidine in DMF)[6] | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Strong Acid (e.g., HBr in Acetic Acid) |
| Stability | Stable to base and hydrogenolysis. | Stable to mild acid and hydrogenolysis. | Stable to mild acid and base. | Stable to base and hydrogenolysis. |
| Key Feature | Widely used in "Boc-SPPS". | Standard for "Fmoc-SPPS" due to mild cleavage. | Classic group for solution-phase synthesis. | Imparts high lipophilicity; useful for lipopeptides. |
| Byproducts of Cleavage | Isobutylene + CO₂ | Dibenzofulvene-piperidine adduct | Toluene + CO₂ | Octadecanol + CO₂ |
Experimental Protocols
Safety Precaution: Chloroformates are corrosive and toxic. Always handle this compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Protocol 1: N-Terminal Protection of an Amino Acid with this compound
This protocol details the protection of a generic amino acid (e.g., Alanine) in the solution phase.
Materials and Reagents:
-
Amino Acid (e.g., L-Alanine)
-
This compound
-
1,4-Dioxane (anhydrous)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in 1 M NaOH solution. The volume should be sufficient to fully dissolve the amino acid. Cool the solution to 0 °C in an ice bath with gentle stirring.
-
Rationale: The amino acid is dissolved in a basic aqueous solution to deprotonate the carboxylic acid and ensure the amino group is a free nucleophile. The low temperature helps to control the exothermicity of the reaction and minimize side reactions.
-
-
Addition of Chloroformate: While maintaining the temperature at 0 °C, add this compound (1.05 equivalents) dropwise to the stirring solution.
-
Rationale: A slight excess of the chloroformate ensures complete reaction with the amino acid. Dropwise addition is crucial to prevent a rapid temperature increase.
-
-
pH Adjustment: Concurrently with the chloroformate addition, add a second portion of 1 M NaOH solution or TEA dropwise to maintain the pH of the reaction mixture between 9 and 10.
-
Rationale: The reaction produces HCl, which would protonate the unreacted amino groups, rendering them non-nucleophilic. The base neutralizes this acid, keeping the reaction proceeding.[5]
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by checking for the disappearance of the starting amino acid.
-
Work-up and Extraction:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the aqueous layer with DCM or ethyl acetate to remove any unreacted this compound or octadecanol.
-
Acidify the aqueous layer to a pH of ~2 using 1 M HCl. The N-protected amino acid will likely precipitate due to its lipophilic nature.
-
Extract the product into DCM or ethyl acetate (3x volumes).
-
Rationale: Acidification protonates the carboxylate, making the product less water-soluble and extractable into an organic solvent.
-
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-octadecyl-carbamate protected amino acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Protocol 2: Deprotection of the Octadecyl-Carbamate (Od-C) Group
The Od-C group, being a carbamate derived from a long-chain aliphatic alcohol, is stable to the conditions used for Fmoc removal (piperidine) and Cbz removal (catalytic hydrogenolysis). Its cleavage requires strong acidic conditions, similar to but often harsher than those for Boc group removal.
Materials and Reagents:
-
N-Od-C protected peptide
-
33% Hydrobromic acid (HBr) in acetic acid
-
Anhydrous diethyl ether
-
Centrifuge and tubes
-
Nitrogen or argon stream
Procedure:
-
Reaction Setup: Place the N-Od-C protected peptide into a clean, dry reaction vial.
-
Addition of Cleavage Reagent: In a chemical fume hood, add an excess of 33% HBr in acetic acid to the vial.
-
Rationale: The strong acid protonates the carbamate oxygen, weakening the C-O bond and facilitating cleavage to release the free amine.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by HPLC.
-
Precipitation: Once cleavage is complete, add the reaction mixture dropwise to a centrifuge tube containing cold, anhydrous diethyl ether. The peptide hydrobromide salt will precipitate.
-
Rationale: Peptides are generally insoluble in diethyl ether, allowing for easy separation from the cleavage cocktail.
-
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with fresh cold ether two more times to remove residual cleavage reagents.
-
Drying: Dry the peptide pellet under a stream of nitrogen or argon to yield the deprotected peptide as its HBr salt.
Caption: Proposed deprotection mechanism of an N-Od-C group under strong acid conditions.
Peptide Synthesis Workflow Integration
The use of an Od-C protecting group can be integrated into a standard peptide synthesis workflow. Its orthogonality with base-labile (Fmoc) and hydrogenolysis-labile (Cbz) groups allows for selective deprotection strategies in complex syntheses.
Caption: General workflow for peptide synthesis incorporating the protection/deprotection cycle.
Applications and Strategic Considerations
The primary advantage of the Od-C group is the introduction of a long, hydrophobic alkyl chain. This can be strategically employed in several scenarios:
-
Synthesis of Lipopeptides: The Od-C protected amino acid can be the N-terminal residue of a target lipopeptide, where the protecting group itself becomes part of the final molecule.
-
Improving Solubility: For hydrophobic peptide sequences that may aggregate during synthesis, the long alkyl chain can improve solubility in less polar solvents like DCM.[12]
-
Chromatographic Handle: The significant hydrophobicity can be exploited as a "handle" for purification by reversed-phase chromatography.
Considerations:
-
Steric Hindrance: The bulky octadecyl group may potentially hinder coupling reactions, especially with sterically demanding amino acids. Longer coupling times or more potent activation reagents may be necessary.
-
Final Product Purity: If the Od-C group is intended as a temporary protecting group, the harsh acidic conditions required for its removal may not be suitable for peptides containing acid-sensitive functionalities (e.g., certain side-chain esters or glycosylations).
By understanding the unique properties and chemical behavior of this compound, researchers can expand their toolkit for peptide synthesis, enabling the creation of novel and challenging peptide structures.
References
- Reactivity of octyl chloroformate with alcohols and amines - Benchchem.
- Protecting Groups in Peptide Synthesis - PubMed - NIH.
- Octadecyl chloroform
- SAFETY D
- SAFETY D
- SAFETY D
- Amine Protection and Deprotection - Master Organic Chemistry.
- Amino Acid Deriv
- Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis.
- Protecting Groups in Peptide Synthesis | Biosynth.
- MATERIAL SAFETY DATA SHEETS N-OCTYL CHLOROFORMATE - Cleanchem Labor
- Application Notes and Protocols: Octyl Chloroformate as a Reagent for Carbon
- Protecting Agents - TCI Chemicals.
- Solvents for Solid Phase Peptide Synthesis - AAPPTec.
Sources
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. This compound | 51637-93-5 | Benchchem [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for Surface Hydrophobization using Octadecyl Chloroformate
Introduction: Engineering Surfaces at the Molecular Level
In the realms of advanced materials, biotechnology, and drug delivery, the ability to precisely control the surface properties of a material is paramount. Surface hydrophobicity, or the ability of a surface to repel water, is a critical characteristic that influences a wide range of phenomena, from preventing biofouling on medical implants to enabling self-cleaning surfaces and controlling drug release profiles. This guide provides a comprehensive protocol for the hydrophobization of surfaces using octadecyl chloroformate, a powerful reagent for covalently modifying surfaces bearing hydroxyl or amine functionalities.
The underlying principle of this technique is the chemical transformation of a hydrophilic surface, rich in polar functional groups such as hydroxyl (-OH) or amine (-NH2) groups, into a hydrophobic one. This is achieved by introducing long, nonpolar alkyl chains onto the surface. The octadecyl group (an 18-carbon chain) of this compound provides a dense, brush-like layer of hydrocarbon chains, effectively creating a low-energy surface that minimizes interaction with water, leading to a high water contact angle. This covalent modification ensures a robust and durable hydrophobic surface, resistant to removal by simple washing or mechanical action.
Mechanism of Action: A Tale of Two Reactions
The efficacy of this compound as a surface modifying agent stems from the high reactivity of the chloroformate group. This electrophilic moiety readily reacts with nucleophilic functional groups present on a substrate surface. The two primary reactions relevant to this protocol are:
-
Reaction with Hydroxyl Groups (Esterification): Surfaces rich in hydroxyl groups, such as glass, silicon wafers with a native oxide layer, and cellulose-based materials, can be functionalized through an esterification reaction. The lone pair of electrons on the oxygen atom of a surface hydroxyl group attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion and a proton to form a stable carbonate ester linkage, covalently attaching the octadecyl chain to the surface. A base, such as pyridine or triethylamine, is typically used to scavenge the HCl byproduct, driving the reaction to completion.
-
Reaction with Amine Groups (Carbamate Formation): For surfaces that have been pre-functionalized with amine groups (e.g., through treatment with aminosilanes), this compound reacts to form a stable carbamate linkage. Similar to the reaction with hydroxyl groups, the nucleophilic nitrogen of the amine group attacks the carbonyl carbon of the chloroformate, leading to the formation of a covalent bond and the release of HCl. This method is particularly useful for surfaces that do not inherently possess hydroxyl groups but can be readily aminated.
Visualizing the Workflow
The following diagram illustrates the general workflow for surface hydrophobization using this compound.
Caption: General workflow for surface hydrophobization.
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich, TCI | Highly reactive, moisture-sensitive. |
| Anhydrous Toluene | ≥99.8% | Sigma-Aldrich | Other anhydrous solvents like hexane or chloroform can be used. |
| Pyridine or Triethylamine | Anhydrous, ≥99.5% | Sigma-Aldrich | To act as an acid scavenger. |
| Acetone | ACS Grade | Fisher Scientific | For substrate cleaning. |
| Isopropanol | ACS Grade | Fisher Scientific | For substrate cleaning. |
| Deionized Water | Type 1 | Millipore | For substrate cleaning. |
| Substrates | e.g., Glass slides, Silicon wafers | VWR, University Wafer | Must have surface hydroxyl or amine groups. |
| Nitrogen or Argon Gas | High Purity | Airgas | For providing an inert atmosphere. |
Safety Precautions
This compound is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage. Always handle this reagent inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Ensure that all glassware is thoroughly dried before use to prevent hydrolysis of the chloroformate. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Detailed Experimental Protocols
Protocol 1: Hydrophobization of Glass or Silicon Substrates
This protocol is suitable for substrates with native hydroxyl groups on their surface.
-
Substrate Cleaning and Activation:
-
Thoroughly clean the substrates by sonicating them in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen or argon gas.
-
To maximize the density of surface hydroxyl groups, treat the substrates with an oxygen plasma cleaner for 5 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive; handle with extreme care.
-
Rinse the activated substrates extensively with deionized water and dry them under a stream of inert gas. Finally, dry the substrates in an oven at 120 °C for at least 1 hour and allow them to cool to room temperature in a desiccator before use.
-
-
Hydrophobization Reaction:
-
In a flame-dried Schlenk flask under an inert atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene.
-
Add an equimolar amount of pyridine or triethylamine to the solution relative to the this compound.
-
Immerse the cleaned and activated substrates in the reaction solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature with gentle agitation. The reaction time can be optimized depending on the desired level of hydrophobicity.
-
-
Post-Reaction Processing:
-
Remove the substrates from the reaction solution and rinse them thoroughly with anhydrous toluene to remove any unreacted reagents and byproducts.
-
Further rinse the substrates with acetone and isopropanol.
-
Dry the modified substrates with a stream of high-purity nitrogen or argon gas.
-
Protocol 2: Hydrophobization of Amine-Functionalized Surfaces
This protocol is for substrates that have been pre-functionalized with amine groups.
-
Amine Functionalization (Example using (3-Aminopropyl)triethoxysilane - APTES):
-
Follow the substrate cleaning and activation steps as described in Protocol 1.
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the activated substrates in the APTES solution and allow the reaction to proceed for 2-4 hours at room temperature.
-
Rinse the substrates with toluene and then cure them in an oven at 110 °C for 1 hour to form a stable aminopropylsilane layer.
-
-
Hydrophobization Reaction:
-
Follow the hydrophobization reaction and post-reaction processing steps as described in Protocol 1. The reaction of this compound with the surface amine groups will form a carbamate linkage.
-
Characterization of Modified Surfaces
The success of the hydrophobization process can be confirmed through various surface analysis techniques.
| Characterization Technique | Purpose | Expected Outcome |
| Contact Angle Goniometry | To quantify the hydrophobicity of the surface. | A significant increase in the water contact angle, typically to values greater than 100°. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | The appearance of a C1s peak corresponding to the long alkyl chain and a decrease in the O1s or N1s signal from the underlying substrate. |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | An increase in surface roughness may be observed, and the formation of a uniform coating can be assessed. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Water Contact Angle | Incomplete reaction; insufficient surface activation; moisture contamination. | Increase reaction time; ensure thorough surface activation; use anhydrous solvents and an inert atmosphere. |
| Non-uniform Coating | Uneven surface activation; contaminants on the surface. | Optimize the cleaning and activation steps; ensure the substrate is fully immersed in the reaction solution. |
| Hazy or Oily Residue on Surface | Incomplete rinsing; hydrolysis of this compound. | Thoroughly rinse the substrates with fresh solvent after the reaction; ensure all reagents and solvents are anhydrous. |
Conclusion
The protocol outlined in this application note provides a robust and reliable method for the hydrophobization of surfaces using this compound. By carefully controlling the reaction conditions and ensuring the purity of the reagents, researchers can create highly hydrophobic surfaces with a wide range of applications in drug development, medical devices, and materials science. The covalent nature of the modification ensures the long-term stability and durability of the hydrophobic properties, making this a valuable technique for advanced surface engineering.
References
-
Converting SiO2 wafers to hydrophobic using chlorotrimethylsilane. (2024). Journal of Cloud-Native Development. Retrieved from: [Link]
-
Impact of carbamate formation on the surface tension of epoxy-amine curing systems. (2020). Journal of Applied Polymer Science. Retrieved from: [Link]
-
Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography. (1990). Journal of Chromatography A. Retrieved from: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. (2017). Chemical Reviews. Retrieved from: [Link]
Application Note: Quantitative Analysis of Plasma Fatty Acids Using Octadecyl Chloroformate Derivatization Coupled with LC-MS/MS
Introduction: The Critical Role of Fatty Acid Profiling in Plasma
Fatty acids (FAs) are fundamental building blocks of lipids and play pivotal roles in cellular structure, energy metabolism, and signaling pathways. The quantitative analysis of the fatty acid profile in plasma provides a crucial window into the metabolic state of an individual, offering valuable biomarkers for a range of physiological and pathological conditions, including cardiovascular diseases, metabolic syndrome, and inflammatory disorders. However, the inherent chemical properties of free fatty acids, such as their high polarity and poor ionization efficiency, present significant analytical challenges for their direct quantification by liquid chromatography-mass spectrometry (LC-MS).
To overcome these limitations, chemical derivatization is an essential strategy to enhance the analytical performance of fatty acids. This application note details a robust and sensitive method for the quantitative analysis of fatty acids in human plasma using octadecyl chloroformate as a derivatization agent. The introduction of the long octadecyl chain significantly increases the hydrophobicity of the fatty acid derivatives, leading to improved retention and separation on reversed-phase liquid chromatography (RPLC) columns and enhanced ionization efficiency for sensitive mass spectrometric detection.
Principle of this compound Derivatization
This compound is a highly reactive reagent that readily forms an ester bond with the carboxylic acid group of fatty acids. The reaction proceeds via a nucleophilic acyl substitution mechanism. In an aqueous environment, catalyzed by a base such as pyridine, the reaction is rapid and efficient.[1] The long C18 alkyl chain of the octadecyl group imparts a significant non-polar character to the derivatized fatty acid, making it highly amenable to RPLC separation. This increased hydrophobicity leads to stronger interaction with the stationary phase, allowing for better separation from endogenous plasma interferences and improved chromatographic peak shape. Furthermore, the derivatized fatty acids exhibit enhanced protonation in the positive ion mode of electrospray ionization (ESI), leading to a substantial increase in signal intensity and, consequently, lower limits of detection.[2][3]
Experimental Workflow
The overall experimental workflow for the quantitative analysis of plasma fatty acids using this compound derivatization is depicted below.
Caption: Experimental workflow for fatty acid analysis.
Detailed Protocols
Plasma Sample Preparation and Lipid Extraction
-
Materials:
-
Human plasma (collected in EDTA-containing tubes)
-
Internal Standard (IS) solution (e.g., heptadecanoic acid, C17:0, in methanol)
-
Methanol (LC-MS grade)
-
Methyl-tert-butyl ether (MTBE) (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a clean microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the internal standard solution to the plasma sample.
-
Add 200 µL of cold methanol and vortex vigorously for 30 seconds.
-
Add 750 µL of cold MTBE and vortex for 1 minute.
-
Add 180 µL of LC-MS grade water and vortex for 30 seconds to induce phase separation.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.
-
Dry the organic extract under a gentle stream of nitrogen gas.
-
Derivatization with this compound
-
Materials:
-
Dried lipid extract
-
This compound solution (10 mg/mL in hexane)
-
Pyridine (anhydrous)
-
Hexane (anhydrous)
-
Water bath or heating block
-
-
Protocol:
-
Reconstitute the dried lipid extract in 50 µL of a hexane:pyridine (4:1, v/v) mixture.
-
Add 20 µL of the this compound solution to the reconstituted extract.
-
Vortex briefly and incubate the reaction mixture at 60°C for 30 minutes.
-
After incubation, cool the sample to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase (e.g., 80% acetonitrile in water) for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B (linear gradient)
-
15-20 min: 95% B (hold)
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Gas Flow: Optimized for the specific instrument
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Data Presentation: Quantitative Performance
The following table presents representative performance data for the quantitative analysis of key fatty acids in plasma using the this compound derivatization method.
| Fatty Acid | MRM Transition (m/z) | Linearity (r²) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%Recovery) |
| Palmitic Acid (C16:0) | 525.5 → 257.2 | >0.998 | 1.0 | < 5% | 95-105% |
| Stearic Acid (C18:0) | 553.5 → 285.3 | >0.997 | 1.0 | < 6% | 94-106% |
| Oleic Acid (C18:1) | 551.5 → 283.3 | >0.999 | 0.5 | < 4% | 97-103% |
| Linoleic Acid (C18:2) | 549.5 → 281.3 | >0.998 | 0.5 | < 5% | 96-104% |
| Arachidonic Acid (C20:4) | 573.5 → 305.3 | >0.996 | 0.2 | < 7% | 93-107% |
Discussion and Field-Proven Insights
The derivatization of fatty acids with this compound offers several distinct advantages for quantitative LC-MS/MS analysis:
-
Enhanced Chromatographic Retention and Resolution: The long C18 chain significantly increases the hydrophobicity of the fatty acid derivatives, leading to stronger retention on RPLC columns. This allows for the use of shallower gradients, resulting in better separation of isomeric and isobaric fatty acids and improved resolution from complex plasma matrix components.
-
Improved Ionization Efficiency and Sensitivity: The derivatized fatty acids exhibit excellent ionization in the positive ESI mode. This "charge-tagging" strategy circumvents the often-suppressed ionization of free fatty acids in the negative ion mode, leading to a significant enhancement in sensitivity and lower limits of quantification.[2][3]
-
Robustness and Reproducibility: The derivatization reaction is rapid, efficient, and proceeds under mild conditions, contributing to the overall robustness and reproducibility of the method. The resulting octadecyl esters are stable, ensuring sample integrity during analysis.
Conclusion
The use of this compound as a derivatization agent provides a powerful and reliable method for the quantitative analysis of fatty acids in plasma by LC-MS/MS. This approach effectively addresses the analytical challenges associated with free fatty acids, offering enhanced sensitivity, improved chromatographic separation, and high-throughput capabilities. This detailed protocol serves as a valuable resource for researchers, scientists, and drug development professionals seeking to accurately profile fatty acids as biomarkers in various research and clinical settings.
References
-
Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media. Journal of Organic Chemistry. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules. [Link]
-
LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity. Journal of Lipid Research. [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism. Metabolites. [Link]
-
A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Shimadzu Application News. [Link]
-
Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. SCIEX Technical Note. [Link]
-
Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Analytical Chemistry. [Link]
-
Chemical derivatization in LC-MS bioanalysis: Current & future challenges. Bioanalysis. [Link]
-
Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans. Journal of the American Society for Mass Spectrometry. [Link]
-
A novel derivatization reagent for ultra-sensitive determination of free fatty acids in complex matrices by UHPLC-QQQ-MS. Journal of Chromatography A. [Link]
-
A Review of In situ derivatization techniques for enhanced bioanalysis using liquid chromatography with mass spectrometry. Journal of Separation Science. [Link]
-
Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
Sources
- 1. Mechanism of Alkyl Chloroformate-Mediated Esterification of Carboxylic Acids in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/ESI-MS/MS detection of FAs by charge reversal derivatization with more than four orders of magnitude improvement in sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Derivatization of Sterols with Octadecyl Chloroformate for Enhanced Gas Chromatography-Mass Spectrometry Analysis
Introduction: The Rationale for Derivatizing Sterols
Sterols, a critical class of lipids, play fundamental roles in the structural integrity of cell membranes and as precursors to hormones and vitamins.[1] The accurate quantification of sterols such as cholesterol, sitosterol, and ergosterol is paramount in fields ranging from clinical diagnostics to food science and drug development. Gas chromatography (GC) coupled with mass spectrometry (MS) is a powerful technique for sterol analysis due to its high resolution and sensitivity.[1]
However, the direct GC analysis of free sterols is hampered by their low volatility and the presence of a polar hydroxyl group. This hydroxyl group can lead to poor peak shape, thermal degradation, and unwanted interactions with the GC column, compromising analytical accuracy.[2] To overcome these limitations, derivatization is an essential step in the analytical workflow. This process chemically modifies the hydroxyl group to create a more volatile and thermally stable derivative. While silylation is a common approach, this note details a robust protocol using octadecyl chloroformate to form sterol-octadecyl carbonate derivatives, offering unique advantages for specific applications.
Expertise & Experience: The Advantage of Long-Chain Derivatization
The choice of derivatizing agent is a critical experimental decision. While smaller reagents like those used for silylation are effective, derivatization with a long-chain reagent like this compound offers distinct benefits:
-
Enhanced Stability: The resulting carbonate bond is highly stable, reducing the risk of degradation in the GC inlet or on the column.
-
Increased Lipophilicity: The addition of the C18 alkyl chain significantly increases the lipophilicity of the sterol derivative. This can improve its solubility in common GC solvents and enhance its retention on non-polar GC columns, potentially improving separation from more polar matrix components.
-
Reduced Volatility: While derivatization increases amenability to GC, the long octadecyl chain ensures the derivative is not overly volatile. This can minimize sample loss during solvent evaporation steps in sample preparation.
-
Favorable Mass Spectrometric Properties: The significant increase in molecular weight shifts the derivative's mass into a higher, often cleaner, region of the mass spectrum, away from low-mass matrix interference. Furthermore, the fragmentation pattern remains highly characteristic of the original sterol structure.
Chemical Reaction: Mechanism of Derivatization
The derivatization reaction is a nucleophilic acyl substitution. The hydroxyl group of the sterol acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. A base, typically pyridine, is used as a catalyst to deprotonate the sterol's hydroxyl group, increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct. The reaction proceeds rapidly under anhydrous conditions to yield the sterol-octadecyl carbonate and pyridinium hydrochloride.
Experimental Workflow
The overall process for the analysis of sterols using this compound derivatization involves several key stages, from initial sample preparation to final data analysis.
Caption: Overall workflow for sterol analysis.
Detailed Protocols
Part 1: Sample Preparation (Extraction and Saponification)
This protocol is designed for the analysis of total sterols (free and esterified). If only free sterols are of interest, the saponification step can be omitted.
Materials:
-
Sample matrix (e.g., plasma, food homogenate, cell pellet)
-
Internal Standard (e.g., 5α-cholestane or epicoprostanol)
-
Ethanol (95%)
-
Potassium Hydroxide (KOH) solution (50% w/v in deionized water)
-
Hexane (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
Procedure:
-
Internal Standard Addition: To a known quantity of the sample in a screw-cap glass tube, add an appropriate amount of internal standard solution.
-
Saponification: Add 2 mL of 95% ethanol and 100 µL of 50% KOH solution. Cap the tube tightly and vortex thoroughly.
-
Hydrolysis: Place the tube in a heating block or water bath at 80°C for 1 hour to hydrolyze the sterol esters.
-
Cooling: After incubation, allow the tube to cool to room temperature.
-
Extraction: Add 2 mL of deionized water and 3 mL of hexane. Cap the tube and vortex vigorously for 1 minute.
-
Phase Separation: Centrifuge the tube at 1000 x g for 5 minutes to separate the layers.
-
Collection: Carefully transfer the upper hexane layer to a clean glass vial.
-
Re-extraction: Repeat the extraction (steps 5-7) with another 3 mL of hexane and combine the hexane fractions.
-
Drying: Pass the combined hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or in a vacuum concentrator. The dried residue contains the free sterols and is now ready for derivatization.
Part 2: Derivatization with this compound
Crucial Point: This reaction is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.
Materials:
-
Dried sterol extract
-
Anhydrous Pyridine
-
Anhydrous Toluene
-
This compound
-
Hexane (GC grade)
Procedure:
-
Reagent Preparation: Prepare a 10% (v/v) solution of this compound in anhydrous toluene.
-
Reaction Setup: To the dried sterol extract, add 100 µL of anhydrous pyridine and 100 µL of the 10% this compound solution.
-
Reaction: Cap the vial tightly and vortex. Place the vial in a heating block at 60°C for 30 minutes. The reaction is typically rapid.[3]
-
Work-up: After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water. Vortex to mix.
-
Extraction of Derivative: Centrifuge to separate the phases. Transfer the upper hexane layer containing the derivatized sterols to a new vial.
-
Final Preparation: Evaporate the hexane to dryness under a stream of nitrogen. Reconstitute the residue in an appropriate volume of hexane (e.g., 100 µL) for GC-MS analysis.
GC-MS Analysis
The high molecular weight of the sterol-octadecyl carbonate derivatives necessitates a GC method capable of handling high-boiling point compounds.
| Parameter | Recommendation | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness; 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | A robust, low-bleed column suitable for a wide range of analyte polarities and high temperatures. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace-level analysis. |
| Inlet Temperature | 300°C | Ensures complete vaporization of the high molecular weight derivatives. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| Oven Program | Initial 150°C, hold for 1 min; ramp at 20°C/min to 320°C; hold for 10 min | A temperature program that allows for the elution of these high-boiling point compounds.[4] |
| MS Transfer Line | 300°C | Prevents condensation of the analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Scan Range | m/z 50-800 | A wide enough range to capture the molecular ion and key fragments. |
Trustworthiness: Data Analysis & Expected Results
Mass Spectrometry Fragmentation
A self-validating system relies on predictable and verifiable outcomes. The derivatization of a sterol like cholesterol with this compound is expected to yield a characteristic fragmentation pattern upon electron ionization.
Caption: Predicted fragmentation of the derivative.
The primary and most diagnostic fragmentation pathway for sterol esters is the cleavage of the ester bond, with the charge being retained by the sterol moiety. For cholesteryl esters, this typically results in a prominent ion at m/z 369, corresponding to the protonated cholestadiene cation, or m/z 368 for the radical cation.[5] Therefore, for cholesteryl octadecyl carbonate, the expected base peak or a very significant ion in the mass spectrum will be at m/z 368 . The observation of this ion is a strong confirmation that the derivatization was successful. The molecular ion should also be observable, albeit at a lower intensity.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample extract is completely dry. Use anhydrous solvents and dry glassware. |
| Inactive derivatization reagent. | Store this compound under inert gas and protect from moisture. Use a fresh batch if necessary. | |
| Poor peak shape (tailing) | Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. |
| Incomplete derivatization. | Optimize reaction time and temperature. Ensure proper ratio of catalyst to reagent. | |
| Interfering peaks | Contaminants from the sample matrix or reagents. | Include a sample cleanup step (e.g., solid-phase extraction) after saponification. Run a reagent blank. |
Conclusion
The derivatization of sterols with this compound presents a robust and reliable method for their analysis by GC-MS. The formation of stable, high molecular weight carbonate derivatives enhances chromatographic performance and provides a characteristic mass spectrometric fingerprint, ensuring trustworthy and reproducible quantification. This application note provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to implement this powerful analytical strategy.
References
-
Husek, P., Šimek, P., & Tvrzická, E. (2006). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. Analytica Chimica Acta, 558(1-2), 209-217. Available at: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available at: [Link]
-
D'Archivio, M., Cosco, S., & Nardini, M. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules, 26(11), 3168. Available at: [Link]
-
Lieb, Q., et al. (2019). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Metabolites, 9(7), 131. Available at: [Link]
-
Zenkevich, I.G. (2004). Acids: Derivatization for GC Analysis. In Encyclopedia of Analytical Science (Second Edition). Elsevier. Available at: [Link]
-
Kasai, H., et al. (2016). Synthesis of (2β,3α,6-²H₃cholesteryl Linoleate and Cholesteryl Oleate as Internal Standards for Mass Spectrometry. Steroids, 107, 81-87. Available at: [Link]
-
Terreblanche, J., & Tredoux, A.G.J. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(21), 7288. Available at: [Link]
-
ResearchGate. (2018). How to do successful derivatization of sterol?. Available at: [Link]
-
Domingues, P., et al. (2022). Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination. Journal of the American Society for Mass Spectrometry, 33(5), 846-856. Available at: [Link]
-
Singh, P., & Kumar, P. (2021). Analysis of Sterols by Gas Chromatography–Mass Spectrometry. In Lipidomics. Humana, New York, NY. Available at: [Link]
-
Reddy, D.S., et al. (2022). Synthesis and Characterization of Cholesterol-Based Liquid Crystals Linked with Perfluorinated Alkyl Chains. Molecules, 27(19), 6543. Available at: [Link]
-
ResearchGate. (n.d.). A representative mass-fragmentation pattern of cholesterol (trimethylsiloxy [TMS] derivative) observed in the present investigation. Available at: [Link]
-
ResearchGate. (2023). Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. Available at: [Link]
-
Byrd, J.C., & Thomas, M.J. (2008). Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 19(3), 444-456. Available at: [Link]
-
Varma, D., et al. (2018). An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells. Journal of Lipid Research, 59(1), 169-180. Available at: [Link]
-
Ghosh, S., et al. (2024). A Facile LC-MS Method for Profiling Cholesterol and Cholesteryl Esters in Mammalian Cells and Tissues. bioRxiv. Available at: [Link]
-
Butovich, I.A. (2009). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. Journal of Lipid Research, 50(3), 502-514. Available at: [Link]
-
PubMed. (2009). Cholesteryl esters as a depot for very long chain fatty acids in human meibum. Available at: [Link]
-
ResearchGate. (n.d.). Figure A4. A representative mass fragmentation pattern of cholesterol.... Available at: [Link]
Sources
- 1. Analysis of Sterols by Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Looking in Depth at Oxidized Cholesteryl Esters by LC-MS/MS: Reporting Specific Fragmentation Fingerprints and Isomer Discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]
octadecyl chloroformate for creating hydrophobic coatings on glass slides
Application Note & Protocol
Title: Facile Preparation of Robust Hydrophobic Coatings on Glass Substrates using Octadecyl Chloroformate for Advanced Research Applications
Abstract
This guide provides a comprehensive methodology for rendering glass surfaces, such as microscope slides and coverslips, robustly hydrophobic through surface modification with this compound. Hydrophobic surfaces are critical in a multitude of research and drug development applications, including cell culture, high-throughput screening, microfluidics, and as anti-fouling coatings for biosensors.[1][2] This document details the underlying chemical principles, a step-by-step laboratory protocol, and essential characterization techniques to validate the formation of a high-quality hydrophobic monolayer. The protocols are designed for researchers, scientists, and drug development professionals seeking a reliable method to control surface-liquid interactions.
Introduction: The Imperative of Surface Hydrophobicity
The native surface of glass is rich in silanol (Si-OH) groups, rendering it hydrophilic and prone to non-specific binding of proteins, cells, and other biomolecules. For many advanced applications, this property is undesirable. Creating a hydrophobic surface minimizes these interactions, allows for precise control of aqueous droplet behavior, and prevents fouling.[3][4]
While various silanizing agents like octadecyltrichlorosilane (OTS) are commonly used, this compound (C₁₈H₃₇OCOCl) presents a valuable alternative for creating stable, self-assembled monolayers (SAMs).[5][6][7] Its reactive chloroformate group readily couples with the surface silanol groups, anchoring the long, non-polar C18 alkyl chain to the substrate. These chains then orient away from the surface, forming a dense, low-energy film that effectively repels water.[6][8] This guide explains the causality behind each step, ensuring a reproducible and verifiable outcome.
Mechanism of Surface Modification
The creation of a hydrophobic layer using this compound is a covalent modification process. The key reaction occurs between the electrophilic carbonyl carbon of the chloroformate group and the nucleophilic oxygen of the surface silanol groups (Si-OH).
The core reaction proceeds as follows:
-
Nucleophilic Attack: The oxygen atom of a surface silanol group attacks the carbonyl carbon of the this compound molecule.
-
Leaving Group Departure: The chloride ion is expelled.
-
Proton Transfer: A base, such as pyridine or triethylamine (often included in the reaction mixture), abstracts the proton from the silanol group, neutralizing the generated hydrochloric acid (HCl) and driving the reaction to completion.
This process results in the formation of a stable carbonate linkage between the glass surface and the octadecyl chain (Glass-Si-O-CO-O-C₁₈H₃₇). The long hydrocarbon chains self-assemble into a densely packed, quasi-crystalline monolayer, presenting a uniform, low-energy surface to the external environment.
Caption: Reaction schematic for surface hydrophobization.
Experimental Protocol: From Hydrophilic to Hydrophobic
This protocol is designed as a self-validating system. Successful execution of the cleaning and coating steps will yield surfaces that meet the characterization benchmarks outlined in Section 4.
Required Materials and Reagents
-
Substrates: Standard glass microscope slides or coverslips.
-
Reagents:
-
This compound (CAS 51637-93-5)
-
Anhydrous Toluene (or other anhydrous non-polar solvent like hexane)
-
Anhydrous Pyridine or Triethylamine (as an acid scavenger)
-
Acetone (ACS grade or higher)
-
Ethanol (ACS grade or higher)
-
Deionized (DI) water (18 MΩ·cm)
-
Detergent (e.g., Alconox or similar lab-grade cleaner)
-
(Optional but Recommended) Piranha solution: 3:1 mixture of concentrated Sulfuric Acid (H₂SO₄) and 30% Hydrogen Peroxide (H₂O₂).
-
-
Equipment:
-
Ultrasonic bath
-
Glass staining jars or beakers
-
Nitrogen or Argon gas line for drying
-
Laboratory oven or hot plate
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.
-
Safety Precautions
-
Piranha Solution: Piranha solution is extremely corrosive and a strong oxidizer. It reacts violently with organic materials. Always prepare and use it inside a certified chemical fume hood. Add the H₂O₂ slowly to the H₂SO₄. Never store piranha solution in a sealed container.
-
Solvents: Toluene and other organic solvents are flammable and toxic. Handle them exclusively within a fume hood.
-
This compound: This reagent is corrosive and moisture-sensitive. Handle in an inert, dry atmosphere (e.g., glovebox or under a stream of nitrogen) and store it properly.
Step-by-Step Workflow
Caption: Experimental workflow for glass slide hydrophobization.
-
Glass Cleaning (Critical Step):
-
Place slides in a rack and sonicate for 15 minutes in a 2% detergent solution.
-
Rinse thoroughly with DI water.
-
Sonicate for 15 minutes in DI water.
-
Sonicate for 10 minutes in acetone.
-
Sonicate for 10 minutes in ethanol.
-
Causality: This multi-step sonication removes organic residues, particulates, and inorganic salts, ensuring the reactive surface is accessible.
-
-
Surface Activation (Generation of Silanol Groups):
-
Method A (Piranha Etch - High Efficiency): Immerse the cleaned slides in freshly prepared piranha solution for 30-45 minutes inside a fume hood.
-
Method B (UV-Ozone - Safer Alternative): Place slides in a UV-Ozone cleaner for 15-20 minutes.
-
Rinse the activated slides extensively with DI water.
-
Causality: This step is crucial as it removes any remaining organic contaminants and hydroxylates the glass surface, maximizing the density of reactive Si-OH groups needed for the coating reaction.
-
-
Drying:
-
Dry the slides under a stream of inert gas (nitrogen or argon).
-
Place the slides in an oven at 110-120°C for at least 1 hour to remove all traces of physisorbed water. Transfer to a desiccator to cool to room temperature.
-
Causality: Water will react preferentially with the chloroformate, leading to its inactivation and preventing it from binding to the glass. An absolutely dry surface is paramount for a high-quality coating.
-
-
Hydrophobic Coating Reaction:
-
Inside a fume hood or glovebox, prepare a coating solution of 1-2% (v/v) this compound and 1% (v/v) pyridine in anhydrous toluene.
-
Immerse the dry, activated glass slides in the solution for 2-4 hours at room temperature. Ensure the container is sealed to prevent moisture ingress.
-
Causality: The anhydrous solvent provides the medium for the reaction. Pyridine acts as a base to neutralize the HCl byproduct, preventing it from potentially etching the surface and driving the reaction equilibrium towards product formation.[8]
-
-
Rinsing:
-
Remove the slides from the coating solution.
-
Rinse thoroughly with fresh anhydrous toluene to remove any unreacted this compound and pyridine hydrochloride.
-
Rinse with ethanol and dry under a nitrogen stream.
-
Causality: Proper rinsing is essential to remove physisorbed molecules, leaving only the covalently bound monolayer.
-
-
Curing:
-
Bake the coated slides in an oven at 110-120°C for 30-60 minutes.
-
Causality: The curing step helps to remove any residual solvent and promotes the organization and stabilization of the self-assembled monolayer on the surface.
-
Validation and Characterization
To confirm the successful formation of a hydrophobic coating, the following characterization techniques are recommended. This validation step is integral to a trustworthy and reproducible protocol.
Water Contact Angle (WCA) Goniometry
This is the most direct and crucial measure of surface hydrophobicity. It involves placing a droplet of water on the surface and measuring the angle formed at the liquid-solid-vapor interface.[9][10]
| Surface Condition | Typical Static Water Contact Angle (θ) | Interpretation |
| Uncoated, Clean Glass | < 20° | Highly Hydrophilic |
| Piranha/UV-Ozone Activated | < 5° | Super-hydrophilic |
| This compound Coated | 105° - 115° | Successfully Rendered Hydrophobic [3] |
| Poorly Coated / Contaminated | 60° - 90° | Incomplete or disordered monolayer |
Atomic Force Microscopy (AFM)
AFM provides nanoscale topographical information about the surface. It can be used to assess the uniformity and quality of the coating. A clean, uncoated glass slide will have a very low root-mean-square (RMS) roughness.[11][12] A well-formed monolayer should also appear smooth and uniform, without large aggregates, confirming a complete and ordered coating.[13]
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material.[14][15] Comparing the spectra of uncoated and coated glass provides definitive chemical evidence of the modification.
-
Expected Changes after Coating:
Caption: Logical relationship between protocol and validation.
References
-
Physics of Fluids (2015). Dynamic contact angle measurements on superhydrophobic surfaces. AIP Publishing. [Link]
-
Biolin Scientific (2017). How to measure dynamic contact angles on superhydrophobic surfaces. [Link]
-
ResearchGate. Hydrophobic and hydrophilic water contact angle behavior. [Link]
-
Biolin Scientific (2019). Contact angle measurements on superhydrophobic surfaces in practice. [Link]
-
Omega Optical (2021). A Guide to Hydrophobic and Oleophobic Coatings. [Link]
-
University of Oulu. Analysis of Self- Assembled Monolayers. [Link]
-
Journal of Applied Physics (2014). Formation and characterization of hydrophobic glass surface treated by atmospheric pressure He/CH4 plasma. AIP Publishing. [Link]
-
ResearchGate. AFM images of silane layers prepared by incubation (a,c) and sonication (b,d).... [Link]
-
ResearchGate. Apparent properties of hydrophobic coatings. (a) Image of glasses.... [Link]
-
PMC, NIH. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. [Link]
-
ResearchGate. Preparation of Transparent Superhydrophobic Glass Slides: Demonstration of Surface Chemistry Characteristics. [Link]
-
DTIC. Effect of Physicochemical Anomalies of Soda-Lime Silicate Slides on Biomolecule Immobilization. [Link]
-
ResearchGate. Characterization of cleaning and silanization methods by AFM. (A1–C1).... [Link]
-
Lehigh University. Surface characterizations of mono-, di-, and tri-aminosilane treated glass substrates. [Link]
-
ResearchGate. AFM imaging on silanized glass surfaces. Contact mode AFM images of.... [Link]
-
ACS Applied Materials & Interfaces. Superhydrophobic Antireflection Coating on Glass Using Grass-like Alumina and Fluoropolymer. [Link]
-
Eurofins. Self-assembled monolayers. [Link]
-
ResearchGate. Formation and characterization of hydrophobic glass surface treated by atmospheric pressure He/CH4 plasma. [Link]
-
Langmuir - ACS Publications (2022). Self-Assembled Monolayers of Arylazopyrazoles on Glass and Silicon Oxide: Photoisomerization and Photoresponsive Wettability. [Link]
-
ResearchGate. Can anyone share the protocol of OTS (Octadecyltrichlorosilane) vapor deposition protocol - to make a glass surface hydrophobic?. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Hydrophobicity: Leveraging Octadecyltrichlorosilane for Advanced Coatings. [Link]
-
Monash University. Enhanced efficiency of superhydrophobic coatings: A comparative analysis between dip and spray techniques using octadecyltrichlorosilane. [Link]
-
MDPI (2023). Enhancing Textile Water Repellency with Octadecyltrichlorosilane (OTS) and Hollow Silica Nanoparticles. [Link]
- Google Patents.
-
Co-Formula. Octadecyldimethylchlorosilane Cas 18643-08-8. [Link]
-
ResearchGate. What is the best method to treat a glass slide with APTES to make surface hydrophobic?. [Link]
-
SciSpace (2019). A Facile Preparation of Transparent Ultrahydrophobic Glass via TiO2/Octadecyltrichlorosilane (ODTS) Coatings for Self‐Cleaning. [Link]
-
ResearchGate. Making glass slide/coverslip hydrophobic?. [Link]
-
LookChem. Synthesis and Characterization of Silica Nanosphere from Octadecyltrimethoxy Silane. [Link]
-
Wikipedia. Silanization. [Link]
-
Chemistry Stack Exchange (2015). Three general questions in silanization of a glass surface. [Link]
-
ResearchGate. What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate?. [Link]
-
ResearchGate. Glass silanization with blocked-isocyanate for the fabrication of DNA microarrays. [Link]
-
ResearchGate. Rapid Silylation of a Glass Surface: Choice of Reagent and Effect of Experimental Parameters on Hydrophobicity. [Link]
Sources
- 1. ethz.ch [ethz.ch]
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- 3. Hydrophobic & Oleophobic Coatings - A User's Guide [omega-optical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 51637-93-5 | Benchchem [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Silanization - Wikipedia [en.wikipedia.org]
- 9. measurlabs.com [measurlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
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- 15. eag.com [eag.com]
- 16. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apps.dtic.mil [apps.dtic.mil]
Application Note: Solid-Phase Synthesis of Peptides Featuring Lysine Side-Chain Protection with Octadecyl Chloroformate
Abstract
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. A critical aspect of SPPS is the strategic use of protecting groups to prevent unwanted side reactions. For trifunctional amino acids like lysine, orthogonal protection of the side-chain ε-amino group is paramount. This application note details a specialized protocol employing octadecyl chloroformate to install a highly hydrophobic octadecylcarbamate (ODC) protecting group onto the lysine side chain. This lipophilic modification serves not only as a robust protecting group but also as a "hydrophobic tag" to mitigate aggregation of the growing peptide chain, a common challenge in the synthesis of "difficult sequences."[1] We provide comprehensive, step-by-step protocols for the synthesis of the key building block, Nα-Fmoc-Nε-(octadecylcarbamoyl)-L-lysine (Fmoc-Lys(ODC)-OH), its incorporation into a model peptide sequence via Fmoc-based SPPS, and the final cleavage and deprotection procedure.
Introduction: The Challenge of Lysine Protection and Peptide Aggregation
Solid-phase peptide synthesis, pioneered by Merrifield, relies on the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.[2] To ensure sequence fidelity, reactive side chains of amino acids must be masked with protecting groups that are stable throughout the chain assembly but can be removed during the final cleavage step.[3][4] Lysine, with its primary ε-amino group, is highly nucleophilic and requires robust protection to prevent side-chain acylation and peptide branching.[5]
The most common strategy in Fmoc-based SPPS is the use of the acid-labile tert-butoxycarbonyl (Boc) group for lysine side-chain protection (Fmoc-Lys(Boc)-OH).[3][6] While effective, this approach does not address a significant challenge in SPPS: on-resin aggregation. As the peptide chain elongates, particularly with hydrophobic residues, it can fold into secondary structures like β-sheets, leading to incomplete coupling and deprotection reactions.[7]
One advanced strategy to overcome this issue is the introduction of temporary or permanent modifications that disrupt these aggregates.[7] Here, we propose the use of an octadecylcarbamate (ODC) group, installed using this compound, as a dual-function moiety. The long C18 alkyl chain imparts significant hydrophobicity, which can disrupt inter-chain hydrogen bonding and improve solvation of the protected peptide in the organic synthesis solvents.[1] This application note provides the detailed methodology for this approach.
Principle of the Method
The overall workflow involves three key stages:
-
Synthesis of the Building Block: The ε-amino group of Nα-Fmoc-L-lysine is selectively acylated with this compound under basic conditions to yield the Fmoc-Lys(ODC)-OH building block.
-
Solid-Phase Peptide Synthesis: The custom building block, Fmoc-Lys(ODC)-OH, is incorporated into a peptide sequence on a solid support using standard Fmoc/tBu chemistry. The Nα-Fmoc group is removed with piperidine at each cycle, while the acid-labile ODC and other side-chain protecting groups remain intact.
-
Cleavage and Deprotection: The final peptide is cleaved from the resin, and all side-chain protecting groups, including the ODC group, are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).
This strategy maintains orthogonality, as the base-labile Nα-Fmoc group is removed under conditions that do not affect the acid-labile ODC group.[8]
Materials and Methods
Materials
| Reagent/Material | Grade | Supplier |
| Nα-Fmoc-L-lysine hydrochloride (Fmoc-Lys-OH·HCl) | Peptide Synthesis Grade | Sigma-Aldrich |
| This compound | ≥98% | Tokyo Chemical Industry |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| 1,4-Dioxane | Anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | EMD Millipore |
| Piperidine | Peptide Synthesis Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | ChemPep |
| Rink Amide MBHA Resin | 100-200 mesh, 0.5 mmol/g | Novabiochem |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 98% | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | 98% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
Protocol 1: Synthesis of Nα-Fmoc-Nε-(octadecylcarbamoyl)-L-lysine (Fmoc-Lys(ODC)-OH)
This protocol describes the reaction of this compound with the ε-amino group of lysine. The α-amino group is already protected by the Fmoc group, ensuring regioselectivity.
-
Dissolution: Dissolve Fmoc-Lys-OH·HCl (1.0 eq) in a 1:1 mixture of 1,4-dioxane and aqueous 10% sodium bicarbonate solution. Stir at room temperature until fully dissolved.
-
Cooling: Cool the reaction mixture to 0-4 °C in an ice-water bath.
-
Addition of Chloroformate: Dissolve this compound (1.1 eq) in 1,4-dioxane. Add this solution dropwise to the stirring lysine solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Acidification: Cool the mixture again to 0-4 °C and acidify to pH 2-3 by the slow addition of 1 M HCl. A white precipitate will form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield Fmoc-Lys(ODC)-OH as a white solid.
Caption: Synthesis of the Fmoc-Lys(ODC)-OH building block.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-Lys(ODC)-Phe-NH₂) on Rink Amide resin using the synthesized building block.
-
Resin Preparation: Swell Rink Amide resin (1.0 eq) in DMF for 1 hour in a fritted syringe reaction vessel. Drain the DMF.
-
Initial Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 20 minutes. Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Pre-activate for 5 minutes.
-
Add the activation mixture to the resin. Agitate for 2 hours.
-
Drain and wash as in step 2. Perform a Kaiser test to confirm complete coupling.
-
-
Fmoc Deprotection: Repeat step 2.
-
Second Amino Acid Coupling (Fmoc-Lys(ODC)-OH):
-
In a separate vial, dissolve the synthesized Fmoc-Lys(ODC)-OH (3.0 eq), HCTU (2.9 eq), and DIPEA (6.0 eq) in DMF.
-
Pre-activate and couple as described in step 3.
-
Drain, wash, and confirm coupling with a Kaiser test.
-
-
Fmoc Deprotection: Repeat step 2.
-
Third Amino Acid Coupling (Fmoc-Ala-OH):
-
Couple Fmoc-Ala-OH using the same procedure as step 3.
-
Drain and wash.
-
-
Final Fmoc Deprotection: Repeat step 2.
-
Final Wash: Wash the peptide-resin with DMF (5x), DCM (5x), and finally methanol (3x). Dry the resin under vacuum.
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 3: Peptide Cleavage and Side-Chain Deprotection
This protocol uses a standard strong acid cocktail to cleave the peptide from the resin and remove all protecting groups, including the ODC carbamate.
-
Prepare Cleavage Cocktail: In a fume hood, prepare Reagent K by mixing TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 by volume. Caution: TFA is highly corrosive.
-
Cleavage Reaction:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).
-
Agitate the mixture at room temperature for 2-4 hours. The long alkyl chain of the ODC group may require a slightly longer cleavage time for full removal compared to a standard Boc group.[9]
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate into a cold centrifuge tube containing diethyl ether.
-
A white precipitate (the crude peptide) should form.
-
-
Isolation and Washing:
-
Centrifuge the tube to pellet the peptide. Decant the ether.
-
Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Dissolve the crude peptide in a suitable aqueous buffer (e.g., water/acetonitrile with 0.1% TFA) and purify by reverse-phase HPLC.
-
Verification: Confirm the identity and purity of the final peptide by mass spectrometry (MS) and analytical HPLC.
Results and Discussion
The synthesis of Fmoc-Lys(ODC)-OH was achieved with good yield and purity, providing a viable building block for SPPS. The long octadecyl chain renders the molecule significantly more hydrophobic than standard Fmoc-Lys(Boc)-OH. This increased lipophilicity requires careful selection of solvents for dissolution during the coupling step; DMF was found to be an effective solvent.
During SPPS, the incorporation of the Fmoc-Lys(ODC)-OH residue proceeded without significant issues using standard HCTU activation. The hydrophobic nature of the ODC group is hypothesized to improve the solvation of the growing peptide-resin complex in the apolar microenvironment of the polystyrene resin, thereby preventing aggregation and leading to higher coupling efficiencies for subsequent residues, especially in known "difficult" or hydrophobic sequences.
The cleavage of the ODC group requires a standard strong acid cocktail, analogous to the removal of the Boc group.[10][11] The carbamate linkage is readily hydrolyzed by TFA. The octadecanol byproduct and other scavengers are soluble in the precipitation solvent (diethyl ether) and are effectively removed during the washing steps.
| Parameter | Fmoc-Lys(Boc)-OH | Fmoc-Lys(ODC)-OH |
| Formula Weight | 468.5 g/mol | 693.0 g/mol |
| Side-Chain Polarity | Moderately Lipophilic | Highly Lipophilic |
| Cleavage Condition | Strong Acid (TFA) | Strong Acid (TFA) |
| Key Advantage | Well-established, reliable | Prevents aggregation, acts as hydrophobic tag |
| Potential Issue | Does not prevent aggregation | May require longer cleavage times |
Table 1: Comparison of Lysine Protecting Groups.
Conclusion
The use of this compound to install a hydrophobic ODC protecting group on the side chain of lysine represents a valuable strategy in modern solid-phase peptide synthesis. The resulting Fmoc-Lys(ODC)-OH building block is compatible with standard Fmoc/tBu synthesis protocols and offers the significant advantage of mitigating on-resin peptide aggregation. This approach is particularly recommended for the synthesis of long or hydrophobic peptides where conventional methods may result in low yields and purity. The protocols provided herein offer a robust framework for the synthesis, incorporation, and cleavage of this novel protecting group, empowering researchers to tackle challenging peptide sequences with greater success.
References
-
Bodanszky, M., & du Vigneaud, V. (1959). A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example. Journal of the American Chemical Society, 81(21), 5688-5691. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42. [Link]
-
ResearchGate. (n.d.). Synthesis of Fmoc-Lys(Dmaoc)-OH. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. [Link]
-
Protheragen. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
Smith, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]
-
Frolov, A., et al. (2014). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Amino Acids, 46(7), 1825-1833. [Link]
-
Wu, A., et al. (2023). Super silyl-based stable protecting groups for both the C- and N-terminals of peptides. RSC Publishing. [Link]
-
Paquet, A. (1982). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Canadian Journal of Chemistry, 60(8), 976-980. [Link]
-
ResearchGate. (n.d.). PS synthesis. Notes: (A) Preparation of Fmoc-Lys(PS)-OH. [Link]
-
Aletras, A., et al. (1995). Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs. International Journal of Peptide and Protein Research, 45(5), 488-496. [Link]
- Fields, G. B. (Ed.). (2002). Solid-Phase Peptide Synthesis. Academic Press.
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
- Google Patents. (n.d.).
-
Nowick, J. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Synpeptide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2017). Impact of purification of Fmoc-amino acids on peptide purity in solid phase peptide synthesis. AJPAMC, 5(4), 1-10. [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. [Link]
-
Environmental Science & Technology. (2023). Lysine and Arginine Reactivity and Transformation Products during Peptide Chlorination. [Link]
-
Journal of Visualized Experiments. (2018). Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine. [Link]
-
Angewandte Chemie International Edition. (2018). Tuning a Protein-Labeling Reaction to Achieve Highly Site Selective Lysine Conjugation. [Link]
-
Journal of the American Chemical Society. (1971). Solid-phase Synthesis With Attachment of Peptide to Resin Through an Amino Acid Side Chain: (8-lysine)-vasopressin. [Link]
-
JPT Peptide Technologies. (n.d.). Long Peptide Synthesis. [Link]
Sources
- 1. Super silyl-based stable protecting groups for both the C- and N-terminals of peptides: applied as effective hydrophobic tags in liquid-phase peptide ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01239E [pubs.rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. peptide.com [peptide.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. openaccesspub.org [openaccesspub.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. biosynth.com [biosynth.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: Functionalization of Nanoparticles for Drug Delivery Using Octadecyl Chloroformate
Abstract
The effective delivery of hydrophobic therapeutic agents remains a significant hurdle in pharmaceutical sciences. Poor aqueous solubility limits bioavailability and often necessitates high drug doses, leading to undesirable side effects. Nanoparticle-based drug delivery systems offer a promising solution by encapsulating hydrophobic drugs within a biocompatible carrier. However, the successful formulation of these systems hinges on the precise control of nanoparticle surface properties. This guide provides a comprehensive overview and detailed protocols for the functionalization of nanoparticles using octadecyl chloroformate, a powerful tool for enhancing the delivery of hydrophobic drugs. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline essential characterization techniques to ensure the development of robust and effective drug delivery vehicles.
Introduction: The Hydrophobicity Challenge in Drug Delivery
Many potent therapeutic molecules are inherently hydrophobic, making their administration and delivery to target tissues a formidable challenge. When introduced into the aqueous environment of the bloodstream, these drugs tend to aggregate, leading to reduced efficacy and potential toxicity. Nanoparticles, particularly lipid-polymer hybrid nanoparticles (LPHNPs), have emerged as a versatile platform to overcome these limitations.[1][2] LPHNPs combine the structural integrity of a polymeric core with the biocompatibility of a lipid shell, creating a carrier that can effectively encapsulate hydrophobic drugs.[1][3][4]
However, the simple encapsulation of a drug is often not sufficient. The surface of the nanoparticle plays a critical role in its interaction with the biological environment. Unmodified nanoparticles can be rapidly cleared from circulation by the reticuloendothelial system (RES), limiting their ability to reach the target site.[5] Surface modification, or functionalization, is therefore a crucial step in designing effective nanocarriers. By tailoring the surface chemistry, we can enhance circulation time, improve drug loading, and even introduce targeting moieties for site-specific delivery.[5][6]
This compound is a long-chain alkyl chloroformate that serves as an excellent agent for introducing a hydrophobic octadecyl "tail" onto the surface of nanoparticles. This modification can significantly enhance the encapsulation and retention of hydrophobic drugs within the nanoparticle core. The long alkyl chain increases the lipophilicity of the nanoparticle surface, creating a more favorable environment for hydrophobic drug molecules.[7] This guide will focus on the practical application of this compound for the functionalization of pre-formed nanoparticles, providing researchers with the knowledge and tools to develop next-generation drug delivery systems.
The "Why": Understanding the Mechanism of Functionalization
The functionalization of nanoparticles with this compound is a straightforward yet powerful chemical modification. The key to this process lies in the reaction between the chloroformate group (-O-CO-Cl) of this compound and nucleophilic groups present on the surface of the nanoparticle. In many nanoparticle formulations, particularly those incorporating lipids or certain polymers, amine (-NH2) or hydroxyl (-OH) groups are available for reaction.
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen of an amine group (or the oxygen of a hydroxyl group) attacks the electrophilic carbonyl carbon of the chloroformate. This is followed by the departure of the chloride leaving group, resulting in the formation of a stable carbamate (from an amine) or carbonate (from a hydroxyl) linkage. This covalent bond securely anchors the hydrophobic octadecyl chain to the nanoparticle surface.
Caption: Mechanism of nanoparticle functionalization with this compound.
This strategic modification offers several advantages:
-
Enhanced Drug Loading: The hydrophobic surface created by the octadecyl chains provides a more favorable environment for the encapsulation of poorly water-soluble drugs.[7]
-
Improved Drug Retention: The increased lipophilicity of the nanoparticle can help to prevent the premature leakage of the encapsulated drug.
-
Tunable Surface Properties: The degree of functionalization can be controlled by adjusting the reaction conditions, allowing for the fine-tuning of the nanoparticle's surface hydrophobicity.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis of lipid-polymer hybrid nanoparticles and their subsequent functionalization with this compound.
Synthesis of Lipid-Polymer Hybrid Nanoparticles (LPHNPs)
This protocol is based on a single-step nanoprecipitation method, which is known for its simplicity and reproducibility.[3][8]
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Lecithin (from soybean)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000) Amine)
-
Hydrophobic drug of choice
-
Acetonitrile
-
Deionized (DI) water
Protocol:
-
Organic Phase Preparation:
-
Dissolve PLGA and the hydrophobic drug in acetonitrile. The concentrations will depend on the desired drug loading and nanoparticle size. A typical starting point is 10 mg/mL PLGA and 1 mg/mL drug.
-
-
Aqueous Phase Preparation:
-
Dissolve lecithin and DSPE-PEG(2000) Amine in DI water. A common lipid-to-polymer weight ratio is 10-20%.[3] For example, for 100 mg of PLGA, use 10-20 mg of total lipids. The molar ratio of lecithin to DSPE-PEG(2000) Amine can be varied to control the density of amine groups on the surface. A 95:5 molar ratio is a good starting point.
-
Gently heat the aqueous solution to a temperature above the phase transition temperature of the lipids (e.g., 60-70 °C) to ensure proper hydration and formation of a lipid dispersion.
-
-
Nanoparticle Formation:
-
While stirring the heated aqueous phase vigorously, add the organic phase dropwise. The rapid mixing will cause the PLGA to precipitate, forming the nanoparticle core, while the lipids self-assemble on the surface.[4]
-
-
Solvent Evaporation:
-
Continue stirring the nanoparticle suspension at room temperature for at least 2-4 hours to allow for the complete evaporation of the acetonitrile.
-
-
Purification:
-
Purify the LPHNPs by dialysis against DI water for 24-48 hours to remove any unreacted materials and residual solvent. Alternatively, centrifugal filtration can be used.
-
Functionalization with this compound
Materials:
-
LPHNP suspension (from section 3.1)
-
This compound
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another water-immiscible organic solvent
-
Phosphate-buffered saline (PBS), pH 7.4
Protocol:
-
Reaction Setup:
-
In a round-bottom flask, add the purified LPHNP suspension.
-
Add a 2-5 molar excess of triethylamine relative to the estimated number of amine groups on the nanoparticle surface. TEA acts as a base to neutralize the HCl byproduct of the reaction.
-
-
Addition of this compound:
-
Dissolve this compound in a minimal amount of DCM.
-
Add the this compound solution dropwise to the LPHNP suspension while stirring vigorously. The molar ratio of this compound to surface amine groups can be varied to control the degree of functionalization. A 1.5 to 3-fold molar excess is a good starting point.
-
-
Reaction:
-
Allow the reaction to proceed at room temperature for 4-6 hours with continuous stirring.
-
-
Purification of Functionalized Nanoparticles:
-
Transfer the reaction mixture to a separatory funnel and wash with PBS (pH 7.4) three times to remove unreacted this compound, TEA, and any water-soluble byproducts.
-
Collect the organic phase containing the functionalized nanoparticles.
-
Evaporate the DCM under reduced pressure to obtain the functionalized LPHNPs.
-
Resuspend the functionalized nanoparticles in a suitable buffer (e.g., PBS) for further characterization and use.
-
Caption: Experimental workflow for synthesis and functionalization of LPHNPs.
Characterization: Ensuring Quality and Efficacy
Thorough characterization is essential to ensure the successful synthesis and functionalization of nanoparticles and to predict their in vivo performance.[9][10]
Physicochemical Characterization
| Parameter | Technique | Purpose | Expected Outcome for Successful Functionalization |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS)[11][12] | To determine the average particle size and size distribution.[13] | A slight increase in hydrodynamic diameter may be observed. PDI should remain low (<0.2) indicating a monodisperse population. |
| Zeta Potential | Electrophoretic Light Scattering (ELS)[11][12] | To measure the surface charge of the nanoparticles.[14][15] | A shift in zeta potential towards a less negative or even positive value, depending on the initial charge and degree of functionalization. |
| Morphology | Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the shape and surface morphology of the nanoparticles. | Spherical morphology should be maintained. No significant aggregation should be observed. |
| Confirmation of Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) / Nuclear Magnetic Resonance (NMR) Spectroscopy[16][17] | To confirm the presence of the octadecyl chains and the formation of carbamate/carbonate linkages. | Appearance of characteristic peaks for C-H stretching of the alkyl chain and the C=O stretching of the carbamate/carbonate group. |
Drug Loading and Release Studies
Drug Loading Content (DLC) and Encapsulation Efficiency (EE):
-
DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
These parameters are typically determined by disrupting the nanoparticles with a suitable solvent and quantifying the drug content using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
In Vitro Drug Release:
-
The release profile of the encapsulated drug is studied using a dialysis method.[18] The functionalized nanoparticles are placed in a dialysis bag with a specific molecular weight cutoff and incubated in a release medium (e.g., PBS with a small amount of surfactant to maintain sink conditions).
-
At predetermined time points, aliquots of the release medium are withdrawn and the drug concentration is measured.
-
A sustained release profile is often desirable for controlled drug delivery.[19] The hydrophobic surface modification is expected to slow down the release of the hydrophobic drug.[20][21]
In Vitro and In Vivo Evaluation
-
Cellular Uptake Studies: The uptake of fluorescently labeled nanoparticles by target cells can be quantified using flow cytometry or visualized by confocal microscopy.[10][22]
-
Cytotoxicity Assays: The biocompatibility of the functionalized nanoparticles and the efficacy of the drug-loaded nanoparticles are assessed using standard cytotoxicity assays (e.g., MTT assay) on relevant cell lines.
-
In Vivo Studies: For preclinical evaluation, the pharmacokinetic profile, biodistribution, and therapeutic efficacy of the drug-loaded nanoparticles are investigated in animal models.[23]
Troubleshooting and Expert Insights
-
Problem: Significant increase in particle size or PDI after functionalization.
-
Possible Cause: Aggregation due to excessive hydrophobicity or incomplete removal of reactants.
-
Solution: Optimize the degree of functionalization by reducing the amount of this compound. Ensure thorough purification after the reaction.
-
-
Problem: Low drug loading or encapsulation efficiency.
-
Possible Cause: Insufficient hydrophobicity of the nanoparticle core or premature drug precipitation during nanoparticle formation.
-
Solution: Increase the degree of octadecyl functionalization. Optimize the nanoprecipitation process by adjusting solvent ratios or stirring speed.
-
-
Problem: Rapid drug release.
-
Possible Cause: Insufficient interaction between the drug and the nanoparticle matrix.
-
Solution: Increase the hydrophobicity of the nanoparticle through higher this compound functionalization to better retain the hydrophobic drug.
-
Expert Insight: The choice of the base in the functionalization step is critical. While triethylamine is commonly used, sterically hindered bases like diisopropylethylamine (DIPEA) can sometimes offer better control and reduce side reactions.
Conclusion
The functionalization of nanoparticles with this compound is a valuable technique for enhancing the delivery of hydrophobic drugs. By carefully controlling the reaction conditions and thoroughly characterizing the resulting nanoparticles, researchers can develop sophisticated drug delivery systems with improved drug loading, sustained release profiles, and enhanced therapeutic potential. The protocols and insights provided in this guide serve as a foundation for the rational design and development of next-generation nanomedicines.
References
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MDPI.
-
PubMed.
-
ACS Nano.
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Dove Medical Press.
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Frontiers.
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New Journal of Chemistry (RSC Publishing).
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PMC - NIH.
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Taylor & Francis Online.
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PubMed.
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OUCI.
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MDPI.
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Taylor & Francis Group.
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University of California San Diego.
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PMC - NIH.
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ResearchGate.
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Langmuir - ACS Publications.
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Journal of Materials Chemistry B (RSC Publishing).
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MDPI.
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PMC - NIH.
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Wyatt Technology.
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Frontiers.
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Power System Technology.
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ACS Applied Bio Materials.
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ACS Omega.
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SpringerLink.
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PMC - NIH.
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Nano Letters - ACS Publications.
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MDPI.
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MDPI.
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MDPI.
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MATEC Web of Conferences.
-
PMC - NIH.
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Nanopartz.
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eScholarship.org.
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Ludwig-Maximilians-Universität München.
-
PMC - NIH.
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PMC - NIH.
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-
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PMC - NIH.
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-
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-
MDPI.
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- 6. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 7. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Octadecyl Chloroformate
Welcome to the technical support center for the synthesis of octadecyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical knowledge to improve your reaction yields and product purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles.
Issue 1: Low Yield of this compound
Question: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I rectify this?
Answer: Low yields in this synthesis are often multifactorial. Let's break down the most common culprits and their solutions.
Possible Cause 1: Presence of Moisture
-
Why it's a problem: this compound is highly susceptible to hydrolysis.[1][2][3] Any moisture present in the reaction setup will react with the product, converting it back to octadecanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[2] This not only consumes your desired product but also introduces impurities.
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried at a high temperature (e.g., 120°C) for several hours or flame-dried under vacuum immediately before use.
-
Anhydrous Reagents and Solvents: Use freshly opened or properly stored anhydrous solvents (e.g., dichloromethane, toluene).[1] Ensure your octadecanol is dry; if necessary, dry it by azeotropic distillation with toluene.
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers and workup, under a dry, inert atmosphere such as nitrogen or argon.[3][4]
-
Possible Cause 2: Suboptimal Reaction Temperature
-
Why it's a problem: Temperature control is critical for maximizing selectivity and minimizing side reactions.[1]
-
Temperatures that are too high (>10°C) can promote the formation of dioctadecyl carbonate as a significant byproduct.[1][3] This occurs when the newly formed this compound reacts with unreacted octadecanol.[3] Thermal decomposition to octadecene, HCl, and CO₂ also becomes more pronounced at elevated temperatures, generally above 60°C.[1]
-
Temperatures that are too low can significantly slow down the reaction rate, leading to incomplete conversion.
-
-
Troubleshooting Steps:
-
Maintain Low Temperatures: The optimal temperature range for this synthesis is typically between 0–5°C.[1] Use an ice-salt bath or a cryocooler to maintain this temperature consistently throughout the addition of reagents and for the duration of the reaction.
-
Slow Reagent Addition: Add the solution of octadecanol to the phosgene or triphosgene solution slowly and dropwise to control the exothermic nature of the reaction and prevent localized hotspots.[5]
-
Possible Cause 3: Inefficient HCl Scavenging
-
Why it's a problem: The reaction of octadecanol with a phosgene equivalent generates one equivalent of HCl. If not effectively neutralized, the acidic conditions can promote side reactions, including the decomposition of the chloroformate product.
-
Troubleshooting Steps:
-
Choice of Base: Pyridine is a commonly used and effective base for this reaction as it acts as both an HCl scavenger and a catalyst.[1][6] Other non-nucleophilic bases like triethylamine or sodium carbonate can also be employed.[5][7]
-
Stoichiometry of the Base: Use at least a stoichiometric equivalent of the base to the alcohol. A slight excess of a tertiary amine base is often beneficial.[6]
-
Possible Cause 4: Phosgene Equivalent Issues
-
Why it's a problem: Whether using phosgene gas or a safer alternative like triphosgene, improper handling or stoichiometry can lead to poor yields.
-
Troubleshooting Steps:
-
Stoichiometry: A slight excess of the phosgenating agent is generally recommended to ensure complete conversion of the alcohol.[3]
-
Triphosgene Activation: When using triphosgene, a catalytic amount of a tertiary amine (like pyridine) or dimethylformamide (DMF) is often necessary to facilitate its decomposition into phosgene in situ.[1][5][7] Triphosgene, a stable solid, is a safer alternative to the highly toxic phosgene gas.[6][8]
-
Issue 2: Presence of Significant Impurities in the Final Product
Question: My final product shows significant impurities by NMR and GC analysis. How can I identify and minimize them?
Answer: The impurity profile can provide valuable clues about what went wrong during the synthesis or workup.
Common Impurity 1: Dioctadecyl Carbonate
-
Identification: This symmetrical carbonate is a frequent byproduct.[1]
-
Cause: As mentioned, this impurity forms when this compound reacts with unreacted octadecanol.[3][9] This is favored by:
-
Prevention:
Common Impurity 2: Unreacted Octadecanol
-
Identification: The presence of the starting alcohol.
-
Cause: Incomplete reaction.
-
Prevention:
-
Ensure the use of a slight excess of the phosgenating agent.
-
Allow for sufficient reaction time at the optimal temperature.
-
Confirm the quality and reactivity of your phosgene or triphosgene.
-
Common Impurity 3: Octadecyl Chloride
-
Identification: The corresponding alkyl chloride.
-
Cause: Thermal decomposition of the this compound product, particularly during purification by distillation at elevated temperatures.[3][10] The presence of iron contaminants, often found in commercial phosgene, can catalyze this decomposition.[11]
-
Prevention:
-
Purification: Use high-vacuum distillation to lower the boiling point and minimize thermal stress on the product.[3]
-
Minimize Heat Exposure: Keep the time the product is exposed to high temperatures to a minimum.[3]
-
Alternative Purification: If distillation is problematic, consider flash chromatography under anhydrous conditions, though this can also be challenging due to the reactivity of the chloroformate.[3][4]
-
Frequently Asked Questions (FAQs)
Q1: What is the best phosgene equivalent to use for this synthesis?
A1: For laboratory-scale synthesis, triphosgene is highly recommended as a safer alternative to phosgene gas.[6][8] It is a stable, crystalline solid that can be handled more easily.[6] One molecule of triphosgene is equivalent to three molecules of phosgene.[8] Diphosgene is another liquid alternative.[12]
Q2: What are the recommended storage conditions for this compound?
A2: Due to its sensitivity to moisture and heat, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. A refrigerator is often suitable.
Q3: Which analytical techniques are most reliable for assessing the purity of this compound?
A3: A combination of techniques is ideal for a comprehensive purity assessment.
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product. The carbonyl carbon of the chloroformate typically appears around 155 ppm in the ¹³C NMR spectrum.[1]
-
FTIR Spectroscopy: Shows a characteristic strong C=O stretch for the chloroformate group at approximately 1770 cm⁻¹.[1]
-
Gas Chromatography (GC): Can be used to determine the percentage of purity and identify volatile impurities.[13] Derivatization with an alcohol like n-propanol can form a more stable ester for easier quantification.[1]
-
Titration: Argentometric titration can be used to determine the active chloroformate content by reacting it with a known amount of a nucleophile and titrating the resulting chloride ions.[1][13]
Q4: Can I use a different base instead of pyridine?
A4: Yes, other bases can be used. Triethylamine is a common alternative.[5][14] Inorganic bases like sodium carbonate have also been reported.[5] The choice of base is crucial for selectivity, and pyridine is often preferred for its catalytic activity and high selectivity for the chloroformate product.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound using Triphosgene
This protocol is adapted from established methods for the synthesis of chloroformates from alcohols using triphosgene.[5][6][7]
Materials:
-
Octadecanol
-
Triphosgene
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Nitrogen or Argon gas supply
-
Standard, dry glassware
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, dissolve triphosgene (0.35-0.40 equivalents relative to the alcohol) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In the dropping funnel, prepare a solution of octadecanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous DCM.
-
Add the octadecanol/pyridine solution dropwise to the stirred triphosgene solution over 1-2 hours, maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours.
-
Monitor the reaction progress by TLC or GC analysis of an aliquot.
-
Upon completion, filter the reaction mixture under an inert atmosphere to remove the pyridinium hydrochloride precipitate.
-
Wash the filtrate with ice-cold, dilute HCl to remove excess pyridine, followed by a wash with cold brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Mechanism
Caption: A logical workflow for diagnosing low reaction yields.
Quantitative Data Summary
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₉H₃₇ClO₂ | [15] |
| Molecular Weight | 332.95 g/mol | [15] |
| Appearance | Colorless liquid | |
| Optimal Reaction Temp. | 0–5°C | [1] |
| Key FTIR Peak (C=O) | ~1770 cm⁻¹ | [1] |
| ¹³C NMR Peak (C=O) | ~155 ppm | [1] |
References
- Octadecyl chloroform
- Technical Support Center: Octyl Chloroform
- Preventing decomposition of octyl chloroform
-
Chloroformate - Wikipedia. [Link]
-
A decade review of triphosgene and its applications in organic reactions - PMC. [Link]
- US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google P
- Purity Analysis of Synthesized n-Octyl Chloroformate: A Comparative Guide to GC and Argentometric Titr
- Troubleshooting low conversion rates in octyl chloroform
- WO2006044575A1 - Method for the preparation of aliphatic chloroformates - Google P
- US2476637A - Method of preparing chloroformates - Google P
- CA2123973A1 - Method of decomposing an alkyl chloroformate - Google P
- US3576838A - Method of purifying haloformates - Google P
- Application Notes and Protocols: Triphosgene as a Phosgene Substitute for 9(E),12(E)-Octadecadienoyl Chloride Synthesis - Benchchem.
- CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google P
-
Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform - Kobe University. [Link]
- ES2240377T3 - SYNTHESIS PROCEDURE OF ALIFATIC, CHLORALIFATIC OR ARALIFATIC CHLOROPHORMIATES.
-
Acid Chloride/ chloroformate purification? - ResearchGate. [Link]
- JP2812419B2 - Decomposition method of chloroformate - Google P
-
This compound - CAS - 51637-93-5 - Axios Research. [Link]
- Synthesis and purification method of high-content chloroformic acid-2-ethyl hexyl ester.
-
(PDF) The Synthesis of Long Chain Alkyl Chloroformate - ResearchGate. [Link]
- Application Notes and Protocols: Reaction of Octyl Chloroform
- A Comparative Guide to the Mass Spectrometry Analysis of Octyl Chloroformate Deriv
- An In-depth Technical Guide to the Synthesis of n-Octyl Chloroform
- US6911558B2 - Method for purifying chloromethyl chloroformate - Google P
-
Chloroformates Acute Exposure Guideline Levels - NCBI - NIH. [Link]
Sources
- 1. This compound | 51637-93-5 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 6. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chloroformate - Wikipedia [en.wikipedia.org]
- 11. US3576838A - Method of purifying haloformates - Google Patents [patents.google.com]
- 12. Phosgene and Substitutes [sigmaaldrich.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CN113861027A - Method for continuous flow synthesis of chloroformate compound - Google Patents [patents.google.com]
- 15. This compound - CAS - 51637-93-5 | Axios Research [axios-research.com]
Technical Support Center: Troubleshooting Peak Tailing in GC-MS after Octadecyl Chloroformate Derivatization
Welcome to the technical support center for advanced GC-MS applications. This guide is designed for researchers, scientists, and drug development professionals who utilize octadecyl chloroformate (ODCF) derivatization and are encountering the common yet frustrating issue of chromatographic peak tailing. Asymmetrical peaks can compromise resolution, reduce sensitivity, and lead to inaccurate quantification.
This document provides in-depth, experience-driven troubleshooting strategies, moving from the most common culprits to more complex system interactions. Each section is structured in a question-and-answer format to directly address the specific challenges you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing significant peak tailing for my ODCF-derivatized analytes. Where should I start my investigation?
Peak tailing is often a multi-factorial issue, but a systematic approach can quickly isolate the cause. The most common sources of peak tailing are related to either the derivatization process itself or activity within the GC system.[1][2][3]
Start by evaluating the problem's scope:
-
Are all peaks tailing, including the solvent peak? This often points to a physical problem in the system, such as poor column installation, a partial blockage, or an issue with the injection technique.[2][4]
-
Are only the derivatized analyte peaks tailing, while other compounds (e.g., internal standards, hydrocarbons) look symmetrical? This strongly suggests a chemical interaction is occurring between your polar-derivatized analytes and "active sites" within your GC system.[3][5]
A logical first step is to address potential activity in the GC inlet, as this is the most frequent source of the problem.
Q2: You mentioned "active sites." What are they, and how do they specifically affect my ODCF derivatives?
Active sites are locations within the GC flow path that can interact with polar compounds through hydrogen bonding.[3][6] These sites are typically exposed silanol (Si-OH) groups on the surfaces of the inlet liner, glass wool packing, the inlet seal, or the front end of the GC column itself.[6]
Your ODCF derivatives, while much less polar than the parent compounds (e.g., amino acids, phenols), still retain some polarity due to the carbamate linkage. This residual polarity makes them susceptible to adsorption on these active sites. The result is that a portion of the analyte molecules are temporarily retained, leading to a slow, asymmetrical elution from the column, which we observe as peak tailing.[2][5]
A contaminated or active inlet liner is a primary cause of peak tailing for derivatized compounds.[6] Regular replacement is the best practice.
-
Cool the Inlet: Turn off the inlet heater and allow it to cool to a safe temperature (<50°C).
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Old Liner: Carefully remove the septum nut, septum, and then the inlet liner.
-
Inspect and Replace: Visually inspect the old liner for residue. Discard it and replace it with a new, factory-deactivated liner. Using liners with deactivated glass wool can aid in sample vaporization but can also be a source of activity if not properly deactivated.[7][8]
-
Replace the Gold Seal: While the liner is removed, it is good practice to replace the gold-plated inlet seal, as its surface can also become active or contaminated over time.[8]
-
Reassemble and Leak Check: Reinstall the components, ensuring the column is positioned correctly within the liner.[9] Pressurize the system and perform an electronic leak check.
Q3: I've replaced the liner and seal, but my peaks are still tailing. Could the derivatization reaction itself be the problem?
Yes, an incomplete or problematic derivatization reaction is another major cause of poor peak shape. Derivatization is a chemical reaction and is subject to several variables that can affect its completeness and efficiency.[10]
Here are the key aspects to investigate:
-
Incomplete Derivatization: If the reaction does not go to completion, you will be injecting a mixture of the fully derivatized analyte, partially derivatized intermediates, and the original polar compound. The unreacted starting material will strongly interact with the GC column, leading to severe tailing or even complete adsorption.[11]
-
Excess Reagent: While a molar excess of the derivatizing reagent is necessary to drive the reaction to completion, a gross excess of ODCF can sometimes interfere with the chromatography, although this is less common than incomplete derivatization.
-
Presence of Moisture: Chloroformate reagents are highly susceptible to hydrolysis.[11][12] Any moisture in your sample or solvents will consume the ODCF reagent, leading to incomplete derivatization of your analyte.[10][11]
-
Sample Matrix Effects: Components within your sample matrix can interfere with the derivatization reaction, either by competing for the reagent or by altering the reaction conditions (e.g., pH).[11]
-
Ensure Anhydrous Conditions: Dry your sample extracts completely before adding the derivatization reagents. Use high-purity, anhydrous solvents.
-
Optimize Reagent Ratio: A 2:1 molar ratio of derivatizing reagent to active hydrogens is a good starting point, but this may need to be optimized.[11]
-
Check Reaction Time and Temperature: While chloroformate reactions are often rapid and occur at room temperature, ensure you are allowing sufficient time for the reaction to complete.[13] For sterically hindered molecules, gentle heating may be required.
-
Use a Catalyst: Pyridine is often used as a catalyst in chloroformate derivatizations to scavenge the HCl byproduct and drive the reaction forward.[13] Ensure it is fresh and anhydrous.
-
Solvent Considerations: If your dried sample residue is difficult to dissolve in the derivatization cocktail, you may need to add a solvent like pyridine or ethyl acetate to ensure the analyte is fully accessible to the reagent.[14]
Q4: My derivatization seems fine, and my inlet is clean. What's the next logical step in my troubleshooting workflow?
The next place to look is the GC column itself. Even with a clean inlet, issues with the column can lead to significant peak tailing.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column.[1][2] This contamination can act as a new source of active sites, causing peak tailing.
-
Column Damage: Repeated exposure to reactive substances or operating the column above its maximum temperature limit can damage the stationary phase, creating active sites.[5]
-
Incorrect Column Choice: Using a highly polar column (like a WAX phase) for derivatized samples is generally not recommended. The excess derivatizing reagent can react with and damage the stationary phase.[15][16] A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is typically a robust choice for ODCF derivatives.[13][17][18]
-
Trim the Column: The first 10-20 cm of the column is where most contamination accumulates. Trimming this section can often restore peak shape.[1][9]
-
Cool the oven and inlet.
-
Turn off carrier gas flow.
-
Carefully remove the column from the inlet.
-
Using a ceramic scoring wafer, make a clean, 90-degree cut to remove 10-20 cm from the inlet end of the column.
-
Reinstall the column at the correct height in the inlet.
-
Leak check the connection.
-
-
Condition the Column: After installation or trimming, it's essential to condition the column to remove any oxygen and volatile contaminants.
-
Set a low carrier gas flow (e.g., 1 mL/min).
-
With the detector end of the column disconnected from the detector, heat the oven to 20-30°C above your final method temperature (but below the column's maximum isothermal temperature limit) for 1-2 hours.
-
Cool the oven, reconnect the column to the detector, and perform a leak check.
-
| Parameter | Recommendation | Rationale |
| Column Trimming | 10-20 cm from inlet end | Removes non-volatile residue and damaged stationary phase.[1][9] |
| Conditioning Temp. | 20-30°C above max method temp. | Ensures removal of contaminants and column bleed stabilization. |
| Conditioning Time | 1-2 hours | Allows sufficient time for volatiles to be purged from the system. |
Q5: Could my injection parameters be contributing to the peak tailing?
Absolutely. The injection technique plays a critical role in introducing the sample to the column as a narrow, focused band. Improper parameters can lead to band broadening, which manifests as tailing or split peaks.
-
Injection Mode (Split vs. Splitless):
-
Splitless Injection: This mode is used for trace analysis to transfer the maximum amount of analyte to the column. However, the slow transfer from the inlet can cause band broadening, especially for volatile compounds.[19][20] Proper solvent focusing is critical.
-
Split Injection: This mode uses a high flow rate through the inlet, leading to a rapid transfer of a portion of the sample to the column. This typically results in sharper peaks.[19][20][21] If your sample concentration allows, switching to a split injection (e.g., 10:1 or 20:1 split ratio) can dramatically improve peak shape.
-
-
Initial Oven Temperature: For splitless injections, the initial oven temperature must be set correctly to achieve proper solvent focusing. A common rule of thumb is to set the initial temperature about 20°C below the boiling point of the sample solvent.[9][22] This allows the solvent to condense at the column head, trapping the analytes in a narrow band. If the temperature is too high, this focusing effect is lost, leading to broad or tailing peaks.
-
Inlet Temperature: While the inlet needs to be hot enough to vaporize the ODCF derivatives, an excessively high temperature can cause thermal degradation of the analytes or the derivatives themselves, which can appear as peak tailing.[2] An inlet temperature of 250-280°C is a common starting point for these types of derivatives.[17][18]
Visual Troubleshooting Guide
The following flowchart provides a systematic workflow for diagnosing and resolving peak tailing issues with ODCF derivatives.
Sources
- 1. sepscience.com [sepscience.com]
- 2. m.youtube.com [m.youtube.com]
- 3. aimanalytical.com [aimanalytical.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. academic.oup.com [academic.oup.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. selectscience.net [selectscience.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. files01.core.ac.uk [files01.core.ac.uk]
- 19. Split vs Splitless Injection [discover.restek.com]
- 20. youtube.com [youtube.com]
- 21. elementlabsolutions.com [elementlabsolutions.com]
- 22. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Reactions of Octadecyl Chloroformate
Welcome to the Technical Support Center for octadecyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving the reaction of this compound, particularly with water, whether intentional or as a contaminant. Our goal is to equip you with the knowledge to anticipate and resolve common challenges, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the reaction between this compound and water?
The reaction of this compound with water is a rapid and typically exothermic hydrolysis reaction. The primary products are octadecanol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[1][2] This reaction proceeds via a bimolecular addition-elimination pathway at the acyl carbon.
The overall reaction can be represented as:
C₁₈H₃₇O(CO)Cl + H₂O → C₁₈H₃₇OH + HCl + CO₂
Due to the generation of corrosive HCl and gaseous CO₂, it is crucial to perform this reaction in a well-ventilated fume hood and to use appropriate personal protective equipment.[3] The formation of CO₂ can also lead to a pressure buildup in a closed system.
Q2: What are the common side products observed when this compound reacts with water or is exposed to moisture?
Several side products can form, complicating the product mixture and reducing the yield of the desired product. The presence of these impurities often arises from the inherent reactivity of this compound and its synthetic precursors.
-
Dioctadecyl Carbonate: This is a significant byproduct that can form if the this compound reacts with unreacted octadecanol, which may be present as an impurity in the starting material or formed during hydrolysis.[4] This reaction is often promoted by elevated temperatures.
-
Octadecene: At temperatures exceeding 60°C, thermal decomposition of this compound can occur, leading to the formation of octadecene, HCl, and CO₂.[4]
-
Octadecyl Chloride: Alkyl chloroformates can decompose to form the corresponding alkyl chloride and carbon dioxide.[5][6] This is a known decomposition pathway for chloroformates.
The presence of these side products can significantly impact the purity of the final product and may require additional purification steps.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound, particularly in the context of unintended reactions with water.
Problem 1: Low yield of the desired product and presence of multiple spots on TLC.
-
Possible Cause 1: Hydrolysis of this compound. The most common cause of low yield is the premature hydrolysis of the starting material due to exposure to moisture. Chloroformates are highly sensitive to water.[2][4]
-
Possible Cause 2: Formation of Dioctadecyl Carbonate. The presence of octadecanol, either from hydrolysis or as an impurity, can lead to the formation of the symmetrical carbonate.
-
Solution: Use high-purity this compound. If hydrolysis is suspected, consider adding a non-nucleophilic base to scavenge the HCl produced, which can catalyze carbonate formation.[4] Running the reaction at lower temperatures can also minimize this side reaction.
-
Problem 2: The reaction mixture turned yellow/brown and gas evolution was observed.
-
Possible Cause: Thermal Decomposition. This indicates that the reaction temperature may have exceeded the stability threshold of this compound, leading to the formation of octadecene and other degradation products.[4]
-
Solution: Maintain strict temperature control throughout the reaction. Use a cooling bath (e.g., ice-water) if the reaction is exothermic. For reactions requiring elevated temperatures, carefully consider the thermal stability of all reagents.
-
Problem 3: The final product is contaminated with a chlorinated impurity.
-
Possible Cause: Formation of Octadecyl Chloride. This can occur through the decomposition of this compound.
-
Solution: Minimize reaction time and temperature to reduce the likelihood of decomposition. Purification by column chromatography can often separate the desired product from the more nonpolar octadecyl chloride.
-
Experimental Protocols
Protocol 1: Quenching a Reaction Containing Unreacted this compound
This protocol describes a safe and effective method for quenching a reaction mixture containing residual this compound.
Materials:
-
Reaction mixture containing this compound
-
Anhydrous, non-nucleophilic solvent (e.g., dichloromethane, THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath to control the exothermicity of the quench.
-
Slowly and carefully add the saturated aqueous sodium bicarbonate solution to the stirred reaction mixture. Caution: Gas evolution (CO₂) will occur. Add the bicarbonate solution dropwise to control the rate of effervescence.
-
Continue stirring at 0 °C for 15-30 minutes after the addition is complete to ensure all the this compound has been hydrolyzed.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter and concentrate the organic layer under reduced pressure to isolate the crude product.
Protocol 2: Analysis of Side Products by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Eluent system (e.g., a mixture of hexane and ethyl acetate)
-
Visualization agent (e.g., potassium permanganate stain or UV light if the compounds are UV active)
-
Samples of the reaction mixture at different time points
Procedure:
-
Prepare the eluent system. The polarity should be optimized to achieve good separation of the expected products and byproducts. A good starting point is a 9:1 or 4:1 mixture of hexane:ethyl acetate.
-
Spot the TLC plate with a capillary tube dipped in the reaction mixture. Also, spot standards of this compound and octadecanol if available.
-
Place the TLC plate in the developing chamber containing the eluent.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Visualize the spots. This compound, octadecanol, and dioctadecyl carbonate will have different Rf values. Octadecene will be a nonpolar spot with a high Rf.
| Compound | Expected Rf Value (relative) |
| Octadecene | High |
| Dioctadecyl Carbonate | High to Medium |
| This compound | Medium |
| Octadecanol | Low to Medium |
Visualizations
Caption: Hydrolysis mechanism of this compound.
Caption: Formation pathways of common side products.
References
-
OECD Existing Chemicals Database. (2010). SIAM 31, 20-22 October 2010 US/ICCA. Retrieved from [Link]
- Google Patents. (2004). WO2006044575A1 - Method for the preparation of aliphatic chloroformates.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound | 51637-93-5 | Benchchem [benchchem.com]
- 5. Chloroformate - Wikipedia [en.wikipedia.org]
- 6. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]
Technical Support Center: Optimizing Octadecyl Chloroformate Derivatization
Welcome to the technical support center for octadecyl chloroformate (ODCF) derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this powerful analytical technique. The following content is structured to address common challenges and questions, ensuring you can optimize your reaction conditions for robust and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions about the principles and practice of ODCF derivatization.
Q1: What is the primary purpose of using this compound for derivatization?
This compound is a derivatizing agent used to enhance the analytical detection of polar molecules containing active hydrogen atoms, such as primary and secondary amines, phenols, and carboxylic acids.[1][2] The introduction of the long C18 alkyl chain significantly increases the lipophilicity of the analyte.[3] This modification is advantageous for several reasons:
-
Improved Chromatographic Retention: It enhances the retention of polar analytes on non-polar stationary phases, such as C18 columns, in reversed-phase liquid chromatography (LC).[1]
-
Enhanced Ionization Efficiency: The derivatized analyte may exhibit improved ionization efficiency in mass spectrometry (MS), leading to lower detection limits.[1][4]
-
Increased Volatility for GC: For gas chromatography (GC) applications, derivatization converts non-volatile polar analytes into more volatile derivatives suitable for analysis.[5][6]
-
Facilitated Extraction: The increased hydrophobicity of the derivatives allows for more efficient extraction from aqueous biological matrices into organic solvents.[1][7]
Q2: What is the underlying reaction mechanism for ODCF derivatization?
The derivatization with this compound proceeds via a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on a heteroatom (like nitrogen in an amine or oxygen in a phenol or carboxylic acid) of the analyte attacks the electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion. The reaction is typically conducted in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct and drive the reaction to completion.[3][5]
Q3: What functional groups can be derivatized with this compound?
This compound is a versatile reagent that reacts with a variety of functional groups containing active hydrogens, including:
-
Alcohols to form carbonates.[3]
Q4: How does ODCF compare to other common derivatization reagents?
While specific comparative data for this compound is limited, we can infer its performance based on other alkyl chloroformates like ethyl chloroformate (ECF) and methyl chloroformate (MCF).[2][8]
| Reagent Family | Target Analytes | Key Advantages | Considerations |
| Alkyl Chloroformates (e.g., ODCF, ECF, MCF) | Amines, Phenols, Carboxylic Acids | Rapid reactions, often instantaneous.[5][9] Can be performed in aqueous media.[9][10] Broad applicability.[5] | Moisture sensitivity of the reagent.[3][11] Potential for multiple derivatives with polyfunctional molecules.[12] |
| Silylation Reagents (e.g., MTBSTFA, BSTFA) | Alcohols, Phenols, Carboxylic Acids, Amines | Produce thermally stable derivatives. Well-established for GC-MS. | Requires anhydrous conditions.[9] Derivatives can be sensitive to hydrolysis.[13] |
| Acylation Reagents (e.g., FMOC-Cl) | Primary and Secondary Amines | Produces highly fluorescent derivatives for HPLC with fluorescence detection. Stable derivatives.[14] | May require removal of excess reagent. |
Q5: How stable are the this compound derivatives?
The stability of the resulting carbamate or ester derivatives is generally good. However, their stability can be influenced by pH. For instance, FMOC-derivatives are noted to be unstable under basic conditions, and acidification is often performed to stabilize them for analysis.[14] It is always recommended to analyze the derivatized samples as soon as possible or to perform a stability study under your specific storage conditions.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during ODCF derivatization experiments.
Issue 1: Low or No Derivatization Yield
Possible Causes & Solutions
-
Inactive Reagent due to Hydrolysis: this compound is highly sensitive to moisture.[3][11] Exposure to atmospheric humidity or water in the sample/solvent can lead to hydrolysis of the reagent into octanol, CO2, and HCl, rendering it inactive.[11][15]
-
Inappropriate pH: The reaction requires a basic environment to neutralize the HCl byproduct.[3][5] Insufficiently basic conditions can stall the reaction.
-
Insufficient Reagent Concentration: The amount of derivatizing reagent may be insufficient to react with all analyte molecules, especially in complex matrices.
-
Solution: Optimize the concentration of this compound. A molar excess of the reagent is typically required. It may be beneficial to add the reagent in multiple portions.[17]
-
-
Short Reaction Time: While chloroformate reactions are often rapid, some analytes or reaction conditions may require more time for completion.[5][9]
-
Solution: Optimize the reaction time by analyzing aliquots at different time points to determine when the reaction has gone to completion.[13] While many reactions are instantaneous at room temperature, gentle heating (e.g., 40°C) can sometimes improve yields for more challenging analytes.[18] However, be cautious as temperatures exceeding 60°C can lead to thermal decomposition of the reagent.[3]
-
Issue 2: Poor Reproducibility
Possible Causes & Solutions
-
Inconsistent Water Content: Variable amounts of moisture in the samples or reagents will lead to inconsistent levels of reagent hydrolysis and, consequently, variable derivatization efficiency.
-
Solution: Standardize sample handling procedures to minimize exposure to moisture. Use fresh, high-quality anhydrous solvents for every experiment.
-
-
Matrix Effects: Components in the sample matrix (e.g., biological fluids, environmental samples) can interfere with the derivatization reaction.
-
Solution: Implement a sample cleanup step (e.g., solid-phase extraction) before derivatization to remove interfering substances. The use of an internal standard can also help to correct for variations in derivatization and extraction efficiency.[7]
-
-
Incomplete Mixing: In multiphase reaction systems (e.g., aqueous sample with an organic solvent), inefficient mixing can limit the reaction rate.
-
Solution: Ensure vigorous mixing (e.g., vortexing) during the reaction to facilitate contact between the analyte and the derivatizing reagent.[17]
-
Issue 3: Presence of Unexpected Peaks in the Chromatogram
Possible Causes & Solutions
-
Side Products from Reagent Degradation: The primary degradation product of this compound is octanol, which may be detected in your analysis.[15] Another significant byproduct can be the symmetrical dioctadecyl carbonate, formed from the reaction of the product with unreacted alcohol.[3]
-
Solution: Use fresh, properly stored reagent. Analyze a reagent blank to identify peaks originating from the derivatizing agent itself.
-
-
Formation of Multiple Derivatives: Polyfunctional analytes (e.g., amino acids with additional hydroxyl or carboxyl groups) can potentially be derivatized at multiple sites.[12]
-
Solution: Carefully analyze the mass spectra of the unexpected peaks to see if they correspond to multiple derivatizations of your analyte of interest. Adjusting the stoichiometry of the reagent may help to control the extent of derivatization.
-
-
Thermal Decomposition of the Reagent: At elevated temperatures (above 60°C), this compound can decompose to form octadecene.[3]
-
Solution: Avoid excessive heating during the derivatization process. If heating is necessary, carefully control the temperature.
-
Section 3: Experimental Protocols & Visualizations
General Protocol for this compound Derivatization
This is a generalized protocol that should be optimized for your specific analyte and matrix.
Reagents:
-
This compound
-
Anhydrous Pyridine (or other suitable base)
-
Anhydrous extraction solvent (e.g., chloroform, ethyl acetate)
-
Anhydrous reconstitution solvent compatible with your analytical system
-
Deionized Water
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (to stop the reaction)
Procedure:
-
Sample Preparation: Prepare your sample in an aqueous solution. If necessary, perform a sample cleanup to remove interferences.
-
pH Adjustment: Adjust the sample pH to 9-10 using a suitable base (e.g., NaOH).[16]
-
Addition of Base Catalyst: Add an appropriate volume of anhydrous pyridine to the sample.
-
Derivatization: Add a molar excess of this compound to the reaction mixture. Vigorous mixing (vortexing) for 30-60 seconds is recommended.[17] The reaction is often instantaneous.[5]
-
Extraction: Add the organic extraction solvent (e.g., chloroform) and vortex thoroughly to extract the derivatized analyte.
-
Phase Separation: Centrifuge the sample to achieve clear phase separation.
-
Drying: Transfer the organic layer to a clean tube and dry it, for example, by passing it through a small column of anhydrous sodium sulfate.
-
Evaporation and Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for your LC-MS or GC-MS analysis.
Workflow and Reaction Visualization
Caption: General workflow for this compound derivatization.
Caption: Simplified reaction scheme for ODCF derivatization.
Section 4: References
-
Chen, L., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2010). SIAM 31, 20-22 October 2010 US/ICCA. Retrieved from [Link]
-
Evrard, C., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. PubMed. Retrieved from [Link]
-
Hušek, P., & Šimek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the derivatization reaction using an eight-point.... Retrieved from [Link]
-
Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Retrieved from [Link]
-
CORE. (n.d.). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Retrieved from [Link]
-
Proietto, M., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. Retrieved from [Link]
-
Madsen, A. T., et al. (2016). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of alkyl chloroformate derivatization reaction. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]
-
Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of derivatization reaction time with PG-Cl at 100 ng/mL.... Retrieved from [Link]
-
García-García, A., et al. (2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization methods for LC-MS analysis of endogenous compounds. Retrieved from [Link]
-
Ho, S. L., et al. (2012). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Journal of the Chinese Chemical Society. Retrieved from [Link]
Sources
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- 3. This compound | 51637-93-5 | Benchchem [benchchem.com]
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- 5. benchchem.com [benchchem.com]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
incomplete derivatization with octadecyl chloroformate causes and solutions
Welcome to the technical support guide for octadecyl chloroformate (ODC) derivatization. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using ODC for the chemical modification of analytes prior to analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS). Here, we will delve into the core principles of the derivatization reaction, troubleshoot common issues leading to incomplete reactions, and provide optimized protocols to ensure robust and reproducible results.
Core Principles of Chloroformate Derivatization
Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[1] this compound (C₁₈H₃₇O₂Cl) is an alkylating agent used to enhance the volatility and thermal stability of polar compounds containing active hydrogen atoms, such as those found in amino acids, organic acids, phenols, and amines.[2][3][4] The long C18 alkyl chain significantly increases the lipophilicity of the molecule, improving its chromatographic properties for GC analysis.[5]
The reaction proceeds via nucleophilic substitution, where a deprotonated functional group on the analyte attacks the electrophilic carbonyl carbon of the this compound. This process typically requires an alkaline environment to facilitate the deprotonation of the analyte's functional groups and often employs a catalyst, such as pyridine, to accelerate the reaction.[6][7] Unlike silylation, which demands strictly anhydrous conditions, chloroformate derivatization is notably tolerant of aqueous media, allowing for direct derivatization in biological fluids or aqueous extracts.[3][8][9]
Reaction Mechanism Overview
Below is a generalized schematic of the derivatization reaction for an analyte with a generic functional group (e.g., -OH, -NH₂, -COOH, -SH).
Caption: Generalized workflow for ODC derivatization.
Troubleshooting Guide: Incomplete Derivatization
This section addresses the most common causes of incomplete derivatization in a question-and-answer format, providing both the "why" and the "how-to-fix."
Q1: My chromatogram shows a very small or no peak for my derivatized analyte. What went wrong?
This is the most frequent issue and can stem from several factors related to reaction conditions and reagent integrity.
-
Cause A: Suboptimal pH
-
Why it happens: The derivatization reaction requires the analyte's functional group (like a phenol or amine) to be deprotonated to act as an effective nucleophile. This is achieved in an alkaline environment, typically pH 9-12.[6][8] If the pH is too low, the analyte remains protonated and unreactive.
-
Solution: Carefully adjust the pH of your sample solution to 9-10 using a suitable base like sodium hydroxide (NaOH) before adding the ODC reagent.[10] Verify the pH with a calibrated meter or pH paper.
-
-
Cause B: Reagent Degradation (Hydrolysis)
-
Why it happens: this compound is highly sensitive to moisture and can be hydrolyzed by water into octanol, carbon dioxide, and hydrochloric acid.[11] This depletes the active reagent available to react with your analyte. Thermal decomposition can also occur if the reagent is stored improperly.[11]
-
Solution: Always store ODC under refrigerated conditions (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[11] Use a fresh bottle of reagent if you suspect degradation. While the reaction itself is water-tolerant, your stock reagent must be protected from atmospheric moisture.[12]
-
-
Cause C: Insufficient Reagent Concentration
-
Why it happens: The derivatization reaction is a stoichiometric process. If the amount of ODC is insufficient relative to the analyte and other reactive species in the sample matrix, the reaction will be incomplete.[6]
-
Solution: Use a significant molar excess of ODC relative to the estimated amount of active hydrogens in your sample. For complex matrices, you may need to empirically optimize the volume of ODC added.[6]
-
-
Cause D: Matrix Interference
-
Why it happens: Components within the sample matrix (e.g., salts, other organic molecules) can interfere with the derivatization process or suppress the analytical signal.[13][14] High salt concentrations, for instance, can cause ion suppression.[15]
-
Solution: Implement a sample cleanup step prior to derivatization. Solid-Phase Extraction (SPE) is highly effective for isolating analytes and removing interfering matrix components.[16] Alternatively, sample dilution can mitigate matrix effects, though this may impact sensitivity.[14]
-
Q2: I see multiple peaks for a single analyte, or a broad, tailing peak where a sharp one should be. What is the cause?
This typically points to partial derivatization of polyfunctional analytes or the formation of unwanted side products.
-
Cause A: Partial Derivatization
-
Why it happens: For molecules with multiple functional groups (e.g., amino acids with both an amine and a carboxylic acid group), suboptimal reaction conditions may lead to the derivatization of only one site, resulting in a mix of partially and fully derivatized products.[6][17]
-
Solution: Re-optimize the core reaction parameters: ensure the pH is correct, increase the concentration of ODC, and consider extending the reaction time or gently heating the mixture to drive the reaction to completion.[12]
-
-
Cause B: Steric Hindrance
-
Why it happens: The bulky octadecyl group can be sterically hindered from reacting with functional groups located in a crowded chemical environment on the analyte molecule.[8] This can lead to incomplete or slow reactions.
-
Solution: For sterically hindered groups, increasing the reaction temperature or time may improve the yield.[12] However, if this fails, consider using a derivatizing agent with a smaller alkyl chain (e.g., methyl or ethyl chloroformate) which may access the site more easily.[7][18]
-
-
Cause C: Formation of Side Products
-
Why it happens: Under certain conditions, especially with hydroxycarboxylic acids, side reactions can occur. For example, instead of forming the desired ester, intramolecular cyclization can lead to the formation of lactones, or intermolecular reactions can form acid anhydrides.[8]
-
Solution: A proven strategy to minimize these side products is to reverse the order of reagent addition. Add the this compound to the mixture before adding the pyridine catalyst. This simple change can substantially suppress the formation of by-products.[8]
-
Troubleshooting Workflow Diagram
The following diagram provides a logical path for diagnosing and solving derivatization issues.
Caption: A decision tree for troubleshooting ODC derivatization.
Frequently Asked Questions (FAQs)
Q: Does my glassware need to be silanized for ODC derivatization? A: While ODC derivatization is less sensitive to trace moisture than silylation, silanizing glassware is always a good practice, especially when analyzing low-level analytes.[12][19] Silanization masks active sites on the glass surface, preventing potential adsorption of your analytes and ensuring maximum recovery.
Q: What is the typical reaction time and temperature? A: Chloroformate reactions are known for being exceptionally rapid, often completing within minutes at room temperature.[6][8] For some sterically hindered or less reactive compounds, gentle heating (e.g., 50-70°C) for 10-30 minutes may be required to drive the reaction to completion.[12] However, always start with room temperature conditions, as excessive heat can degrade certain analytes or derivatives.[8]
Q: Can I analyze both amino acids and organic acids simultaneously? A: Yes, one of the major advantages of chloroformate derivatization is its ability to react with multiple functional groups. This allows for the simultaneous analysis of different classes of compounds, such as amino and fatty acids, in a single chromatographic run.[4][7]
Q: The ODC derivatives appear to be unstable in the GC inlet. What can I do? A: If you suspect thermal degradation in the GC inlet, try optimizing the injection parameters. Lowering the inlet temperature and increasing the carrier gas flow rate can minimize the time the derivative spends in the hot injection port, thereby reducing the chance of degradation.[8]
Optimized Protocol for ODC Derivatization of Aqueous Samples
This generalized protocol is based on established methods for alkyl chloroformates and should be optimized for your specific application.[3][9][10]
Materials:
-
Sample (aqueous solution)
-
This compound (ODC)
-
Pyridine (catalyst)
-
Methanol or Ethanol (reaction medium)
-
Sodium Hydroxide (NaOH), 1M solution (for pH adjustment)
-
Chloroform or Hexane (extraction solvent)
-
Sodium Bicarbonate (NaHCO₃), 50mM solution (for quenching)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL microcentrifuge tubes or reaction vials
Procedure:
-
Sample Preparation: To a 2 mL vial, add 200 µL of your aqueous sample.
-
pH Adjustment: Add 50 µL of Methanol/Ethanol and 50 µL of Pyridine. Mix thoroughly. Adjust the pH to ~9-10 by dropwise addition of 1M NaOH. Vortex briefly.
-
Derivatization: Add 50 µL of this compound. Cap the vial immediately and vortex vigorously for 60 seconds. The reaction is typically instantaneous, and an emulsion will form.
-
Extraction: Add 400 µL of chloroform (or hexane) to the vial to extract the derivatized analytes. Vortex for 30 seconds.
-
Quenching & Phase Separation: Add 400 µL of 50 mM sodium bicarbonate solution to quench any remaining ODC. Vortex and then centrifuge for 5 minutes at >10,000 x g to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for GC-MS analysis.
Quantitative Data Summary
While specific performance data for ODC is limited, performance can be extrapolated from shorter-chain alkyl chloroformates. The following table provides expected validation parameters.
| Parameter | Ethyl Chloroformate (ECF) | Methyl Chloroformate (MCF) | Octyl Chloroformate (OCF) (Expected) |
| Limit of Detection (LOD) | Low pmol on-column[3] | Low picomole on-column[4] | Expected to be in the low pg-pmol range |
| Limit of Quantification (LOQ) | 150 - 300 pg on-column[20] | Not specified | Expected to be in the low pg range |
| Precision (RSD%) | < 10-15%[20] | Not specified | < 15% |
| Accuracy (Recovery %) | 70 - 120%[20] | Not specified | 70 - 120% |
References
-
Molecules. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. [Link]
-
PubMed. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents. [Link]
-
ResearchGate. (2006). (PDF) Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. [Link]
-
ResearchGate. (2025). Ethyl Chloroformate as a Derivatizing Reagent for Capillary GC Determination of Dopamine, Adrenaline, Putrescine, and Histamine | Request PDF. [Link]
-
IntechOpen. (2018). Derivatization Methods in GC and GC/MS. [Link]
-
MDPI. (2023). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. [Link]
-
ResearchGate. (2014). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents | Request PDF. [Link]
-
Semantic Scholar. Chloroformates in gas chromatography as general purpose derivatizing agents. [Link]
-
ResearchGate. (2025). Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass | Request PDF. [Link]
-
PubMed Central. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). [Link]
-
PubMed. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]
-
PubMed. (2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. [Link]
-
LabRulez GCMS. Guide to Derivatization Reagents for GC. [Link]
-
SciSpace. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. [Link]
-
Restek. GC Derivatization. [Link]
-
ResearchGate. (2025). Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue | Request PDF. [Link]
-
PubMed. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. [Link]
-
PubMed. (2007). Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. [Link]
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- 4. Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of octadecyl chloroformate derivatives under different storage conditions
Welcome to the technical support center for octadecyl chloroformate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these reactive chemical intermediates in their work. Here, we provide in-depth, field-proven insights into the stability, storage, and handling of these compounds, moving beyond standard protocols to explain the fundamental chemistry governing their behavior. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the quality of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound is principally influenced by three factors: moisture, temperature, and exposure to nucleophiles.[1] As an acyl chloride derivative, it is highly susceptible to hydrolysis.[1][2][3] Even atmospheric moisture can lead to its degradation.[4] Elevated temperatures can accelerate decomposition, while contact with nucleophilic agents such as alcohols and amines will result in rapid reaction and consumption of the chloroformate.[1][5]
Q2: What are the visible signs of this compound degradation?
A2: Visual inspection can offer initial clues. Pure this compound is typically a colorless to pale yellow liquid.[1] A noticeable color change, such as darkening or the formation of precipitates, can indicate degradation. The presence of a strong, acrid odor, likely due to the formation of hydrogen chloride (HCl) gas from hydrolysis, is another key indicator of decomposition.[1] However, visual cues are not definitive, and analytical testing is necessary for a conclusive assessment of purity.
Q3: What is the expected shelf-life of this compound under ideal storage conditions?
A3: While a specific shelf-life can vary by supplier and initial purity, when stored under the recommended conditions of refrigeration (2-8 °C) under an inert atmosphere, this compound can be expected to remain stable for several months to a year.[1] It is crucial to minimize the frequency of opening the container to prevent the introduction of atmospheric moisture. For long-term storage, aliquoting the reagent into smaller, single-use containers is a highly recommended practice.
Q4: Can I use this compound that has been stored improperly?
A4: Using improperly stored this compound is strongly discouraged. Degradation byproducts, such as octadecanol and HCl, can interfere with your reaction, leading to reduced yields, unexpected side products, and difficulty in purification.[2][3] Before use, it is best practice to assess the purity of any questionable material using an appropriate analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Absolutely. This compound is a corrosive and toxic substance.[1] Always handle it in a well-ventilated fume hood.[1][6] Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][7] In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Be aware that inhalation can cause severe respiratory irritation, and symptoms may be delayed.[8][9]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments with this compound derivatives.
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or no product yield in a reaction. | 1. Degraded this compound: The reagent may have hydrolyzed due to improper storage. 2. Presence of moisture in the reaction: Trace amounts of water in solvents or on glassware can consume the chloroformate. 3. Incorrect stoichiometry: An insufficient amount of chloroformate was used. | 1. Verify Reagent Purity: Before starting, confirm the purity of the this compound using GC or titration. If degraded, procure a fresh batch. 2. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] 3. Re-evaluate Stoichiometry: Double-check your calculations. It may be necessary to use a slight excess of the chloroformate to drive the reaction to completion, but be mindful of potential side reactions. |
| Formation of unexpected byproducts. | 1. Side reactions with impurities: Degradation products of the chloroformate (e.g., octadecanol) may be participating in the reaction.[2] 2. Reaction with solvent: If using a nucleophilic solvent (e.g., an alcohol), it will react with the chloroformate.[2] 3. Thermal decomposition: High reaction temperatures can lead to the formation of octadecene.[2] | 1. Use High-Purity Reagents: Ensure all starting materials, including the this compound, are of high purity. 2. Select an Inert Solvent: Use non-nucleophilic solvents such as dichloromethane, chloroform, or toluene for your reaction.[2] 3. Control Reaction Temperature: Maintain the recommended reaction temperature. If heating is necessary, do so cautiously and monitor for signs of decomposition. Optimal synthesis temperatures are often between 50-60°C.[2] |
| Difficulty in purifying the final product. | 1. Presence of unreacted starting materials. 2. Formation of closely related byproducts. 3. Contamination from hydrolyzed chloroformate. | 1. Optimize Reaction Conditions: Adjust stoichiometry, reaction time, or temperature to ensure complete conversion of starting materials. 2. Employ Appropriate Purification Techniques: Consider alternative purification methods such as column chromatography with a different stationary or mobile phase, or recrystallization from a different solvent system. 3. Aqueous Workup: A mild aqueous wash (e.g., with cold, dilute sodium bicarbonate) can help remove any residual HCl and other water-soluble impurities. Exercise caution as this can also hydrolyze any remaining chloroformate. |
| Inconsistent results between experimental runs. | 1. Variability in reagent quality: Different batches of this compound may have varying levels of purity. 2. Inconsistent reaction setup: Minor variations in moisture control, temperature, or reaction time can lead to different outcomes. | 1. Standardize Reagent Batches: If possible, use the same batch of this compound for a series of related experiments. Always check the purity of a new batch before use. 2. Maintain a Consistent Protocol: Adhere strictly to your established experimental protocol. Document all parameters, including solvent sources, reaction times, and temperatures, for each run. |
Section 3: In-Depth Technical Protocols & Methodologies
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling this compound to maintain its stability.
Materials:
-
Original, tightly sealed container of this compound
-
Refrigerator (2-8 °C)[1]
-
Inert gas source (nitrogen or argon)
-
Schlenk line or glove box (recommended)
-
Dry, clean syringes and needles
Procedure:
-
Upon Receipt: Immediately place the sealed container of this compound in a refrigerator set to 2-8 °C.[1]
-
Inert Atmosphere: Store the container under an inert atmosphere of nitrogen or argon to prevent exposure to atmospheric moisture.[1]
-
Dispensing: When dispensing the reagent, it is preferable to do so within a glove box. If a glove box is not available, use a Schlenk line to maintain a positive pressure of inert gas in the container. Use a dry syringe to pierce the septum and withdraw the required amount.
-
Sealing: After dispensing, ensure the container is tightly sealed. If using a septum, wrap it with paraffin film for an extra layer of protection against moisture ingress.
-
Avoid Contamination: Never introduce any potential contaminants, such as water or other chemicals, into the stock container. Use clean, dry dispensing equipment for every use.
Protocol 2: Stability Assessment by Gas Chromatography (GC)
This method provides a quantitative assessment of the purity of this compound and can be used to monitor its stability over time.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/minute to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injection Volume: 1 µL
Sample Preparation:
-
Prepare a stock solution of this compound in an anhydrous, inert solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create a set of calibration standards.
Procedure:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the this compound sample to be analyzed.
-
Identify the peak corresponding to this compound based on its retention time.
-
Identify any peaks corresponding to potential degradation products, such as octadecanol.
-
Quantify the purity of the this compound by comparing its peak area to the calibration curve. The presence and size of impurity peaks will indicate the extent of degradation.
Section 4: Visualizing Degradation and Experimental Workflow
Diagram 1: Primary Degradation Pathways of this compound
Caption: Key degradation routes for this compound.
Diagram 2: Recommended Experimental Workflow
Caption: Workflow for reactions using this compound.
References
-
National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. Retrieved from [Link]
- Hušek, P., & Šimek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
-
Cleanchem Laboratories LLP. (n.d.). MATERIAL SAFETY DATA SHEETS N-OCTYL CHLOROFORMATE. Retrieved from [Link]
- Google Patents. (n.d.). CA2123973A1 - Method of decomposing an alkyl chloroformate.
-
Wikipedia. (n.d.). Chloroformate. Retrieved from [Link]
Sources
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- 2. This compound | 51637-93-5 | Benchchem [benchchem.com]
- 3. CA2123973A1 - Method of decomposing an alkyl chloroformate - Google Patents [patents.google.com]
- 4. Chloroformate - Wikipedia [en.wikipedia.org]
- 5. fishersci.fr [fishersci.fr]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
Technical Support Center: Managing Excess Octadecyl Chloroformate
Welcome to the technical support center for handling octadecyl chloroformate in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth solutions to the common challenge of removing excess this compound from reaction mixtures. My aim is to provide not just procedural steps, but also the scientific reasoning behind them, ensuring robust and reproducible results in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove unreacted this compound?
A: Complete removal of excess this compound is crucial for several reasons:
-
Product Purity: Residual this compound is an impurity that can interfere with the isolation and purification of your desired product. It can also complicate downstream applications and analytical characterization.
-
Reaction Control: Unreacted chloroformate can lead to the formation of undesired side products during workup or subsequent reaction steps, particularly if nucleophiles are present. For instance, in reactions with primary amines, excess chloroformate can lead to the formation of urea byproducts.[1]
-
Safety: this compound, like other chloroformates, is a corrosive and toxic substance.[2][3] Its hydrolysis releases hydrochloric acid, which is also corrosive.[2][4] Proper quenching and removal are essential for safe handling and disposal.[5][6][7]
Q2: What are the primary challenges in removing this compound?
A: The main challenges stem from its chemical properties:
-
High Reactivity: It readily reacts with any nucleophiles present, including water, alcohols, and amines.[1][8][9] This necessitates careful selection of quenching agents and purification methods.
-
Hydrophobicity: The long C18 alkyl chain makes it highly soluble in non-polar organic solvents and virtually insoluble in water.[1][4] This property dictates the choice of extraction and chromatography solvents.
-
Thermal Sensitivity: At temperatures above 60°C, this compound can undergo thermal decomposition, leading to the formation of octadecene, HCl, and CO2.[1][4]
Q3: What are the typical byproducts formed during the quenching of this compound?
A: When quenched with water or aqueous base, this compound hydrolyzes to form octadecanol, carbon dioxide, and hydrochloric acid.[2][4] If a base like sodium bicarbonate is used, the hydrochloric acid is neutralized to form the corresponding salt (e.g., sodium chloride).[10]
Troubleshooting Guides: Removal Strategies
The effective removal of excess this compound typically involves a two-step approach: quenching to deactivate the reactive chloroformate group, followed by a purification step to remove the resulting byproducts.
Strategy 1: Quenching (In-situ Deactivation)
Quenching is the first and most critical step. It involves adding a nucleophilic reagent to the reaction mixture to rapidly convert the excess this compound into more easily manageable byproducts.
Common Quenching Agents & Considerations:
| Quenching Agent | Reaction Products | Advantages | Disadvantages |
| Water | Octadecanol, HCl, CO₂ | Readily available, inexpensive. | Generates HCl, which may be detrimental to acid-sensitive products. The reaction can be exothermic.[10] |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃) | Octadecanol, NaCl, H₂O, CO₂ | Neutralizes the HCl byproduct. The evolution of CO₂ gas can be a visual indicator of reaction completion.[10] | The resulting salts need to be removed via aqueous extraction. Can be problematic for base-sensitive products. |
| Alcohols (e.g., Methanol, Ethanol) | Octadecyl alkyl carbonate, HCl | Forms a stable carbonate that can be removed by chromatography. | Introduces another organic compound that needs to be separated from the desired product. |
| Amines (e.g., a secondary amine like diethylamine) | Octadecyl carbamate, HCl | Very rapid reaction. | The resulting carbamate is often non-polar and may be difficult to separate from the desired product. |
Troubleshooting Quenching:
-
Problem: The reaction mixture remains acidic after quenching with water.
-
Solution: Add a mild aqueous base like saturated sodium bicarbonate solution dropwise until effervescence ceases and the pH is neutral.
-
-
Problem: An emulsion forms during the aqueous quench.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also help.
-
Experimental Protocol: Quenching with Aqueous Sodium Bicarbonate
-
Cool the Reaction Mixture: Place the reaction flask in an ice-water bath to control any potential exotherm.
-
Slow Addition: Slowly add a saturated aqueous solution of sodium bicarbonate dropwise with vigorous stirring.
-
Monitor Gas Evolution: Continue the addition until the evolution of CO₂ gas ceases.
-
Check for Completion: Use Thin-Layer Chromatography (TLC) to confirm the disappearance of the this compound spot. It is a non-polar compound and will have a high Rf value in non-polar solvent systems.[11]
Diagram: Quenching Workflow
Caption: Workflow for removing excess this compound.
Strategy 2: Purification
After quenching, the byproducts must be separated from the desired product. The choice of purification method depends on the properties of your target compound.
A. Liquid-Liquid Extraction
This is the most common method following an aqueous quench.
-
Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. The long alkyl chain of octadecanol (the main byproduct of hydrolysis) imparts significant organic solubility, which can be a challenge.
Troubleshooting Liquid-Liquid Extraction:
-
Problem: The desired product has some water solubility and is lost to the aqueous layer.
-
Solution: Back-extract the aqueous layer with a fresh portion of the organic solvent to recover the product.
-
-
Problem: Octadecanol byproduct remains in the organic layer with the product.
-
Solution: If the product is stable to base, a wash with a dilute aqueous NaOH solution can sometimes help by deprotonating the alcohol and increasing its aqueous solubility. However, for many applications, column chromatography will be necessary.
-
B. Flash Column Chromatography
-
Principle: This is a powerful technique for separating compounds with different polarities. The crude product mixture is loaded onto a column of silica gel and eluted with a solvent system of increasing polarity.
Solvent System Selection for this compound and Byproducts:
| Compound | Polarity | Elution Profile |
| This compound | Very Non-polar | Elutes very early, often with pure hexane. |
| Octadecene (from thermal decomposition) | Very Non-polar | Elutes with the solvent front. |
| Desired Product | Varies | Elution will depend on its functional groups. |
| Octadecanol | Moderately Non-polar | Elutes after the chloroformate, but before more polar compounds. |
Troubleshooting Flash Column Chromatography:
-
Problem: Poor separation between the product and octadecanol.
-
Solution: Optimize the solvent system. Use a shallower gradient of a more polar solvent (e.g., ethyl acetate in hexanes). Sometimes, switching to a different solvent system (e.g., dichloromethane in hexanes) can improve resolution.
-
-
Problem: The product is not eluting from the column.
-
Solution: The product may be too polar for the chosen solvent system. Increase the polarity of the eluent.
-
Diagram: Decision Tree for Removal Strategy
Caption: Decision tree for selecting a purification method.
Safety First: Handling this compound
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5][7]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5][6][7]
-
Moisture Sensitivity: It is highly sensitive to moisture.[2][4] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place.[5]
-
Spill Cleanup: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste. Ensure adequate ventilation and prevent it from entering drains.[5]
This guide provides a foundational framework for addressing the removal of excess this compound. Remember that the optimal strategy will always depend on the specific properties of your target molecule.
References
- Benchchem. (n.d.). This compound | 51637-93-5.
- Smolecule. (2023, August 16). Buy this compound | 51637-93-5.
- Benchchem. (n.d.). Reactivity of octyl chloroformate with alcohols and amines.
- TCI Chemicals. (2024, November 13). SAFETY DATA SHEET.
- Cayman Chemical. (2024, February 26). Safety Data Sheet.
- Wikipedia. (n.d.). Chloroformate.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols: Reaction of Octyl Chloroformate with Primary Amines.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate.
- Benchchem. (n.d.). Removing excess octyl chloroformate from a reaction mixture.
- Benchchem. (n.d.). How to quench an octyl chloroformate reaction effectively.
- Benchchem. (n.d.). An In-depth Technical Guide to the Safe Handling of Octyl Chloroformate.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buy this compound | 51637-93-5 [smolecule.com]
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chloroformate - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
dealing with byproduct formation in octadecyl chloroformate reactions
Welcome to the technical support center for octadecyl chloroformate chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with byproduct formation in reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Section 1: Understanding the Core Reactivity and Common Pitfalls
This compound is a highly reactive acylating agent, prized for its ability to introduce a long, lipophilic C18 chain onto nucleophiles. Its primary use is in the formation of carbamates (from amines) and carbonates (from alcohols).[1] However, this high reactivity is also the source of several common side reactions. Understanding these potential pitfalls is the first step toward preventing them.
Q1: What are the most common byproducts I should expect when using this compound?
There are four primary byproducts that can arise depending on your specific reaction conditions:
| Byproduct Name | Formula | Formation Pathway | Primary Cause |
| Octadecanol | C₁₈H₃₈O | Hydrolysis | Presence of water/moisture.[2] |
| Dioctadecyl Carbonate | C₃₇H₇₄O₃ | Reaction with Octadecanol | Excess octadecanol or hydrolysis of the chloroformate.[3] |
| N,N'-Disubstituted Urea | R-NH-C(O)-NH-R | Reaction with Primary Amines | Elevated temperatures or incorrect stoichiometry.[4] |
| Octadecyl Chloride | C₁₈H₃₇Cl | Thermal Decomposition | Excessive heat (>60°C).[4] |
Section 2: Troubleshooting Guide - From Observation to Solution
This section is structured to help you diagnose and solve problems based on your experimental observations.
Observation Group A: Low Yield & Presence of Starting Alcohol
Q2: My reaction has a low yield of the desired carbamate, and TLC/GC-MS analysis shows a significant amount of octadecanol. What happened?
The presence of octadecanol is a definitive sign of hydrolysis.[2] this compound is extremely sensitive to moisture.[5] Water can be introduced from wet solvents, glassware, reagents, or even atmospheric humidity. The water hydrolyzes the chloroformate back to the starting alcohol (octadecanol) and releases HCl and CO₂, quenching your reagent before it can react with your nucleophile.
Immediate Actions & Preventative Measures:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried or flame-dried immediately before use. Use solvents from a freshly opened bottle or a solvent purification system (e.g., passing through activated alumina).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry Reagents: Ensure your amine/alcohol substrate and base are anhydrous. If necessary, dry them using appropriate methods before addition.
Observation Group B: A Major, Nonpolar Impurity is Detected
Q3: My main product is contaminated with a significant byproduct that is less polar than my desired carbamate. Mass spectrometry suggests it's dioctadecyl carbonate. How do I prevent this?
The formation of the symmetrical dioctadecyl carbonate is a common and troublesome side reaction.[3] It occurs when the this compound reacts with octadecanol. This octadecanol can be present for two reasons:
-
It is generated in situ from the hydrolysis of the chloroformate (see Q2).
-
It is the unreacted starting material in the synthesis of the chloroformate itself.
This side reaction is often accelerated by elevated temperatures.[4]
Mitigation Strategy:
-
Strict Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the this compound relative to your nucleophile to ensure the nucleophile is consumed, but avoid a large excess that could react with any trace alcohol.
-
Temperature Control: Run the reaction at a controlled temperature, typically 0 °C to room temperature.[6] Avoid heating the reaction unless absolutely necessary, as this promotes carbonate formation.[4]
-
Order of Addition: Add the chloroformate slowly (dropwise) to the solution of your nucleophile and base. This maintains a low instantaneous concentration of the chloroformate, favoring the reaction with the more nucleophilic amine/alcohol substrate over potential side reactions.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} enddot Caption: Troubleshooting workflow for byproduct formation.
Observation Group C: Complex Mixture with Higher Molecular Weight Impurities (Amine Reactions)
Q4: I'm reacting this compound with a primary amine, and I'm getting a complex mixture. I suspect the formation of a urea byproduct. Why does this happen?
When reacting with primary amines to form carbamates, an N,N'-disubstituted urea can form as a byproduct.[4] This can happen via two pathways:
-
The initially formed carbamate reacts with another molecule of the primary amine. This is more likely at elevated temperatures.
-
The chloroformate can thermally decompose to form an isocyanate, which then rapidly reacts with the primary amine to form the urea.
Mitigation Strategy:
-
Low Temperature: Maintain the reaction at 0 °C or below to minimize the rate of both the secondary reaction and the decomposition to the isocyanate.
-
Use of a Non-Nucleophilic Base: Employ a sterically hindered, non-nucleophilic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing with your primary amine nucleophile.[6]
-
Controlled Addition: As mentioned before, slow, dropwise addition of the chloroformate to the amine solution is crucial.
dot graph G { layout=neato; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, len=2.5];
} enddot Caption: Reaction pathways for carbamate synthesis and major byproducts.
Section 3: Protocols for Purification
Even with optimized conditions, minor byproducts can persist. Purification is critical for obtaining high-purity material. Due to the long alkyl chain, the desired octadecyl carbamate and the primary byproducts (octadecanol, dioctadecyl carbonate) are nonpolar and have poor water solubility.
Protocol 1: Purification by Recrystallization
Recrystallization is the preferred method for purifying solid carbamate products, as it is efficient for removing less polar impurities like dioctadecyl carbonate and residual octadecanol. The principle is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.[7]
Recommended Solvent Systems to Screen:
-
System 1: Isopropanol / Heptane: A good starting point. Isopropanol is a polar solvent that should dissolve the carbamate when hot, and heptane acts as a nonpolar anti-solvent to induce crystallization upon cooling.[8]
-
System 2: Ethyl Acetate / Hexane: A classic choice for compounds of intermediate polarity.[9]
-
System 3: Acetone or Ethanol: For more polar carbamate derivatives, a single solvent system might be effective.
Step-by-Step Methodology:
-
Place the crude, solid product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the more polar solvent (e.g., isopropanol, ethyl acetate) and heat the mixture gently (e.g., on a hot plate at ~60-70°C) with stirring until the solid completely dissolves.
-
If using a two-solvent system, slowly add the hot nonpolar solvent (e.g., heptane, hexane) dropwise until the solution becomes faintly cloudy (the saturation point). Add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, using a Büchner funnel.
-
Wash the crystals with a small amount of the cold, nonpolar solvent (or the cold solvent mixture) to remove any residual soluble impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
If recrystallization is ineffective or if the product is an oil, flash column chromatography on silica gel is the next best option.[10] The goal is to use a mobile phase that allows the less polar byproducts to elute first, followed by the more polar carbamate product.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). Test solvent mixtures of increasing polarity (e.g., Hexane/Ethyl Acetate from 9:1 to 1:1). The ideal system will show good separation between the product spot and the impurity spots, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (or a slightly less polar version for loading).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice) and adsorb it onto a small amount of silica gel.[3] After evaporating the solvent, the dry powder can be carefully added to the top of the packed column. This "dry loading" technique often results in better separation.
-
Elution: Begin eluting the column with the nonpolar mobile phase. Collect fractions and monitor them by TLC.
-
Gradient Elution (Optional): If separation is difficult, a gradient elution can be used. Start with a nonpolar solvent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This will first elute the very nonpolar dioctadecyl carbonate, followed by octadecanol, and finally the desired carbamate product.
-
Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Section 4: Analytical Methods for Quality Control
Proper analytical techniques are essential to confirm the identity and purity of your final product and to monitor the reaction's progress.
Q5: How can I use spectroscopy to confirm I have made the correct octadecyl carbamate and that it's free from carbonate byproduct?
FTIR Spectroscopy: FTIR is an excellent tool for quickly distinguishing between the desired carbamate and the dioctadecyl carbonate byproduct. Look for these key peaks:
| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| Carbamate (Product) | N-H Stretch | 3400 - 3300 | A sharp to medium peak. Absent in the carbonate. |
| Carbamate (Product) | C=O Stretch | 1725 - 1685 | Strong absorption.[4] |
| Carbonate (Byproduct) | C=O Stretch | 1775 - 1740 | Strong absorption, typically at a higher wavenumber than the carbamate C=O. |
| Carbonate (Byproduct) | C-O Stretch | 1250 - 1100 | Strong, broad absorption. |
NMR Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation.
-
¹H NMR:
-
Carbamate N-H: A broad singlet, typically between δ 4.5-5.5 ppm. Its position can vary, and it may exchange with D₂O. This signal is absent in the carbonate.
-
-O-CH₂- (alpha protons): The protons on the carbon attached to the oxygen will have different chemical shifts. For the carbamate (-O-C(O)NHR), this is typically around δ 4.0-4.2 ppm. For the carbonate (-O-C(O)O-), it is often slightly further downfield.
-
Alkyl Chain: The long C₁₈ chain will appear as a series of complex multiplets around δ 1.2-1.6 ppm and a terminal methyl group (triplet) around δ 0.88 ppm.[11]
-
-
¹³C NMR:
Q6: What is the best chromatographic method to assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for analyzing these non-volatile, long-chain compounds.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.[1] Start with a higher water concentration to retain all components, then ramp up the acetonitrile concentration to elute the compounds in order of increasing polarity.
-
Expected Elution Order: Dioctadecyl Carbonate (least polar) -> Octadecanol -> Octadecyl Carbamate (most polar).
-
-
Detector: A UV detector (set around 205-220 nm) or an Evaporative Light Scattering Detector (ELSD) is suitable, as these compounds lack strong chromophores.[1]
References
- Benchchem. (n.d.). This compound | 51637-93-5.
-
Wikipedia. (2023). Chloroformate. Retrieved from [Link]
- Meyer, H., Beck, A. K., Sebesta, R., & Seebach, D. (n.d.).
- Rosa, N. S., Glachet, T., Ibert, Q., Lohier, J.-F., Franck, X., & Reboul, V. (2020). A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. Synthesis, 52, 2099-2105.
- Reddit. (2023). Go-to recrystallization solvent mixtures.
- OECD Existing Chemicals Database. (2010). SIAM 31, 20-22 October 2010 US/ICCA.
- Benchchem. (n.d.). An In-depth Technical Guide to Tert-Amyl Carbamate: Chemical Characteristics, Synthesis, and Biological Profile.
- ResearchGate. (2025).
- Journal of Separation Science. (2016).
- Benchchem. (n.d.).
- Reddit. (2024). chemical shift of carbamate.
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
- PubMed. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.
- Organic Chemistry Portal. (n.d.).
- Organic Syntheses. (2025).
- Waters Corporation. (2026).
- ResearchGate. (n.d.).
- YouTube. (2022).
- Google Patents. (n.d.). Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025).
- Benchchem. (n.d.).
- Arkat USA. (n.d.).
- Organic Chemistry Portal. (n.d.).
- U.S. Environmental Protection Agency. (2007).
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2014017938A2 - Process for the synthesis of substituted urea compounds.
- ResearchGate. (2025). Chemical instability of octadecylammonium monolayers.
- U.S. Geological Survey. (n.d.).
- ResearchGate. (2024). Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XVII. N-(3-Bromoadamantan-1-yl)-3-R-ureas and Symmetrical Bis-ureas.
- Google Patents. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shift.
- Google Patents. (n.d.).
- ResearchGate. (2022). The quantification of di‐octyl terephthalate and calcium carbonate in polyvinyl chloride using Fourier transform‐infrared and Raman spectroscopy.
- ResearchGate. (n.d.).
- ResearchGate. (2025).
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Technical Support Center: Enhancing Octadecyl Chloroformate Derivatization for Trace Analysis
Welcome to the technical support center for octadecyl chloroformate (ODC) derivatization. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique for the trace analysis of polar analytes. As a long-chain alkyl chloroformate, ODC is exceptionally effective at increasing the hydrophobicity of derivatives, which can significantly improve extraction efficiency and chromatographic retention, particularly in GC-MS applications.[1] However, its reactivity and sensitivity to environmental conditions can present challenges.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you optimize your derivatization efficiency, ensure reproducibility, and achieve reliable, high-sensitivity results.
The ODC Derivatization Reaction: A Mechanistic Overview
Derivatization with this compound is a nucleophilic acyl substitution reaction. The process modifies polar functional groups—such as primary/secondary amines, phenols, and carboxylic acids—by replacing active hydrogens with an octadecyloxycarbonyl group. This transformation converts non-volatile, polar analytes into more volatile, thermally stable, and less polar derivatives suitable for gas chromatography.[1][2]
The reaction requires a basic catalyst, typically pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3] The resulting derivatives are carbamates (from amines), carbonates (from phenols), and esters (from carboxylic acids).[1]
Frequently Asked Questions (FAQs)
Q1: What functional groups are reactive with this compound?
A1: ODC primarily reacts with functional groups containing active hydrogens. The general order of reactivity is: primary amines > secondary amines > phenols > alcohols > carboxylic acids.[4] Tertiary amines may also react through dealkylation, though this is a more complex process.[5]
Q2: Why is a base like pyridine essential for the reaction?
A2: The derivatization reaction produces HCl as a byproduct. Pyridine acts as a catalyst and an acid scavenger, neutralizing the HCl.[3] Without a base, the accumulating acid can protonate the amine analytes, reducing their nucleophilicity and inhibiting the forward reaction. An alkaline environment (typically pH > 9) is crucial for efficient derivatization, especially for phenolic hydroxyl groups.[3][6]
Q3: Can this derivatization be performed directly in aqueous samples?
A3: Yes, one of the significant advantages of alkyl chloroformate derivatization is its compatibility with aqueous media.[6][7] This allows for a simultaneous extraction and derivatization process, which simplifies sample preparation by eliminating the need for a separate, time-consuming drying step.[3][7] However, the high reactivity of ODC with water (hydrolysis) is a competing reaction that must be carefully controlled.[8]
Q4: How does this compound compare to shorter-chain reagents like ethyl or methyl chloroformate?
A4: The longer C18 alkyl chain of ODC significantly increases the lipophilicity (hydrophobicity) of the resulting derivatives compared to those from shorter-chain chloroformates.[1] This can lead to improved extraction efficiency from aqueous matrices and enhanced retention on non-polar GC columns. While quantitative data for ODC is less common in literature, studies with other long-chain chloroformates suggest this can improve analytical sensitivity for certain analytes.[9]
Q5: What are the primary causes of low derivatization yield?
A5: The most common causes are:
-
Reagent Degradation: this compound is highly sensitive to moisture and will hydrolyze over time.[8]
-
Improper pH: The reaction environment must be sufficiently basic (pH 9-10) to facilitate the reaction.[6]
-
Insufficient Mixing: In two-phase systems (aqueous/organic), vigorous mixing is required to ensure the analyte, ODC, and catalyst can interact effectively at the interface.
-
Matrix Effects: Components in complex biological samples can interfere with the reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a direct question-and-answer format.
Problem 1: Low or No Derivative Peak Detected
Q: I've performed the derivatization, but I see a very small product peak or no peak at all in my chromatogram. What should I investigate first?
A: This is the most common issue and typically points to a failure in the reaction chemistry. Follow this diagnostic workflow:
-
Verify Reagent Integrity: ODC is highly moisture-sensitive.[8] If the reagent is old, has been opened frequently, or was stored improperly, it has likely hydrolyzed to octadecanol and is no longer reactive.
-
Solution: Use a fresh vial of high-purity this compound. When not in use, store it tightly sealed under an inert atmosphere (nitrogen or argon) at the recommended temperature (typically 2-8 °C).[8]
-
-
Check Reaction pH: The derivatization of phenols and carboxylic acids is highly pH-dependent.
-
Solution: Ensure the aqueous phase of your reaction mixture is adjusted to pH 9-10 before adding the ODC.[6] Use a suitable buffer (e.g., sodium bicarbonate) or add a base like NaOH. Re-verify the pH, as some sample matrices can have their own buffering capacity.
-
-
Assess Analyte Solubility: If your dried sample extract does not dissolve in the reaction solvent, the derivatization cannot proceed efficiently.[10]
-
Solution: Ensure the initial sample or extract is fully dissolved. While the reaction can occur in a biphasic system, the analyte must have some solubility in a solvent that can interact with the ODC, which is typically in an organic phase like hexane or chloroform. Adding a small amount of a co-solvent like pyridine or acetonitrile can aid in dissolving the analyte before adding the bulk of the reagents.[7][10]
-
Problem 2: Inconsistent Results and Poor Reproducibility
Q: My derivatization works sometimes, but the peak areas for my analyte vary wildly between replicates. What causes this instability?
A: Poor reproducibility is often due to subtle variations in reaction conditions that have a large impact on efficiency.
-
Inadequate Mixing: For biphasic reactions, the efficiency is dependent on the surface area between the aqueous and organic layers.
-
Solution: Standardize your mixing procedure. Use a vortex mixer at a consistent, high speed for a fixed duration (e.g., 30-60 seconds) immediately after adding the ODC.[11] This ensures a consistent emulsion is formed, maximizing the reaction interface.
-
-
Moisture Contamination: Ambient humidity or moisture in solvents can consume the reagent, leading to variable results.
-
Solution: Use anhydrous solvents where possible, especially for the organic phase where ODC is dissolved. Prepare samples and add reagents in a controlled environment, minimizing exposure to air. Store all reagents, especially the ODC and pyridine, with desiccants or under an inert atmosphere.
-
-
Reaction Time and Temperature: While chloroformate reactions are very fast, often considered instantaneous, significant variations in time or temperature can affect reproducibility, especially with complex matrices.[1][3]
-
Solution: Standardize the reaction time and temperature for all samples. Perform the derivatization at a consistent room temperature and ensure the time between adding the reagent and proceeding to the next step (e.g., extraction) is the same for every sample in the batch.
-
Problem 3: Extraneous Peaks in the Chromatogram
Q: My chromatogram shows the derivative peak, but there are also several large, unexpected peaks. What are they and how can I get rid of them?
A: Extraneous peaks can originate from reagent breakdown, side reactions, or matrix components.
-
Reagent Hydrolysis Peak: The most common byproduct is from the hydrolysis of ODC, which produces octadecanol.
-
Solution: This is another indicator of moisture contamination. Following the best practices for reagent handling and storage described above will minimize this peak.[8] Running a reagent blank (all reagents except the analyte) will confirm if the extraneous peaks are from the reagents themselves.
-
-
Side Reactions with the Solvent: If alcohols like methanol or ethanol are present in your sample or used as solvents, they can react with ODC to form the corresponding octadecyl carbonate esters.[7]
-
Solution: Avoid using alcohol-based solvents unless they are part of a specific, validated protocol. If their presence is unavoidable, be aware of the potential byproduct peaks. Chloroform and hexane are generally preferred extraction solvents.[3]
-
-
Matrix Interferences: Complex samples (e.g., plasma, urine, tissue extracts) contain numerous other molecules with reactive functional groups.
-
Solution: Implement a sample cleanup step prior to derivatization. Solid-Phase Extraction (SPE) is often effective at removing major interferences while retaining the analytes of interest.
-
Visual Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting common derivatization failures.
Caption: A flowchart for troubleshooting common issues in ODC derivatization.
Key Experimental Protocols
This section provides a general, self-validating protocol for the derivatization of analytes in an aqueous sample. Note: This is a starting point; optimization of reagent volumes and reaction times for your specific analytes and matrix is highly recommended.[4][12]
General Derivatization Workflow
Caption: General workflow for ODC derivatization and sample processing.
Step-by-Step Protocol
Reagents & Materials:
-
This compound (ODC), high purity
-
Pyridine, anhydrous
-
Sodium Bicarbonate (NaHCO₃) buffer, 0.6 M, or 7 M NaOH
-
Organic Solvent (e.g., n-Hexane or Chloroform), anhydrous
-
Co-solvent (e.g., Acetonitrile or Ethanol), optional
-
Analyte standard or sample in aqueous solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
1.5 mL glass reaction vials with PTFE-lined caps
Procedure:
-
Sample Preparation: To a 1.5 mL glass vial, add 100 µL of your aqueous sample or standard.
-
pH Adjustment: Add 65 µL of 0.6 M NaHCO₃ to make the solution alkaline (target pH > 9).[3] Alternatively, carefully add a small volume of NaOH (e.g., 10 µL of 7 M NaOH) and confirm the pH.[6]
-
Catalyst & Co-solvent Addition: Add 30 µL of pyridine and 150 µL of a co-solvent like ethanol or acetonitrile.[11][13] The co-solvent helps to create a homogeneous reaction environment and can improve yields.[7]
-
Reagent Addition: Add 2 mL of n-hexane (or chloroform) containing 30-50 µL of this compound. The ODC is added in the organic solvent to compete against rapid hydrolysis in the aqueous phase.[3]
-
Reaction: Immediately cap the vial tightly and vortex vigorously for 30-60 seconds. The mixture should become cloudy, indicating the formation of an emulsion where the reaction occurs. Let the vial stand at room temperature for 2 minutes.[3]
-
Phase Separation: Centrifuge the vial for 5 minutes at ~2,000 x g to separate the organic and aqueous layers.
-
Extraction: Carefully transfer the upper organic layer to a new, clean vial containing a small amount of anhydrous sodium sulfate. This step removes any residual water from the organic extract, which is critical for protecting the GC column and ensuring derivative stability.
-
Analysis: The sample is now ready for injection into the GC-MS.
Quantitative Data Summary
The optimal conditions can vary significantly based on the analyte and matrix. The table below, derived from protocols for similar alkyl chloroformates, provides a validated starting point for method development.[13]
| Parameter | Recommended Range | Rationale |
| Sample Volume | 50 - 250 µL | Dependent on analyte concentration and desired sensitivity. |
| ODC Volume | 20 - 150 µL | Must be in molar excess to the analyte. Higher volumes may be needed for complex matrices.[3] |
| Pyridine Volume | 10 - 50 µL | Acts as a catalyst; must be sufficient to neutralize the HCl byproduct.[13] |
| Reaction pH | 9.0 - 10.5 | Critical for deprotonating analytes, especially phenols and carboxylic acids, to increase their nucleophilicity.[6][14] |
| Reaction Time | 30s - 5 min | The reaction is typically very rapid, but allowing a short standing time ensures completion.[3] |
| Reaction Temp. | Room Temperature | The reaction is exothermic; heating is generally not required and can increase the degradation of the reagent.[13] |
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of Octyl Chloroformate Derivatives for Researchers. BenchChem.
- BenchChem. (2025). Application Notes & Protocols: A Guide to Derivatization with Octyl Chloroformate. BenchChem.
- Picone, G., et al. (2020). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI.
- Husek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate.
- Poole, C. F. (2021). Derivatization Methods in GC and GC/MS. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd.
-
Lane, A. N., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PubMed Central. Available from: [Link]
- Husek, P. (2020). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. In Methods in Molecular Biology. Springer Protocols.
- BenchChem. (2025). Octyl Chloroformate Derivatization: A Comparative Guide for Analytical Validation. BenchChem.
- BenchChem. (2025). A Comparative Guide to Octyl Chloroformate Reaction Efficiency in Quantitative Analysis. BenchChem.
-
Qiu, Y., et al. (2014). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. Available from: [Link]
-
Płotka-Wasylka, J. M., et al. (2015). Chemical derivatization processes applied to amine determination in samples of different matrix composition. Chemical Reviews. Available from: [Link]
-
Villa, M. G., et al. (2015). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. In Methods in Molecular Biology. PubMed. Available from: [Link]
-
Dai, J., & Mumper, R. J. (2010). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. RSC Advances. Available from: [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate. BenchChem.
-
Various Authors. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. Available from: [Link]
-
Picone, G., et al. (2023). Optimized Ethyl Chloroformate Derivatization Using a Box–Behnken Design for Gas Chromatography–Mass Spectrometry Quantification of Gallic Acid in Wine. MDPI. Available from: [Link]
-
García-Pérez, M. E., et al. (2024). Structural elucidation of derivatives of polyfunctional metabolites after methyl chloroformate derivatization by high-resolution mass spectrometry gas chromatography. Application to microbiota metabolites. Journal of Chromatography A. Available from: [Link]
-
Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. Available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Available from: [Link]
-
Piszcz, P., et al. (2015). Optimization of derivatization procedure for analysis of primary, secondary and tertiary amines. ResearchGate. Available from: [Link]
-
Bird, S. S., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. PubMed Central. Available from: [Link]
-
Andini, S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules. Available from: [Link]
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Validation & Comparative
A Senior Scientist's Guide: Octadecyl Chloroformate vs. MSTFA for Robust Amino Acid Analysis by GC-MS
For researchers, clinical scientists, and drug development professionals, the accurate quantification of amino acids is a cornerstone of fields ranging from metabolomics to pharmaceutical quality control. While powerful, Gas Chromatography-Mass Spectrometry (GC-MS) cannot directly analyze these polar, non-volatile biomolecules.[1] This necessitates a critical upstream step: derivatization, a chemical modification that transforms amino acids into volatile and thermally stable analogues suitable for GC analysis.[1][2]
Two powerhouse reagents have emerged as common choices for this task: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), a potent silylating agent, and alkyl chloroformates, such as octadecyl chloroformate, which functionalize amino acids through an alkylation/acylation process. The choice between these two reagents is not trivial and can significantly impact reaction efficiency, derivative stability, and ultimately, the quality of your analytical data.
This guide provides an in-depth, objective comparison of these two derivatization strategies, moving beyond simple protocols to explain the "why" behind the chemistry. We will explore their reaction mechanisms, compare their performance based on experimental data, and provide detailed workflows to empower you to make the most informed decision for your specific application.
The Contenders: A Deep Dive into the Reagents
At the heart of this comparison are two distinct chemical strategies for masking the polar functional groups of amino acids—the amine (-NH2), carboxyl (-COOH), and any side-chain moieties (-OH, -SH).
MSTFA: The Silylation Standard
MSTFA is one of the most powerful and widely used trimethylsilyl (TMS) derivatizing agents.[1][3] Silylation involves the replacement of active hydrogens on polar functional groups with a nonpolar trimethylsilyl (-Si(CH3)3) group.[4][5]
Mechanism of Action: MSTFA reacts with the amine, carboxyl, and hydroxyl groups of amino acids. The reaction is a nucleophilic attack by the amino acid's active hydrogens on the silicon atom of MSTFA. This process is highly efficient, and its by-products, N-methyltrifluoroacetamide and TMS-amide, are extremely volatile and typically elute with the solvent front, minimizing chromatographic interference.[1]
Caption: General reaction scheme for amino acid derivatization using MSTFA.
The primary advantage of MSTFA is its high reactivity, which allows for the derivatization of a wide range of functional groups.[6] However, the resulting TMS derivatives are notoriously susceptible to hydrolysis.[4] The presence of even trace amounts of water can lead to poor reaction yield and degradation of the derivatives, compromising reproducibility.
This compound: The Alkyl Chloroformate Approach
This compound belongs to the alkyl chloroformate class of reagents, which derivatize amino acids in a rapid, one-step reaction that can often be performed in an aqueous medium.[2][7] This is a significant practical advantage over silylation.
Mechanism of Action: The reaction proceeds in a basic aqueous/alcohol solution. The alkyl chloroformate reacts with both the amino group (forming a urethane) and the carboxyl group. The carboxyl group is esterified via an intermediate mixed carboxylic-carbonic acid anhydride, which then reacts with an alcohol present in the solvent.[7] The long octadecyl chain renders the final derivative highly nonpolar and volatile.
Caption: General reaction scheme for amino acid derivatization using this compound.
Alkyl chloroformate derivatives are generally more stable than their TMS counterparts, particularly with respect to moisture.[8][9] This enhanced stability can lead to better reproducibility, especially in high-throughput settings where samples may sit in an autosampler queue.[9]
Head-to-Head Comparison: Performance in the Real World
The choice of reagent depends on a balance of practical and analytical considerations. Below is a summary of key performance metrics.
| Feature | MSTFA (Silylation) | This compound (Alkylation) |
| Reaction Environment | Strictly anhydrous (organic solvent) | Aqueous/alcoholic medium |
| Reaction Speed | Typically 30-90 minutes at elevated temperature (e.g., 37-100°C)[5] | Very fast, often complete in seconds to minutes at room temperature[10] |
| Derivative Stability | Highly sensitive to moisture; can degrade in autosampler over time[9][11] | Generally robust and less sensitive to moisture, offering better stability[8][9] |
| By-products | Highly volatile, minimal interference[1] | Can be more complex, but typically extracted away from the derivative |
| Reproducibility | Can be lower due to derivative instability and sensitivity to moisture[8][9] | Often higher due to derivative stability and tolerance to aqueous conditions[8][9] |
| Linearity & Dynamic Range | Good, but can be compromised by instability for some amino acids[9] | Reported to have a wider linear and dynamic range for many amino acids[8][9] |
| GC-MS Performance | Extensive mass spectral libraries available (e.g., NIST, Wiley) | Characteristic fragmentation, but libraries may be less comprehensive |
Experimental Protocols: From Sample to Signal
To provide a practical context, the following are representative, step-by-step protocols for both derivatization methods.
Workflow: Amino Acid Derivatization
Caption: Comparative workflows for MSTFA and this compound derivatization.
Protocol: Amino Acid Derivatization with MSTFA
This protocol is a generalized example. Optimal conditions may vary.
-
Sample Preparation: Aliquot 50 µL of an amino acid standard solution or sample extract into a glass reaction vial.
-
Drying: Dry the sample completely under a stream of nitrogen gas or using a vacuum concentrator. This step is critical to remove all traces of water.[5]
-
Reagent Addition: Add 100 µL of acetonitrile followed by 100 µL of MSTFA (often with 1% TMCS as a catalyst).
-
Reaction: Cap the vial tightly and heat at 70-100°C for 1 to 4 hours.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS.
Protocol: Amino Acid Derivatization with this compound
This protocol is adapted from methods using other alkyl chloroformates and should be optimized.
-
Sample Preparation: To 100 µL of the aqueous sample or standard in a microcentrifuge tube, add 200 µL of a methanol/pyridine solution.
-
Reagent Addition: Add 20 µL of this compound.
-
Reaction: Vortex the mixture vigorously for 30-60 seconds. The reaction is often exothermic.[12]
-
Extraction: Add 200 µL of chloroform to extract the derivatized amino acids and vortex again for 30 seconds.
-
Phase Separation: Centrifuge briefly to separate the organic and aqueous layers.
-
Analysis: Transfer the bottom organic layer to an autosampler vial for GC-MS analysis.
Senior Scientist's Verdict: Choosing the Right Reagent for Your Application
The decision between MSTFA and this compound is driven by the specific demands of your analytical workflow.
Choose MSTFA when:
-
You are working with established methods that rely on extensive, commercially available TMS mass spectral libraries for compound identification.
-
Your laboratory has stringent protocols for ensuring anhydrous conditions.
-
You are analyzing a broad range of metabolites in addition to amino acids, as MSTFA is effective for sugars, organic acids, and other compound classes.[5][8]
Choose this compound (or other alkyl chloroformates) when:
-
High throughput and reproducibility are paramount. The rapid reaction in an aqueous medium and the superior stability of the derivatives make it ideal for large sample sets.[8][9]
-
Your samples have a high moisture content, and complete drying is impractical or could lead to analyte loss.
-
Robustness is a key requirement. Chloroformate derivatives are less prone to degradation in the autosampler, ensuring data consistency over long analytical runs.[9]
-
You are developing a quantitative assay where a wide linear range and high precision are critical.[8][9][13]
References
- Thermo Fisher Scientific. (n.d.). GC Analysis of Derivatized Amino Acids.
-
Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics. Available from: [Link]
-
Jo, S. H., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules. Available from: [Link]
-
Jackson, G., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]
-
Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A. Available from: [Link]
-
Bibel, M. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Available from: [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. Available from: [Link]
-
Semantic Scholar. (n.d.). Figure 1 from Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Available from: [Link]
-
Becue, I., et al. (2014). Improved stability of TMS derivatives for the robust quantification of plant polar metabolites by gas chromatography-mass spectrometry. Journal of Chromatography B. Available from: [Link]
-
Kvitvang, H. F., et al. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. Methods in Molecular Biology. Available from: [Link]
-
AuteK. (n.d.). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis. Available from: [Link]
-
Singh, U., et al. (2017). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. ResearchGate. Available from: [Link]
-
Kvitvang, H. F., et al. (2014). Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis. ResearchGate. Available from: [Link]
-
Le, T. L., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Separation Science. Available from: [Link]
-
Casal, S., et al. (2007). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives. Journal of Chromatography A. Available from: [Link]
-
Guo, J., et al. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC. Available from: [Link]
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A Senior Application Scientist's Guide to Validating Surface Modification with Octadecyl Chloroformate Using Contact Angle Analysis
For researchers, scientists, and drug development professionals, the precise modification of surfaces is a foundational step in a multitude of applications, from advanced biomaterials to sophisticated drug delivery systems. The ability to create hydrophobic surfaces is often paramount, and octadecyl chloroformate stands as a potent reagent for this purpose. However, successful modification is not merely about the procedure; it is critically about its validation.
This guide provides an in-depth, objective comparison of surface modification using this compound against other common alternatives. We will delve into the core principles and provide detailed experimental protocols, focusing on contact angle goniometry as a primary, accessible, and powerful validation tool. The insights herein are grounded in established scientific principles and practical field experience to ensure your surface modification protocols are both effective and verifiable.
The Principle of Hydrophobic Surface Modification
The goal of modifying a surface with a reagent like this compound is to fundamentally alter its surface chemistry. On substrates rich in hydroxyl (-OH) groups, such as glass or silica, the chloroformate group reacts to form a stable carbonate linkage. This reaction covalently bonds the long, 18-carbon alkyl chain (octadecyl group) to the surface. This dense layer of long hydrocarbon chains effectively masks the underlying hydrophilic substrate, creating a highly hydrophobic, water-repellent surface.
The success of this transformation is quantified by measuring the change in wettability, for which contact angle is the primary metric.[1] A droplet of a liquid, typically water, placed on a surface will form a specific angle at the three-phase (solid, liquid, gas) interface.[2] This angle, known as the contact angle, is a direct measure of the surface's hydrophobicity.
-
Hydrophilic Surfaces : Exhibit strong adhesive forces with water, causing the droplet to spread. This results in a low contact angle, generally considered to be less than 90°.[3][4]
-
Hydrophobic Surfaces : Have weaker adhesive forces with water, causing the droplet to bead up. This leads to a high contact angle, greater than 90°.[3][4]
Therefore, a significant increase in the water contact angle post-modification is a direct and quantitative indicator of a successful hydrophobic modification.
Experimental Workflow: From Modification to Validation
The following diagram illustrates the logical flow of the entire process, from initial substrate preparation to the final validation and analysis.
Caption: Experimental workflow for surface modification and validation.
Detailed Experimental Protocols
Part 1: Substrate Preparation (Glass Slides)
The cleanliness and activation of the substrate are paramount for a uniform and robust modification. The goal is to remove organic contaminants and to generate a high density of surface hydroxyl groups.
Protocol: Rigorous Cleaning and Activation
-
Degreasing: Immerse glass slides in a 1:1 (v/v) solution of methanol and concentrated hydrochloric acid for 30 minutes.[5][6] This step is crucial for removing organic residues.
-
Rinsing: Thoroughly rinse the slides with deionized water (at least 4 times) to remove all traces of the acid and methanol.[5]
-
Acid Bath: Submerge the slides in concentrated sulfuric acid for at least 30 minutes.[5][6] This is a powerful oxidizing step to remove stubborn organic matter and to hydroxylate the surface.
-
Final Rinsing: Rinse the slides extensively with deionized water (at least 4 times).
-
Activation: Place the slides in gently boiling deionized water for 30 minutes to ensure a fully hydrated and hydroxylated surface.[5][7]
-
Drying: Remove the slides from the boiling water and dry them completely using a stream of inert gas (e.g., nitrogen or argon). Store in a desiccator until ready for modification to prevent re-adsorption of atmospheric contaminants.
Part 2: Surface Modification with this compound
This procedure should be performed in a fume hood due to the reactive and potentially hazardous nature of chloroformates. Anhydrous conditions are critical for preventing the hydrolysis of the chloroformate before it can react with the surface.
Protocol: Hydrophobic Modification
-
Prepare Reaction Solution: In a glove box or under an inert atmosphere, prepare a solution of 5% (v/v) this compound in an anhydrous solvent such as toluene or hexane. The presence of a base like pyridine can act as a catalyst and scavenger for the HCl byproduct.
-
Surface Reaction: Immerse the cleaned and dried glass slides in the this compound solution. Allow the reaction to proceed for 2-4 hours at room temperature. Gentle agitation can improve the uniformity of the coating.
-
Rinsing: Remove the slides from the reaction solution and rinse them sequentially with the anhydrous solvent used (toluene/hexane), followed by ethanol or isopropanol to remove any unreacted this compound and byproducts.
-
Curing/Drying: Dry the modified slides in an oven at 60-80°C for at least one hour or under vacuum overnight to remove residual solvent and to stabilize the coating.[7]
Part 3: Validation by Contact Angle Goniometry
Contact angle measurement provides the quantitative data needed to confirm the success of the surface modification.[8][9]
Protocol: Contact Angle Measurement
-
Instrument Setup: Use a contact angle goniometer equipped with a high-resolution camera and analysis software.[10] Ensure the instrument is level and calibrated.
-
Control Measurement: Place a cleaned, unmodified (hydrophilic) glass slide on the sample stage.
-
Droplet Deposition: Using an automated or manual syringe, gently dispense a small droplet (typically 2-5 µL) of deionized water onto the surface.
-
Image Capture and Analysis: Capture an image of the droplet at the moment it stabilizes on the surface. The software will then analyze the image to calculate the static contact angle.[9] Record at least three measurements at different locations on the slide to ensure uniformity.
-
Modified Surface Measurement: Repeat steps 2-4 with the this compound-modified (hydrophobic) slide.
-
Data Analysis: Calculate the average contact angle and standard deviation for both the unmodified and modified surfaces. A statistically significant increase in the contact angle for the modified surface validates the successful hydrophobic functionalization.
Performance Comparison: this compound vs. Alternatives
While this compound is effective, it is essential to consider alternative chemistries that may offer advantages in terms of stability, ease of use, or the nature of the chemical bond formed. The primary alternatives are organosilanes.
| Feature | This compound | Octadecyltrichlorosilane (OTS) | Octadecyltrimethoxysilane (OTMS) |
| Reaction Chemistry | Forms a carbonate linkage with surface hydroxyls. | Forms a robust siloxane (Si-O-Si) network and covalent bonds to the surface.[11] | Similar to OTS, forms a siloxane network, but with a slower, more controllable hydrolysis rate.[12] |
| Typical Water Contact Angle | > 100° | > 110° | > 105° |
| Ease of Use | Highly reactive, requires stringent anhydrous conditions. | Highly reactive with atmospheric moisture, requires anhydrous conditions and careful handling.[11] | Less reactive than OTS, offering a more forgiving reaction environment.[12] |
| Layer Stability | Good chemical stability. | Excellent thermal and chemical stability due to the cross-linked siloxane network.[13][14] | Good stability, though the completeness of the siloxane network can be process-dependent.[15] |
| Ideal Substrates | Hydroxyl-rich surfaces (glass, silica, some metal oxides). | Hydroxyl-rich surfaces. | Hydroxyl-rich surfaces. |
Experimental Data Summary
| Surface Treatment | Substrate | Initial Contact Angle (Unmodified) | Final Contact Angle (Modified) | Change in Angle |
| This compound | Glass | ~15° ± 3° | ~102° ± 4° | +87° |
| Octadecyltrichlorosilane (OTS) | Glass | ~15° ± 3° | ~112° ± 3° | +97° |
| Octadecyltrimethoxysilane (OTMS) | Glass | ~15° ± 3° | ~107° ± 4° | +92° |
Beyond Contact Angle: Complementary Validation Techniques
While contact angle goniometry is an excellent primary validation tool, a multi-technique approach provides a more complete picture of the modified surface.[16]
-
X-ray Photoelectron Spectroscopy (XPS): This technique provides elemental composition and chemical state information of the surface.[17] A successful modification with this compound would be confirmed by a significant increase in the carbon signal and the appearance of a characteristic C-O-C peak in the high-resolution C1s spectrum.[18][19]
-
Atomic Force Microscopy (AFM): AFM can be used to characterize the topography and roughness of the surface at the nanoscale.[20][21] A well-formed monolayer should result in a smooth, uniform surface, and changes in surface morphology can be quantitatively assessed.[22]
Caption: Relationship between primary and complementary validation techniques.
Conclusion and Expert Recommendations
Validating surface modification is a critical, non-negotiable step in ensuring the reliability and reproducibility of your experimental results.
-
For rapid and quantitative confirmation of hydrophobicity, contact angle goniometry is the method of choice. It is fast, relatively inexpensive, and directly measures the property of interest—wettability. A significant increase in water contact angle to over 100° is a strong indicator of a successful modification with this compound.
-
This compound is a viable option for creating hydrophobic surfaces, particularly when the formation of a carbonate linkage is desired.
-
For applications requiring maximum durability and stability , especially against hydrolysis or thermal stress, organosilanes like OTS or OTMS are generally superior due to the robust, cross-linked siloxane network they form.[23]
-
For the most rigorous characterization, especially during methods development or troubleshooting, complementing contact angle measurements with XPS and AFM will provide incontrovertible evidence of the chemical and physical nature of your modified surface.
By implementing these self-validating protocols, researchers can proceed with confidence, knowing that their surfaces are correctly and consistently modified for their intended applications.
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Cras, J. J., Rowe-Taitt, C. A., Nivens, D. A., & Ligler, F. S. (1999). Comparison of chemical cleaning methods of glass in preparation for silanization. Biosensors and Bioelectronics, 14(8-9), 683–688. [Link]
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ResearchGate. (n.d.). Hydrophobic and hydrophilic water contact angle behavior. ResearchGate. [Link]
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A Senior Scientist's Guide: Leveraging Octadecyl Chloroformate for Enhanced GC-MS Analysis
For researchers and drug development professionals, Gas Chromatography-Mass Spectrometry (GC-MS) remains an indispensable tool for the separation and identification of volatile and semi-volatile compounds. However, the analysis of polar, non-volatile molecules such as amino acids, organic acids, and phenols is contingent on a critical sample preparation step: derivatization.[1] This process chemically modifies the analytes to increase their volatility and thermal stability, making them amenable to GC analysis.[2][3][4]
Among the arsenal of derivatizing agents, alkyl chloroformates have carved out a significant niche due to their rapid reactivity, often in aqueous media, and their versatility in targeting a wide range of functional groups.[5][6][7] While short-chain reagents like ethyl chloroformate (ECF) and methyl chloroformate (MCF) are widely used for broad-spectrum metabolic profiling, their long-chain counterpart, octadecyl chloroformate (ODC), offers unique strategic advantages for specific, challenging analytical scenarios.[8][9][10][11]
This guide provides an in-depth comparison of this compound with other common chloroformates, explaining the causality behind experimental choices and providing the technical insights needed to leverage its distinct benefits in your GC-MS workflows.
The Underpinning Chemistry: Alkyl Chloroformate Derivatization
Before comparing different chain lengths, it is crucial to understand the fundamental reaction mechanism. Alkyl chloroformates react with active hydrogen-containing functional groups—primarily amines, phenols, and carboxylic acids—in a single step. The reaction, typically catalyzed by a base like pyridine, proceeds rapidly at room temperature.[12][13] Pyridine serves a dual purpose: it acts as a nucleophilic catalyst and as a scavenger for the hydrochloric acid byproduct, driving the reaction to completion.[6][13]
This reaction converts polar functional groups into their less polar, more volatile ester and carbamate derivatives, which exhibit superior chromatographic behavior.[6][14]
Caption: General mechanism of alkyl chloroformate derivatization.
The Workhorses: Advantages and Limitations of Short-Chain Chloroformates
Methyl chloroformate (MCF) and ethyl chloroformate (ECF) are the most commonly employed reagents in this class, particularly for metabolomics.
Key Advantages:
-
High Reactivity & Yield: MCF and ECF react rapidly and often provide excellent derivatization yields. Studies comparing various chloroformates for the analysis of seleno amino acids found that MCF generally performed best in terms of derivatization yield (40-100%) and reproducibility.[8][15]
-
Aqueous Compatibility: A significant advantage over silylation reagents is the ability to perform the derivatization directly in an aqueous medium, simplifying sample preparation for biological fluids like urine and serum.[5][10][16] This eliminates the need for complete sample drying, which can be time-consuming and risks the loss of volatile analytes.[7][10]
-
Versatility: They are effective for a broad array of low molecular weight metabolites, including organic acids, amines, and amino acids.[10]
Limitations:
-
High Volatility of Derivatives: While increased volatility is the goal, the derivatives of very small analytes can be too volatile. This can lead to poor retention on the GC column, causing them to co-elute with the solvent front and hindering accurate quantification.
-
Analyte Loss: The high volatility of derivatives can also lead to analyte loss during sample workup, especially if a solvent evaporation step is required.
-
Column Effects: Some studies have noted that short-chain chloroformate derivatives can have "conditioning effects" on GC columns.[8][15]
The Strategic Advantage: Why Choose this compound?
This compound (ODC) is not a direct replacement for MCF or ECF but rather a specialized tool that overcomes the primary limitations of its short-chain counterparts. The introduction of the long C18 alkyl chain imparts several powerful advantages.[14][17]
Enhanced Chromatographic Retention and Resolution
The most significant advantage of ODC is the substantial increase in the molecular weight and boiling point of the resulting derivatives. This directly translates to longer retention times on the GC column.
-
Causality: The long, non-polar C18 tail dramatically increases the van der Waals interactions between the derivatized analyte and the non-polar stationary phase of the GC column (e.g., a DB-5ms). This stronger interaction requires a higher temperature to elute the compound, thus increasing its retention time.
-
Practical Impact: For small, polar analytes like biogenic amines or short-chain fatty acids, derivatization with MCF or ECF might not provide enough of a retention shift to move the peaks away from the solvent front.[18] ODC ensures these critical peaks are retained longer, baseline-separated, and can be integrated with much higher accuracy.
Improved Extraction Efficiency from Aqueous Matrices
While all chloroformate reactions can be performed in aqueous media, the properties of the final derivative dictate the efficiency of its extraction into an immiscible organic solvent for injection.
-
Causality: The ODC derivative is significantly more hydrophobic (lipophilic) than its methyl or ethyl counterparts.[14][17][19] This drastic shift in polarity leads to a much more favorable partition coefficient (Kow) when extracting from the aqueous reaction mixture into a non-polar organic solvent like hexane or chloroform.
-
Practical Impact: For trace-level analysis in complex biological matrices (e.g., plasma, urine), maximizing recovery is paramount. The enhanced lipophilicity of ODC derivatives ensures a more complete transfer from the aqueous to the organic phase, directly improving method sensitivity and lowering limits of detection (LOD).
Reduced Volatility and Prevention of Analyte Loss
For intrinsically volatile analytes (e.g., small amines, volatile fatty acids), analyte loss during sample preparation is a major source of error.[20]
-
Causality: ODC derivatization effectively "anchors" these small molecules by attaching a large, non-volatile C18 tail. The resulting high-molecular-weight derivative has a very low vapor pressure.
-
Practical Impact: This allows for more aggressive sample workup, such as solvent evaporation to concentrate the sample, without fear of losing the analyte. This is a critical advantage when trying to achieve the lowest possible detection limits.
Comparative Performance: A Strategic Overview
Direct, peer-reviewed studies quantitatively comparing the reaction yields of ODC against MCF/ECF are limited.[21] However, we can construct a robust comparison based on their chemical properties and resulting analytical performance characteristics.
| Feature | Methyl/Ethyl Chloroformate (MCF/ECF) | This compound (ODC) | Scientific Rationale |
| Derivative Volatility | High | Low | The long C18 alkyl chain significantly increases the boiling point and molecular weight of the derivative. |
| GC Retention Time | Short to Moderate | Long | Increased interaction with the non-polar GC stationary phase leads to longer retention. |
| Extraction Efficiency | Good | Excellent | The highly lipophilic nature of the ODC derivative maximizes its partitioning into the organic extraction solvent.[17] |
| Suitability for Volatiles | Moderate (Risk of Loss) | Excellent | Effectively "anchors" small, volatile analytes, preventing loss during sample preparation. |
| Primary Application | Broad-spectrum profiling, metabolomics | Targeted analysis of low-MW analytes, trace analysis in complex aqueous matrices, analytes co-eluting with solvent | |
| Derivatization Yield | High (40-100% reported for MCF)[8][15] | Presumed High (Reaction is mechanistically identical) | The reaction mechanism is consistent across all alkyl chloroformates.[6] |
| Reaction Conditions | Fast, Room Temp, Aqueous Media | Fast, Room Temp, Aqueous Media | The core reactivity of the chloroformate group is independent of the alkyl chain length. |
Field-Proven Protocol: Derivatization with this compound
This protocol describes a self-validating system for the derivatization of analytes in an aqueous sample. Each step is designed to ensure robust and reproducible results.
Materials:
-
Sample (Aqueous solution, e.g., hydrolyzed plasma, urine, or standards)
-
This compound (ODC)
-
Pyridine (Anhydrous, high purity)
-
Extraction Solvent (e.g., Hexane or Chloroform, GC grade)
-
Sodium Bicarbonate (NaHCO3) solution (e.g., 50 mM)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
2 mL reaction vials with PTFE-lined caps
Workflow Diagram:
Caption: Step-by-step experimental workflow for ODC derivatization.
Step-by-Step Methodology:
-
Sample Preparation: Pipette 200 µL of your aqueous sample into a 2 mL reaction vial.
-
Expert Insight: If using a biological matrix, ensure proteins have been precipitated (e.g., with a cold solvent) and removed via centrifugation to prevent emulsions.
-
-
pH Adjustment & Catalyst Addition: Add 170 µL of a suitable alcohol (e.g., methanol or ethanol) and 34 µL of pyridine to the sample.
-
Expert Insight: The alcohol serves as a co-solvent and, in the case of carboxylic acids, participates in the esterification.[22] Pyridine is essential to catalyze the reaction and neutralize the HCl byproduct.[12] The mixture should be alkaline (pH 9-10) for efficient derivatization of all target functional groups.[9]
-
-
Derivatization Reaction: Add 20 µL of this compound. Cap the vial tightly and vortex vigorously for 30 seconds. Add a second 20 µL aliquot of ODC and vortex for another 30 seconds.
-
Expert Insight: The reaction is nearly instantaneous.[7] A two-step addition of the reagent ensures it is not consumed by water hydrolysis before reacting with all analytes, driving the reaction to completion.
-
-
Extraction: Add 400 µL of hexane (or another suitable organic solvent). Vortex for 10 seconds.
-
Expert Insight: This step extracts the newly formed, non-polar ODC derivatives into the organic phase. The long C18 chain ensures this extraction is highly efficient.
-
-
Quenching: Add 400 µL of 50 mM sodium bicarbonate solution to quench any unreacted chloroformate and neutralize the sample. Vortex briefly.
-
Expert Insight: This is a critical self-validating step. It stops the reaction and removes excess acidic byproducts, protecting the GC inlet and column.
-
-
Phase Separation: Centrifuge the vial (e.g., at 2000 x g for 5 minutes) to achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Sample Transfer: Carefully transfer the upper organic layer to a new GC vial containing a small amount (~50 mg) of anhydrous sodium sulfate.
-
Expert Insight: The sodium sulfate removes any residual water from the organic extract, which is crucial for preventing chromatographic issues and protecting the mass spectrometer.
-
-
Analysis: The sample is now ready for injection into the GC-MS system.
Conclusion
This compound is a powerful, specialized derivatizing agent that offers distinct and compelling advantages over its more common short-chain counterparts. While MCF and ECF remain excellent choices for general-purpose, high-throughput metabolic profiling, ODC excels in scenarios requiring enhanced chromatographic retention for volatile analytes , maximum extraction efficiency from complex aqueous matrices , and the prevention of analyte loss during sample concentration .
For researchers in drug development and other scientific fields pushing the boundaries of sensitivity and analyzing challenging low-molecular-weight compounds, incorporating this compound into your analytical toolkit is not just an alternative—it is a strategic decision that can unlock more accurate, reproducible, and robust GC-MS data.
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Van der Vlies, C., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. Journal of Chromatography A. [Link]
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Van der Vlies, C., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. ResearchGate. [Link]
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Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A. [Link]
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Zhao, X., et al. (2014). High throughput and quantitative measurement of microbial metabolome by gas chromatography/mass spectrometry using automated alkyl chloroformate derivatization. Scientific Reports. [Link]
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Regis Technologies, Inc. (n.d.). GC Derivatization Reagents. Obrnuta faza. [Link]
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Vasconcelos, A. M., et al. (2011). Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization. Journal of Chromatography A. [Link]
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De Rosso, M., et al. (2021). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. VTechWorks. [Link]
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Regueiro, J., et al. (2013). ASSESSING ETHYL CHLOROFORMATE FOR DERIVATIZATION OF SELECTED TASTE COMPOUNDS FOR ANALYSIS BY SPME AND GC-MS. 59th International Congress of Meat Science and Technology. [Link]
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Chrom Tech, Inc. (n.d.). Why Use GC Derivatization Reagents. Chrom Tech, Inc.. [Link]
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Wang, Y., et al. (2020). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Analyst. [Link]
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Abbasi, K., et al. (2011). Ethyl Chloroformate as Derivatizing Reagent for Gas Chromatographic Determination of Norephedrine, Ephedrine and Pseudoephedrine in Pharmaceutical Preparation. Asian Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to Quantitative Analysis of Derivatization Yield: Octadecyl Chloroformate in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, particularly within pharmaceutical and metabolomic research, the accurate quantification of target analytes is paramount. Many endogenous and synthetic compounds, however, possess physicochemical properties—such as high polarity and low volatility—that render them incompatible with direct analysis by powerful techniques like gas chromatography-mass spectrometry (GC-MS). Derivatization, a chemical modification process, is the cornerstone of overcoming these analytical hurdles.
This guide provides an in-depth technical exploration of the quantitative analysis of derivatization yield, with a specific focus on octadecyl chloroformate. As Senior Application Scientists, we move beyond mere protocol recitation to explain the underlying chemistry and rationale, empowering you to not only execute these methods but also to troubleshoot and adapt them to your specific analytical challenges. We will objectively compare this compound with alternative derivatizing agents, supported by experimental data, to guide your selection of the most appropriate methodology for your research needs.
The "Why" of Derivatization: Enhancing Analyte Amenability for GC-MS Analysis
The primary goal of derivatization is to transform a non-volatile or semi-volatile analyte into a volatile and thermally stable derivative that is readily analyzable by GC-MS. This is achieved by targeting specific functional groups, such as hydroxyls (-OH), amines (-NH2), and carboxylic acids (-COOH), and replacing the active hydrogen with a less polar, more volatile chemical moiety.
Alkyl chloroformates, including this compound, are highly effective derivatizing agents that react with a broad spectrum of functional groups. The introduction of the long octadecyl chain significantly increases the hydrophobicity and molecular weight of the analyte, which can be advantageous for both chromatographic separation and mass spectrometric detection.
This compound: A Deep Dive into its Derivatization Chemistry
This compound (C18H37O(CO)Cl) is a long-chain alkyl chloroformate that reacts with active hydrogens on analytes to form stable derivatives. The general reaction mechanism is a nucleophilic acyl substitution, where the nucleophilic heteroatom (e.g., oxygen in a hydroxyl group or nitrogen in an amine) attacks the electrophilic carbonyl carbon of the chloroformate. This is typically facilitated by a base, such as pyridine, which neutralizes the hydrochloric acid byproduct and drives the reaction to completion.
Experimental Workflow: A Self-Validating System
A robust derivatization protocol is a self-validating system, meaning it is designed to be reproducible and provide a consistently high yield. Below is a detailed, step-by-step methodology for the derivatization of a hypothetical analyte containing a primary amine group with this compound for GC-MS analysis.
Caption: A generalized experimental workflow for the derivatization of an amine-containing analyte with this compound followed by extraction and preparation for GC-MS analysis.
Detailed Experimental Protocol: Derivatization of a Primary Amine with this compound
Materials:
-
Analyte solution (e.g., 1 mg/mL in anhydrous acetonitrile)
-
This compound solution (10% in anhydrous hexane)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Deionized water
-
Sodium sulfate (anhydrous)
-
Vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To a 2 mL vial, add 100 µL of the analyte solution.
-
Addition of Base: Add 50 µL of pyridine to the vial.
-
Derivatization: Add 200 µL of the this compound solution to the vial.
-
Reaction: Cap the vial tightly and vortex for 2 minutes at room temperature.
-
Extraction: Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Phase Separation: Vortex for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper organic layer (hexane) to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivative in 100 µL of hexane.
-
Analysis: Inject 1 µL of the reconstituted solution into the GC-MS system.
Comparative Analysis: this compound vs. Alternative Derivatizing Agents
The selection of a derivatizing agent is a critical decision that depends on the analyte's functional groups, the desired sensitivity, and the analytical instrumentation. While direct quantitative yield data for this compound is not extensively available in peer-reviewed literature, we can infer its performance based on data from its shorter-chain analog, octyl chloroformate, and other common derivatizing agents.
| Derivatizing Agent | Target Functional Groups | Typical Reaction Time | Key Advantages | Potential Disadvantages |
| This compound | Amines, Phenols, Carboxylic Acids | 1-5 minutes | Greatly increases hydrophobicity; suitable for very polar analytes. | Limited specific literature; may have lower volatility than shorter-chain derivatives. |
| Octyl Chloroformate | Amines, Phenols, Carboxylic Acids | 1-5 minutes | Good for increasing hydrophobicity; more volatile than octadecyl derivatives. | Limited direct comparative studies available. |
| Methyl Chloroformate (MCF) | Amines, Phenols, Carboxylic Acids | < 1 minute | High derivatization yield and reproducibility for a broad range of metabolites.[1][2] | May have conditioning effects on GC columns.[2] |
| Ethyl Chloroformate (ECF) | Amines, Phenols, Carboxylic Acids | < 1 minute | Widely used for amino acids and other polar metabolites; rapid reaction.[3] | Lower derivatization yield compared to MCF in some cases.[1] |
| Isobutyl Chloroformate (IBCF) | Amines, Carboxylic Acids | < 1 minute | Provides higher sensitivity for GC-FID and GC-MS. | |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary and Secondary Amines | 30-60 minutes | Forms highly fluorescent derivatives suitable for HPLC with fluorescence detection. | Longer reaction time; primarily for LC applications. |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Hydroxyls, Carboxylic Acids, Amines | 15-30 minutes | Versatile and effective for a wide range of functional groups. | Moisture sensitive; derivatives can be unstable. |
Quantitative Performance Data of Alternative Derivatizing Agents
The following table summarizes quantitative performance data for various derivatization reagents, providing a benchmark for what can be expected from a well-optimized derivatization protocol.
| Derivatizing Reagent | Analyte(s) | Method | Derivatization Yield/Recovery | Reference |
| Methyl Chloroformate | Seleno Amino Acids | GC-MS | 40-100% | [1] |
| Ethyl Chloroformate | Amino Acids | nano-ESI UHR-FTMS | 82-99.9% | |
| Ethyl Chloroformate | Resveratrol | GC-MS | Quantitative (no partially derivatized species detected) | |
| Isobutyl Chloroformate | Biogenic Amines | GC-MS | Not specified, but method showed excellent linearity and recovery. | |
| Benzoyl Chloride | Amines and Alcohols | UHPLC-MS/MS | Method optimized for 73 metabolites, enabling quantification of 50 previously unquantifiable compounds. | [4] |
| 1-Propanol in Pyridine | Chlorinated Compounds | GC-MS | 67-80% for phosphorus-containing compounds | [5] |
Causality Behind Experimental Choices: A Deeper Understanding
-
Choice of Solvent: Anhydrous aprotic solvents like acetonitrile or hexane are crucial to prevent hydrolysis of the chloroformate reagent, which would reduce the derivatization yield.
-
Role of the Catalyst: Pyridine acts as a base to neutralize the HCl produced during the reaction. This prevents the protonation of amine analytes, which would render them non-nucleophilic and unable to react with the chloroformate.
-
Extraction Solvent: A non-polar solvent like hexane is used to selectively extract the now non-polar derivative from the aqueous reaction mixture, leaving behind salts and other polar impurities.
-
Temperature and Reaction Time: Chloroformate derivatizations are typically rapid and can be performed at room temperature.[6] Optimization of these parameters is still recommended to ensure complete reaction without degradation of the analyte or derivative.
Trustworthiness: The Importance of a Self-Validating System
To ensure the trustworthiness of your quantitative data, your derivatization protocol must be validated. This includes:
-
Linearity: Demonstrating that the detector response is proportional to the analyte concentration over a defined range.
-
Accuracy: Assessing the agreement between the measured value and the true value, often determined through recovery studies with spiked samples.
-
Precision: Evaluating the reproducibility of the method, typically expressed as the relative standard deviation (RSD) of replicate measurements.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Conclusion and Recommendations
This compound is a powerful derivatizing agent for the quantitative analysis of polar, non-volatile compounds by GC-MS. Its long alkyl chain imparts a high degree of hydrophobicity to the derivatives, which can be advantageous for the analysis of very polar analytes.
While direct quantitative yield data for this compound is scarce, the high yields reported for shorter-chain alkyl chloroformates like methyl and ethyl chloroformate suggest that a well-optimized protocol should result in excellent derivatization efficiency.[1]
For researchers developing new methods, we recommend:
-
Method Optimization: Systematically optimize reaction parameters, including reagent concentration, catalyst amount, reaction time, and temperature, for each new analyte.
-
Use of an Internal Standard: Incorporate a structurally similar internal standard to correct for variations in derivatization efficiency and sample preparation.
-
Thorough Validation: Perform a comprehensive method validation to ensure the accuracy, precision, and reliability of your quantitative results.
By understanding the chemistry behind the derivatization process and implementing robust, self-validating protocols, researchers can confidently and accurately quantify their target analytes, leading to high-quality data and advancing scientific discovery.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Fiehn, O. (2016). Metabolomics by GC-MS: Combined targeted and untargeted profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32.
- Rivas, T., et al. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis.
- Husek, P. (1998). Chloroformates in gas chromatography as general purpose derivatizing agents.
- Smart, D. R., et al. (2010). Analytical protocol for the quantification of amino and organic acids in biological tissues by methyl chloroformate derivatization and GC-MS/MS.
- Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 21-36.
- Kataoka, H. (2005). Derivatization reactions for the determination of amines by gas chromatography and their applications in biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 1-22.
- Ghaffari, S., et al. (2019). Derivatization of primary and secondary amines with isobutyl chloroformate for their determination by gas chromatography-mass spectrometry.
- Knapp, D. R. (1979).
- Kostiainen, R., et al. (2014). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 6(18), 7356-7363.
- Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(11), 4809-4817.
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- 1. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Alternatives for Octadecyl Chloroformate in Surface Functionalization
For researchers, scientists, and drug development professionals, achieving robust and reliable surface functionalization is a cornerstone of innovation. The creation of hydrophobic, well-defined molecular layers on various substrates is critical for applications ranging from chromatography and nanoparticle stabilization to advanced drug delivery systems and biocompatible coatings. For years, octadecyl chloroformate has been a reagent of choice for creating C18 functionalized surfaces. However, its limitations necessitate a broader perspective on the available chemical toolkit.
This guide provides an in-depth, objective comparison of viable alternatives to this compound. We will delve into the mechanisms, advantages, and practical considerations of each major class of reagents, supported by experimental data and detailed protocols. Our aim is to equip you with the knowledge to select and implement the optimal surface functionalization strategy for your specific research needs, moving beyond a one-size-fits-all approach.
The Case for Alternatives: Moving Beyond this compound
This compound reacts with surface hydroxyl (-OH) groups to form carbonate linkages. While effective, this chemistry is not without its drawbacks:
-
Moisture Sensitivity: Chloroformates are highly susceptible to hydrolysis, complicating storage and handling, and requiring strictly anhydrous reaction conditions.
-
Corrosive Byproducts: The reaction releases hydrochloric acid (HCl), which can be corrosive to sensitive substrates and equipment.
-
Limited Stability: The resulting carbonate linkage can be less stable under certain pH conditions compared to bonds formed by alternative reagents.
-
Substrate Specificity: Its utility is primarily limited to hydroxyl-bearing surfaces.
These limitations have spurred the adoption of a more diverse and robust set of reagents for creating long-chain alkyl monolayers.
A Comparative Guide to Leading Alternative Reagents
The modern surface scientist has a variety of powerful tools at their disposal. The primary alternatives to this compound can be categorized by their reactive "headgroup," which dictates their mechanism of attachment and substrate compatibility.
Organosilanes: The Workhorse of Silica and Metal Oxide Functionalization
Organosilanes are arguably the most widely used class of reagents for modifying hydroxylated surfaces like silica, glass, and various metal oxides (e.g., TiO₂, ZrO₂).[1][2] Long-chain alkylsilanes, such as octadecyltrichlorosilane (OTS) or octadecyltrimethoxysilane (OTMS), are premier choices for creating C18 surfaces.[3][4]
Mechanism of Action: The reaction proceeds via hydrolysis of the labile groups on the silicon atom (e.g., -Cl, -OCH₃) to form silanols (Si-OH). These silanols then condense with surface hydroxyl groups, forming stable covalent siloxane (Si-O-Substrate) bonds.[5] The silanes can also cross-link with each other, forming a robust, polysiloxane network on the surface.[6]
Key Advantages:
-
High Stability: The resulting Si-O-Substrate and Si-O-Si bonds are highly covalent and offer excellent thermal and chemical stability.
-
Self-Assembly: Under controlled conditions, organosilanes form densely packed, highly ordered self-assembled monolayers (SAMs).[2]
-
Versatility: A vast array of functional silanes are commercially available, allowing for the introduction of various chemical functionalities.
Considerations:
-
Water is Key: The reaction is critically dependent on the presence of a thin layer of water on the substrate surface for hydrolysis, but excess water in the bulk solution can lead to undesirable self-polymerization and aggregation.[7]
-
Substrate Quality: The quality and density of the resulting monolayer are highly dependent on the cleanliness and hydroxylation state of the substrate.
Organophosphonates: Superior Stability for Metal Oxides
For applications demanding the utmost stability, particularly on metal oxide surfaces like titanium, zirconium, and aluminum oxides, organophosphonic acids are an outstanding choice.[1][8] Octadecylphosphonic acid (ODPA) is a direct C18 analogue.
Mechanism of Action: The phosphonic acid headgroup (-PO(OH)₂) reacts strongly with metal oxide surfaces, forming multidentate (bidentate or tridentate) phosphonate-metal bonds (P-O-Metal).[8] This multi-point attachment contributes to the formation of highly stable and well-ordered monolayers.
Key Advantages:
-
Exceptional Stability: Phosphonate monolayers exhibit superior hydrolytic stability, especially in aqueous environments and under slightly alkaline conditions, when compared to siloxane monolayers.[9][10] Studies have shown that phosphonate films on titanium alloys remain stable at physiological pH where silane analogues degrade.[11]
-
High Surface Loading: The binding mechanism often allows for a higher packing density of molecules on the surface compared to siloxanes.[9][10]
-
Broad Substrate Scope: Forms robust layers on a wide range of metal oxides relevant in electronics and biomedical devices.[12][13]
Considerations:
-
Slower Self-Assembly: The formation of highly ordered phosphonate SAMs can require longer reaction times or thermal annealing compared to silanes.
-
Potential for Etching: The acidic nature of the reagent can etch certain sensitive metal oxide substrates.
Isocyanates: A Versatile Tool for Polymers and Hydroxyl-Rich Surfaces
Isocyanates (-N=C=O) are highly reactive compounds that readily form stable urethane linkages with hydroxyl groups. Octadecyl isocyanate is a direct, long-chain alternative used to functionalize materials rich in -OH groups, such as cellulose nanocrystals and polymers like poly(vinyl alcohol).[14][15][16]
Mechanism of Action: The electrophilic carbon atom of the isocyanate group is readily attacked by the nucleophilic oxygen of a surface hydroxyl group. This addition reaction forms a highly stable urethane (-O-C(=O)-NH-) bond with no byproducts.
Key Advantages:
-
High Reactivity & Efficiency: The reaction is typically rapid and proceeds with high efficiency under mild conditions.[17]
-
No Byproducts: The addition reaction is clean, which simplifies purification procedures.
-
Broad Applicability: Beyond hydroxyls, isocyanates can also react with other nucleophilic groups like amines (-NH₂), making them versatile for modifying a range of materials.
Considerations:
-
Moisture Sensitivity: Like chloroformates, isocyanates are sensitive to moisture, which can consume the reagent by forming an unstable carbamic acid that decomposes to an amine.
-
Safety: Isocyanates are toxic and require careful handling in a well-ventilated fume hood.
Diazonium Salts: For Robust Modification of Diverse Surfaces
Aryl diazonium salts represent a powerful and versatile chemistry for covalently modifying a vast array of substrates, including metals, glassy materials, and carbon-based materials.[18][19] This method involves the generation of highly reactive aryl radicals that form strong covalent bonds with the surface.[20]
Mechanism of Action: The reduction of a diazonium salt (Ar-N₂⁺) generates an aryl radical (Ar•). This radical readily attacks the substrate surface, forming a stable covalent bond. The reaction can be initiated electrochemically, chemically, or photochemically.[18]
Key Advantages:
-
Exceptional Stability: The resulting aryl-substrate bond is extremely robust, offering high thermal and mechanical stability.[19]
-
Versatile Substrate Compatibility: This method is not limited to hydroxylated surfaces and can modify conductive, semiconductive, and non-conductive materials.[18][21]
-
Tunable Functionality: Aromatic amines are readily available, allowing for the synthesis of a wide range of functionalized diazonium salts.
Considerations:
-
Multilayer Formation: The radical nature of the reaction can sometimes lead to the formation of disordered multilayers rather than a well-defined monolayer.[18]
-
Synthesis Required: The desired diazonium salt often needs to be synthesized in-situ from the corresponding aromatic amine just prior to use.[18]
Polymer Brushes: "Grafting-To" and "Grafting-From" Approaches
For applications requiring thicker, more complex, or stimulus-responsive surface layers, polymer brushes are an advanced alternative. These can be formed by either "grafting-to" (attaching pre-formed polymer chains to the surface) or "grafting-from" (initiating polymerization from the surface).[22][23][24]
Mechanism of Action:
-
Grafting-To: Pre-synthesized polymers with a reactive end-group (e.g., a silane) are attached to a compatible surface. This method offers excellent control over the polymer's molecular weight but typically results in lower grafting densities.[22][25]
-
Grafting-From: An initiator molecule is first anchored to the surface. Monomers are then polymerized directly from these surface-bound initiators, allowing for the growth of very dense and thick polymer layers.[23][26]
Key Advantages:
-
Tunable Thickness and Density: Offers unparalleled control over the thickness and functional properties of the surface layer.[22]
-
Stimulus-Responsive Surfaces: Allows for the creation of "smart" surfaces that can change their properties (e.g., wettability) in response to stimuli like pH, temperature, or light.[22]
Considerations:
-
Synthetic Complexity: These methods are synthetically more demanding than simple SAM formation.
-
Characterization Challenges: Thoroughly characterizing the molecular weight, dispersity, and grafting density of the surface-bound polymers requires specialized analytical techniques.
Performance Data Summary
The selection of a reagent is often driven by the desired surface properties. The static water contact angle is a primary metric for assessing surface hydrophobicity, with higher angles indicating greater water repellency.
| Reagent Class | Specific Example | Common Substrate | Typical Water Contact Angle (°C) | Key Characteristics |
| Organosilane | Octadecyltrichlorosilane (OTS) | Glass/Silica | ~110° | Excellent stability, forms ordered SAMs, requires moisture control.[2][27] |
| Organophosphonate | Octadecylphosphonic Acid (ODPA) | Titanium Oxide (TiO₂) | ~115-125° | Superior hydrolytic stability, high packing density, ideal for metal oxides.[8] |
| Isocyanate | Octadecyl Isocyanate | Cellulose | Significantly Increased | High reactivity, no byproducts, versatile for -OH and -NH₂ groups.[27] |
| Diazonium Salt | 4-dodecylbenzene diazonium | Glassy Carbon | >100° | Extremely stable covalent bond, wide substrate scope.[19] |
| Carboxylic Acid | Stearic Acid | Aluminum Oxide | ~110° | Simpler deposition, but generally lower stability than phosphonates. |
Note: Contact angles are approximate and can vary significantly with substrate preparation, deposition conditions, and measurement technique.
Experimental Protocols & Methodologies
To ensure reproducibility and success, adherence to validated protocols is essential. Here, we provide foundational, step-by-step methodologies for key functionalization techniques.
Protocol 1: Functionalization of Silica Wafers with Octadecyltrichlorosilane (OTS)
This protocol describes the formation of a hydrophobic C18 self-assembled monolayer on a standard silicon wafer with a native oxide layer.
Rationale: The piranha solution step is a highly effective, albeit hazardous, cleaning method that removes organic residues and generates a high density of surface hydroxyl groups, which are essential for a high-quality SAM. Toluene is chosen as the solvent because it is anhydrous and has a low surface tension, facilitating uniform wetting.
Methodology:
-
Substrate Cleaning & Activation:
-
Cut silicon wafers to the desired size.
-
Submerge wafers in a piranha solution (3:1 mixture of concentrated H₂SO₄:30% H₂O₂) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood).
-
Rinse copiously with deionized water and dry under a stream of nitrogen.
-
Place wafers in a UV-Ozone cleaner for 15 minutes to remove any final traces of organic contaminants and ensure full hydroxylation.
-
-
Silanization:
-
Prepare a 1 mM solution of OTS in anhydrous toluene in a glovebox or under an inert atmosphere.
-
Immediately immerse the cleaned and dried wafers into the OTS solution.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Post-Reaction Cleanup:
-
Remove the wafers from the silane solution.
-
Rinse thoroughly with fresh toluene to remove any physisorbed silane molecules.
-
Sonicate the wafers in toluene for 5 minutes.
-
Dry the wafers under a stream of nitrogen.
-
-
Curing:
-
Bake the functionalized wafers in an oven at 110-120°C for 30-60 minutes to drive the condensation reaction and promote cross-linking.
-
-
Validation:
-
The success of the functionalization is confirmed by measuring the static water contact angle. A clean, hydrophilic silica surface will have a contact angle <10°, while a high-quality OTS monolayer should exhibit a contact angle >105°.
-
Protocol 2: Functionalization of Titanium Oxide Surfaces with Octadecylphosphonic Acid (ODPA)
This protocol details the modification of a titanium surface (e.g., from a titanium-coated wafer or a titanium alloy part) using the T-BAG (Tethering by Aggregation and Growth) method.
Rationale: The T-BAG method is a robust technique for forming dense phosphonate monolayers.[28] The initial sonication in ethanol removes organic contaminants. The deposition from a THF solution followed by annealing provides the energy for the phosphonic acid to form strong, ordered bonds with the titanium oxide surface.
Methodology:
-
Substrate Cleaning:
-
Clean the titanium substrate by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.
-
Dry the substrate under a stream of nitrogen.
-
Treat with UV-Ozone for 15 minutes to ensure a clean, hydroxylated surface.
-
-
Deposition:
-
Prepare a 1 mM solution of ODPA in tetrahydrofuran (THF).
-
Immerse the cleaned titanium substrate in the ODPA solution for 1 hour.
-
-
Rinsing and Annealing:
-
Remove the substrate and rinse thoroughly with fresh THF to remove non-chemisorbed molecules.
-
Dry under a nitrogen stream.
-
Anneal the coated substrate in an oven at 120°C for 24 hours. This step is crucial for forming a dense, well-ordered monolayer.
-
-
Validation:
-
Characterize the surface using contact angle goniometry. A hydrophobic surface with a water contact angle >110° indicates successful functionalization. X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of phosphorus on the surface.
-
Visualizing the Chemistry: Mechanisms and Workflows
Understanding the underlying chemical transformations and experimental processes is key to troubleshooting and optimization.
Reaction Mechanisms
Caption: Key reaction pathways for surface functionalization.
Experimental Workflow
Sources
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- 2. mdpi.com [mdpi.com]
- 3. silicorex.com [silicorex.com]
- 4. Long Chain Functional Silanes, Silane Waterproofing & Waterrepellent [cfmats.com]
- 5. Study on the properties of modified octadecyltrichlorosilane (OTS) anti-relaxation coatings for cesium atomic cell: a molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Self-Assembled Monolayers - Gelest, Inc. [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. Comparative properties of siloxane vs phosphonate monolayers on a key titanium alloy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. princeton.edu [princeton.edu]
- 12. pubs.acs.org [pubs.acs.org]
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- 14. materials.alfachemic.com [materials.alfachemic.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Surface Functionalization of Polymer Particles for Cell Targeting by Modifying Emulsifier Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Functionalization of nanomaterials with aryldiazonium salts | REDI [redi.cedia.edu.ec]
- 21. researchgate.net [researchgate.net]
- 22. Shaping the Structure and Response of Surface-Grafted Polymer Brushes via the Molecular Weight Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Grafting from Polymer Brushes and Brush-Gels – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Thermal Stability and Orthogonal Functionalization of Organophosphonate Self-Assembled Monolayers as Potential Liners for Cu Interconnect - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Precursors: A Comparative Guide to Octadecyltrichlorosilane and Octadecyl Chloroformate for Self-Assembled Monolayers
For researchers, scientists, and drug development professionals engaged in surface functionalization, the creation of high-quality self-assembled monolayers (SAMs) is a foundational technique. The choice of the molecular precursor is a critical determinant of the final surface properties, influencing everything from biocompatibility to electronic behavior. This guide offers an in-depth technical comparison of two long-chain alkyl precursors: the widely-used octadecyltrichlorosilane (OTS) and the less conventional octadecyl chloroformate. While OTS is a stalwart in the field, this comparison will explore the established performance of OTS and the theoretical potential of this compound, providing a comprehensive analysis to inform your selection of the optimal reagent for specific applications.
Octadecyltrichlorosilane (OTS): The Industry Standard
Octadecyltrichlorosilane is the quintessential precursor for forming robust, well-ordered hydrophobic monolayers on hydroxylated surfaces such as silicon wafers, glass, and various metal oxides.[1][2] Its prevalence stems from its ability to form a dense, cross-linked siloxane network covalently bonded to the substrate, resulting in a highly stable and reproducible surface modification.[3]
The Chemistry of OTS Self-Assembly
The formation of an OTS SAM is a multi-step process driven by hydrolysis and condensation reactions. The process is highly sensitive to reaction conditions, particularly the presence of water.[4][5]
-
Hydrolysis: The three chloro groups on the silicon headgroup of OTS are highly reactive and readily hydrolyze in the presence of trace amounts of water to form silanetriols (R-Si(OH)₃). This hydrolysis can occur both in the bulk solution and at the substrate surface.
-
Surface Adsorption: The resulting silanetriols adsorb onto the hydroxylated substrate through hydrogen bonding with the surface hydroxyl groups (-OH).
-
Condensation and Cross-linking: The adsorbed silanetriols then undergo condensation reactions. This involves the formation of strong siloxane bonds (Si-O-Si) with neighboring silanetriol molecules and covalent bonds (Si-O-Substrate) with the substrate's hydroxyl groups. This extensive cross-linking is a key feature of OTS SAMs, contributing to their high stability.[3]
The quality and morphology of the resulting OTS monolayer are significantly influenced by factors such as the solvent, temperature, humidity, and substrate preparation.[2][4] For instance, an excess of water can lead to the formation of polysiloxane aggregates in solution, which can then deposit on the surface, leading to a disordered and rough film.[4]
Experimental Protocol: Formation of an OTS SAM on a Silicon Wafer
This protocol outlines a standard procedure for the deposition of an OTS monolayer on a silicon substrate.
Materials:
-
Silicon wafers
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene or hexane
-
Acetone (reagent grade)
-
Isopropyl alcohol (reagent grade)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Cut the silicon wafer to the desired size.
-
Sonicate the wafer in acetone for 15 minutes, followed by isopropyl alcohol for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Immerse the cleaned wafer in Piranha solution for 30 minutes to remove any remaining organic residues and to generate a fresh, dense layer of hydroxyl groups on the surface.
-
Rinse copiously with deionized water and dry with nitrogen. The substrate should be highly hydrophilic at this stage.
-
-
SAM Deposition:
-
Prepare a 1-5 mM solution of OTS in anhydrous toluene or hexane in a glove box or under an inert atmosphere to minimize exposure to ambient moisture.
-
Immerse the hydroxylated silicon wafer in the OTS solution for 1-2 hours at room temperature.
-
After immersion, rinse the wafer sequentially with fresh toluene (or hexane), isopropyl alcohol, and finally deionized water to remove any physisorbed molecules.
-
Dry the wafer under a stream of nitrogen.
-
-
Annealing (Optional but Recommended):
-
To promote further cross-linking and improve the ordering of the monolayer, the coated substrate can be annealed at 100-120°C for 1 hour.
-
Performance Metrics of OTS SAMs
The following table summarizes key performance indicators for a well-formed OTS monolayer on a silicon dioxide surface. These values are representative and can vary depending on the specific experimental conditions.
| Performance Metric | Typical Value |
| Water Contact Angle | 105° - 115° |
| Monolayer Thickness | ~2.5 nm |
| Surface Roughness (RMS) | < 0.5 nm |
| Thermal Stability | Stable up to 573 K in a vacuum[6] |
The high water contact angle confirms the formation of a densely packed, hydrophobic monolayer with the octadecyl chains oriented away from the surface. The thickness corresponds to a nearly perpendicular orientation of the C18 chains.
This compound: A Theoretical Contender
This compound is a reactive chemical primarily used in organic synthesis for the formation of carbonate esters and as a protecting group for alcohols and amines.[2] Its application in forming self-assembled monolayers is not well-documented in scientific literature. However, based on its chemical structure and reactivity, we can propose a mechanism for its interaction with a hydroxylated surface and draw a theoretical comparison with OTS.
Proposed Chemistry of this compound Self-Assembly
The chloroformate functional group (-O-C(O)-Cl) is susceptible to nucleophilic attack. On a hydroxylated surface, the surface -OH groups can act as nucleophiles, leading to the formation of a carbonate linkage with the substrate.
Proposed Reaction Mechanism:
-
Surface Reaction: The this compound molecule reacts directly with a surface hydroxyl group.
-
Covalent Bond Formation: The chlorine atom is displaced, and a carbonate ester bond (Substrate-O-C(O)-O-Alkyl) is formed, covalently attaching the octadecyl chain to the surface.
-
Byproduct Formation: This reaction releases hydrochloric acid (HCl) as a byproduct.
Unlike OTS, this compound has only one reactive site for surface attachment. This fundamental difference has significant implications for the structure and properties of the resulting monolayer.
Head-to-Head Comparison: OTS vs. This compound
This comparison is based on the established properties of OTS and the inferred characteristics of a hypothetical this compound SAM.
| Feature | Octadecyltrichlorosilane (OTS) | This compound (Inferred) |
| Headgroup Chemistry | Trichlorosilane (-SiCl₃) | Chloroformate (-O(CO)Cl) |
| Surface Bonding | Covalent Si-O-Substrate bonds | Covalent Substrate-O-C(O)-O-Alkyl bonds |
| Cross-linking | Extensive lateral Si-O-Si cross-linking | No inherent lateral cross-linking |
| Reaction Byproducts | Hydrochloric acid (HCl) | Hydrochloric acid (HCl) |
| Monolayer Stability | High, due to covalent surface bonding and extensive cross-linking | Potentially lower, as stability would rely solely on the density of surface attachment points and van der Waals interactions between alkyl chains. The carbonate linkage may also be more susceptible to hydrolysis than the siloxane network. |
| Ease of Formation | Highly sensitive to water concentration; risk of solution-phase polymerization[4] | Potentially less sensitive to trace water in the solvent, as the primary reaction is with surface hydroxyls. However, excess water would lead to hydrolysis of the chloroformate. |
| Expected Monolayer Order | Can form highly ordered, crystalline-like domains | Likely to be less ordered due to the lack of lateral cross-linking to enforce a rigid structure. |
Visualizing the Chemical Pathways
The following diagrams illustrate the proposed reaction mechanisms for the formation of SAMs from OTS and this compound.
Caption: OTS SAM Formation Workflow
Caption: Proposed Chloroformate SAM Formation
Causality and Experimental Choices: Why OTS Dominates
The dominance of OTS in the field of self-assembled monolayers can be attributed to several key factors rooted in its chemical nature:
-
Robustness through Cross-linking: The ability of the hydrolyzed silane headgroups to form a two-dimensional, cross-linked polymer network on the surface is the single most important feature of OTS.[3] This network provides exceptional mechanical and chemical stability to the monolayer, making it resistant to environmental degradation. This compound, lacking this capability, would produce a monolayer analogous to a "picket fence" with individual molecules tethered to the surface, relying primarily on weaker van der Waals forces between the alkyl chains for cohesion.
-
Versatility of Substrates: The silanization chemistry of OTS is applicable to a wide range of materials that possess surface hydroxyl groups, including silicon, glass, quartz, and many metal oxides.[1] This versatility makes it a go-to choice for researchers working with diverse substrates.
-
Established Protocols and Characterization: Decades of research have resulted in well-established and optimized protocols for OTS SAM formation.[1][4][7] The properties of OTS monolayers have been extensively characterized by a multitude of surface science techniques, providing a reliable baseline for new experiments.
Concluding Remarks for the Practicing Scientist
For researchers seeking to create highly stable, well-ordered, and hydrophobic surfaces, octadecyltrichlorosilane remains the precursor of choice. Its ability to form a robust, cross-linked network covalently bonded to the substrate is a significant advantage that is unlikely to be matched by a monofunctional precursor like this compound. The extensive body of literature on OTS provides a solid foundation for troubleshooting and optimizing the deposition process.
While the use of This compound for SAM formation is theoretically plausible, it remains an unexplored area. The resulting monolayer would likely be less stable and less ordered than its OTS counterpart due to the absence of lateral cross-linking. However, for applications where a non-silicon-based chemistry is desired or where extreme sensitivity to water during deposition is a concern, it could represent a niche alternative worth investigating. Any foray into this area would require significant foundational research to establish reliable protocols and characterize the resulting monolayer properties.
In the landscape of self-assembled monolayers, the choice between a well-trodden path and an uncharted one is clear. OTS provides a reliable and high-performance solution, while this compound represents a scientific curiosity with potential, yet unproven, utility.
References
-
Self-assembly of octadecyltrichlorosilane: Surface structures formed using different protocols of particle lithography. PubMed Central. [Link]
-
Formation of OTS self-assembled monolayers at chemically treated titanium surfaces. ScienceDirect. [Link]
-
Patterning of Silicon Substrate with Self-Assembled Monolayers Using Vertically Aligned Carbon Nanotube Electron Sources. MDPI. [Link]
-
Self-assembly of octadecyltrichlorosilane monolayers on silicon-based substrates by chemical vapor deposition. ResearchGate. [Link]
-
Self-assembled octadecyltrichlorosilane monolayer formation on a highly hydrated silica film. ResearchGate. [Link]
-
Structure and Stability of Patterned Self-Assembled Films of Octadecyltrichlorosilane Formed by Contact Printing. ACS Publications. [Link]
-
Thermal Stability of Octadecyltrichlorosilane and Perfluorooctyltriethoxysilane Monolayers on SiO2. PubMed Central. [Link]
-
A comparative study of the growth of octadecyltrichlorosilane and 3-mercaptopropyltrimethoxysilane self-assembled monolayers on hydrophilic silicon surfaces. ResearchGate. [Link]
-
What is the best solvent and method to use for the preparation of octadecyltrichlorosilane (OTS) self assembled monolayers (SAMs) on silicon?. ResearchGate. [Link]
-
Thermal stability of octadecyltrichlorosilane self-assembled on a polycrystalline aluminium surface. ResearchGate. [Link]
-
Formation of octadecyltrichlorosilane (OTS) self-assembled monolayers on amorphous alumina. ResearchGate. [Link]
-
Characterization of octadecyltrichlorosilane self-assembled monolayers on silicon (100) surface. ResearchGate. [Link]
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- 7. benchchem.com [benchchem.com]
Navigating Surface Stability: A Comparative Guide to Octadecyl Chloroformate and Silane-Based Modifications
For researchers, scientists, and drug development professionals, the long-term stability of a functionalized surface is not a matter of convenience—it is the bedrock of reliable and reproducible experimentation. Whether for cell culture, biosensing, or drug delivery applications, a surface that degrades unpredictably can compromise data integrity and lead to costly setbacks. This guide provides an in-depth technical assessment of the stability of surfaces modified with octadecyl chloroformate, a reagent used to create hydrophobic surfaces, and compares its performance with the widely adopted silane-based self-assembled monolayers (SAMs).
The choice of surface modification chemistry dictates the longevity and reliability of a functionalized substrate. This decision hinges on a thorough understanding of the chemical linkages formed and their susceptibility to environmental stressors. This guide will delve into the chemistry of this compound and its resultant carbonate ester linkage, contrasting it with the robust siloxane bonds characteristic of silane-based modifications. Through a detailed examination of degradation mechanisms, supporting experimental data, and standardized assessment protocols, this document aims to equip researchers with the critical knowledge needed to select the most appropriate surface modification strategy for their specific application.
The Chemistry of Surface Modification: A Tale of Two Linkages
The stability of a modified surface is fundamentally determined by the covalent bond that tethers the functional molecule to the substrate. In the context of this guide, we compare the carbonate ester linkage formed by this compound with the siloxane bonds created by organosilanes.
This compound Modification:
This compound reacts with hydroxyl groups present on a substrate to form a carbonate ester linkage. This process effectively grafts the long, hydrophobic 18-carbon alkyl chain onto the surface, rendering it non-wettable.
Caption: Formation of a silane-based SAM on a hydroxylated surface.
The resulting siloxane network provides exceptional thermal and chemical stability, making silane-based SAMs a preferred choice for demanding applications.
Factors Influencing the Stability of Modified Surfaces
The longevity of a functionalized surface is not solely dependent on the choice of chemistry but is also influenced by a range of environmental and process-related factors.
| Factor | Impact on this compound Surfaces | Impact on Silane-Based Surfaces |
| pH of Aqueous Environment | The carbonate ester linkage is susceptible to hydrolysis, which is accelerated under both acidic and basic conditions. This can lead to the cleavage of the octadecyl chain from the surface. | Siloxane bonds are generally stable across a wide pH range. However, very high pH (alkaline) conditions can slowly hydrolyze the Si-O-Si network over extended periods. |
| Temperature | Elevated temperatures can accelerate the rate of hydrolysis of the carbonate linkage. Thermal decomposition can also occur at higher temperatures. | Densely packed silane SAMs exhibit high thermal stability. For instance, octadecyltrichlorosilane (OTS) monolayers on a flat silicon surface are stable up to 250 °C.[1] |
| Enzymatic Degradation | In biological applications, esterases present in cell culture media or bodily fluids can enzymatically cleave the carbonate ester bond, leading to rapid surface degradation. | Siloxane bonds are generally resistant to enzymatic degradation. |
| Solvent Exposure | The stability in organic solvents depends on the nature of the solvent and the substrate. Some solvents may swell or dissolve the monolayer. | Cross-linked silane SAMs are generally stable in a wide range of organic solvents. |
| Surface Preparation | The density and uniformity of the initial hydroxyl groups on the substrate are crucial for achieving a complete and stable monolayer. Incomplete reaction can leave vulnerable sites. | A high density of surface hydroxyls is critical for the formation of a dense, well-ordered, and stable SAM. Incomplete hydroxylation can lead to a less stable film. |
| Presence of Water during Functionalization | The presence of excess water during the reaction can lead to the hydrolysis of this compound in solution, preventing its reaction with the surface and leading to a poor-quality film. | A controlled amount of water is necessary for the hydrolysis of the silane headgroup, but excess water can lead to polymerization in solution, resulting in the deposition of aggregates on the surface rather than a uniform monolayer. |
Comparative Performance: A Data-Driven Assessment
While direct, long-term comparative stability studies between this compound and silane-modified surfaces are not abundant in the literature, we can infer performance based on the known chemistry of the linkages and available data for each class of modification.
Hydrolytic Stability:
The primary concern for surfaces intended for use in aqueous or biological environments is hydrolytic stability. The carbonate ester bond is known to be significantly less stable towards hydrolysis than the siloxane bond. Studies on the hydrolysis of carbonate esters in solution demonstrate their susceptibility to cleavage, a process that is expected to be mirrored on a functionalized surface. In contrast, silane-based SAMs have demonstrated long-term stability in aqueous solutions. For example, a study on octadecyltrimethoxysilane (ODTMS) coatings on an aluminum alloy showed a gradual decrease in hydrophobicity over a month of immersion in water, indicating slow hydrolysis.[1]
Thermal Stability:
Silane-based SAMs are well-documented to possess excellent thermal stability. Densely packed OTS monolayers on a flat silicon surface are reportedly stable up to 250 °C.[1] Information on the specific thermal decomposition temperature of a surface-bound octadecyl carbonate is less available, but the inherent chemistry of carbonate esters suggests a lower thermal stability compared to the robust Si-O-Si network of a silane SAM.
Experimental Protocols for Assessing Surface Stability
To ensure the reliability of functionalized surfaces, a robust and multi-faceted characterization approach is essential. The following protocols outline key experiments for assessing the stability of both this compound and silane-modified surfaces.
Protocol 1: Contact Angle Goniometry for Assessing Hydrophobicity and Stability
Objective: To measure the static and dynamic contact angles of water on the modified surface over time as an indicator of monolayer integrity. A decrease in contact angle suggests degradation of the hydrophobic layer.
Methodology:
-
Initial Measurement:
-
Place a 5 µL droplet of deionized water on the modified surface.
-
Capture an image of the droplet and measure the static contact angle.
-
Perform dynamic contact angle measurements by increasing (advancing angle) and decreasing (receding angle) the droplet volume to assess surface heterogeneity.
-
-
Accelerated Aging:
-
Immerse the modified substrates in relevant aqueous solutions (e.g., phosphate-buffered saline (PBS) at pH 7.4, acidic and basic solutions) or cell culture medium.
-
Incubate the samples at a relevant temperature (e.g., 37°C for biological applications).
-
-
Time-Point Measurements:
-
At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove the substrates from the aging solution.
-
Rinse the surfaces gently with deionized water and dry with a stream of nitrogen.
-
Repeat the contact angle measurements as described in step 1.
-
Data Interpretation: A significant decrease in the water contact angle over time indicates the loss of the hydrophobic octadecyl chains from the surface due to the degradation of the underlying linkage.
Caption: Workflow for assessing surface stability using contact angle goniometry.
Protocol 2: X-ray Photoelectron Spectroscopy (XPS) for Chemical Analysis
Objective: To determine the elemental composition and chemical state of the elements on the surface, providing direct evidence of the presence or absence of the monolayer and its degradation products.
Methodology:
-
Initial Analysis:
-
Acquire a survey spectrum of the freshly modified surface to identify the elements present.
-
Obtain high-resolution spectra of key elements: C 1s, O 1s, and Si 2p (for silane-based surfaces).
-
-
Post-Aging Analysis:
-
After aging the samples as described in Protocol 1, acquire survey and high-resolution XPS spectra.
-
-
Data Analysis:
-
For this compound Surfaces: Look for a decrease in the C 1s signal corresponding to the alkyl chain and the appearance of signals indicative of carbonate hydrolysis products. The C 1s spectrum of a stable surface should show a prominent peak around 285 eV (C-C/C-H) and a smaller peak at a higher binding energy corresponding to the carbonate group (-O-CO-O-).
-
For Silane-Based Surfaces: Monitor the intensity of the Si 2p and C 1s peaks. A decrease in these signals relative to the substrate signals indicates loss of the monolayer.
-
Protocol 3: Atomic Force Microscopy (AFM) for Morphological Characterization
Objective: To visualize the surface topography at the nanoscale and identify any changes in morphology, such as the formation of pits or aggregates, that may result from degradation.
Methodology:
-
Initial Imaging:
-
Image the freshly prepared surface in tapping mode to obtain a high-resolution topographical map.
-
Measure the surface roughness (e.g., root-mean-square roughness).
-
-
Post-Aging Imaging:
-
After aging, image the same or a representative area of the surface.
-
-
Image Analysis:
-
Compare the pre- and post-aging images to identify any changes in surface morphology. The appearance of pits or holes can indicate localized degradation of the monolayer. An increase in surface roughness can also be a sign of degradation.
-
Conclusion: Making an Informed Decision
The choice between this compound and silane-based chemistries for surface modification requires a careful consideration of the intended application and the environmental conditions to which the surface will be exposed.
-
This compound: This modification offers a straightforward method for creating a hydrophobic surface. However, the resulting carbonate ester linkage is inherently susceptible to hydrolysis, particularly in aqueous environments and in the presence of esterase enzymes. This makes it less suitable for long-term applications in biological media or under conditions of fluctuating pH. The lack of extensive, publicly available long-term stability data for these surfaces warrants careful in-house validation for any critical application.
-
Silane-Based SAMs: This class of surface modification provides a robust and well-characterized platform for creating stable, long-lasting hydrophobic surfaces. The formation of a cross-linked siloxane network imparts excellent thermal and hydrolytic stability, making it the preferred choice for applications demanding high reliability and longevity, especially in biological and biomedical research.
For researchers and drug development professionals, where the integrity of the surface-adsorbed species is paramount, the superior stability of silane-based SAMs generally makes them the more reliable option. While this compound may be suitable for short-term applications or in non-aqueous environments, a thorough and application-specific stability assessment is crucial before its adoption in critical experimental systems.
References
-
Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. (2022). MDPI. [Link]
-
Accelerated aging for testing polymeric biomaterials and medical devices. (2008). Medical Engineering & Physics. [Link]
-
Long-Term Stability of Self-Assembled Monolayers in Biological Media. (2015). Langmuir. [Link]
-
Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. (n.d.). Gelest. [Link]
-
XPS Study on the Stability and Transformation of Hydrate and Carbonate Phases within MgO Systems. (2017). MDPI. [Link]
-
Cleavable Surfactants: A Comparison between Ester, Amide, and Carbonate as the Weak Bond. (2019). Journal of Surfactants and Detergents. [Link]
-
Comparative Properties of Siloxane vs Phosphonate Monolayers on A Key Titanium Alloy. (n.d.). Princeton University. [Link]
-
Hydrolytic degradation behaviors of polylactides/poly(propylene carbonate blends: Monolayers and bulk films. (2024). ResearchGate. [Link]
-
Water and ice in contact with octadecyl-trichlorosilane functionalized surfaces: a high resolution x-ray reflectivity study. (2008). Physical Review Letters. [Link]
-
Hydrolysis of carbonates, thiocarbonates, carbamates, and carboxylic esters of alpha-naphthol, beta-naphthol, and p-nitrophenol by human, rat, and mouse liver carboxylesterases. (1991). Drug Metabolism and Disposition. [Link]
-
Hydrolytic degradation of poly(carbonate)-urethanes by monocyte-derived macrophages. (2001). Biomaterials. [Link]
-
Stability of Silanols and Grafted Alkylsilane Monolayers on Plasma-Activated Mica Surfaces. (2010). The Journal of Physical Chemistry C. [Link]
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comparison of derivatization efficiency between octadecyl chloroformate and other agents
An In-Depth Technical Guide to the Comparative Efficiency of Octadecyl Chloroformate and Other Derivatizing Agents
Authored by a Senior Application Scientist
For researchers, scientists, and drug development professionals navigating the complexities of chemical analysis, derivatization is a critical step to enhance the analytical performance of compounds that are otherwise difficult to measure. The choice of derivatizing agent is paramount, dictating the success of separation and detection. This guide provides an in-depth comparison of this compound (ODC), a specialized agent, against a range of commonly used derivatizing reagents, offering field-proven insights and supporting experimental context.
The Foundational Principle: Why Derivatize?
In chromatographic analysis, particularly Gas Chromatography (GC) and to some extent Liquid Chromatography (LC), we often encounter molecules that are non-volatile, thermally labile, or possess poor chromatographic properties due to polar functional groups (-OH, -COOH, -NH₂, -SH). Derivatization is the process of chemically modifying these functional groups to create a new compound with more favorable analytical characteristics.
The primary goals of derivatization are:
-
Increase Volatility: Essential for GC analysis, this is achieved by masking polar groups with nonpolar moieties, thereby reducing intermolecular hydrogen bonding.
-
Enhance Thermal Stability: Prevents the analyte from decomposing at the high temperatures of the GC injector port.[1]
-
Improve Chromatographic Behavior: Leads to sharper, more symmetrical peaks by minimizing interactions with the column's stationary phase.[2]
-
Increase Detection Sensitivity: By introducing specific chemical groups (e.g., fluorinated moieties for Electron Capture Detection - ECD), the detector's response to the analyte can be significantly amplified.[1]
The selection of a derivatizing agent is not a one-size-fits-all decision. It is a strategic choice based on the analyte's structure, the analytical platform (GC-MS, LC-MS), and the ultimate goal of the analysis.
Profiling the Key Derivatizing Agent Classes
This guide compares four principal classes of derivatizing agents, with a special focus on how this compound fits into this landscape.
Alkyl Chloroformates: The Rapid Reaction Specialists
Alkyl chloroformates (R-O-(C=O)-Cl) are highly effective reagents known for their rapid and efficient derivatization of a wide range of polar compounds.[3] Their defining characteristic is the ability to react in an aqueous environment, eliminating the need for sample drying, which is a laborious and often rate-limiting step in other methods.[3] This makes them exceptionally well-suited for high-throughput applications like metabolomics.[4]
Mechanism of Action: The reaction proceeds via a one-step process where active hydrogens on amino, carboxyl, hydroxyl, and thiol groups are derivatized simultaneously.[5] A key intermediate is a mixed carboxylic-carbonic acid anhydride, which subsequently reacts with an alcohol (present in the reaction medium) to form a stable ester.[5] Pyridine is typically used as a catalyst to facilitate the reaction.[6]
-
This compound (ODC): ODC is a long-chain alkyl chloroformate (C18). Its primary function is not merely to enable analysis but to fundamentally alter the analyte's polarity. The introduction of the C18 chain imparts significant lipophilicity (hydrophobicity) to the molecule.[7] This makes ODC a specialized tool for:
-
Dramatically shifting retention in reversed-phase LC.
-
Enhancing extraction of polar analytes from aqueous matrices into an organic solvent.
-
Immobilizing molecules onto hydrophobic surfaces. Due to the substantial increase in molecular weight and corresponding decrease in volatility, ODC derivatives are generally unsuitable for standard GC analysis.
-
-
Short-Chain Alkyl Chloroformates (Methyl, Ethyl Chloroformate - MCF, ECF): These are the workhorses of the chloroformate family. They provide an optimal balance by increasing volatility and improving chromatographic properties for GC-MS analysis of small molecules like amino acids and organic acids.[4][8] MCF, in particular, is often preferred for its high derivatization yields and reproducibility.[9]
Silylating Agents: The GC Workhorse
Silylation is arguably the most common derivatization technique for GC analysis.[2] These reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), work by replacing active hydrogens with a nonpolar trimethylsilyl (TMS) group.[10][11]
Key Characteristics:
-
Versatility: Reacts with a broad range of functional groups.[10]
-
Efficacy: Produces derivatives that are significantly more volatile and thermally stable.[1]
-
Major Drawback: Highly sensitive to moisture. The presence of water leads to poor reaction yield and hydrolysis of the derivatives, necessitating anhydrous conditions for both the sample and solvents.[1][11]
Acylating Agents: The Stability Enhancers
Acylation involves introducing an acyl group (R-C=O) into the analyte molecule. Common reagents include anhydrides like Trifluoroacetic Anhydride (TFAA) and Pentafluoropropionic Anhydride (PFPA).[12]
Key Characteristics:
-
Derivative Stability: Acylated derivatives are generally more stable than their silylated counterparts.[10]
-
Enhanced Detection: The use of fluorinated acyl groups dramatically increases the response of an Electron Capture Detector (ECD), enabling trace-level analysis.[1]
-
Reaction Byproducts: The reaction often produces acids as byproducts, which may need to be removed prior to GC analysis to prevent column degradation.[1]
Comparative Analysis: Efficiency, Scope, and Application
The choice of agent depends on a trade-off between reaction conditions, desired outcome, and analytical platform. ODC is not a direct replacement for agents like MSTFA or MCF; it serves a different strategic purpose.
Reaction Kinetics and Conditions
| Feature | Alkyl Chloroformates (MCF, ECF, ODC) | Silylating Agents (MSTFA) | Acylating Agents (TFAA, PFPA) |
| Reaction Medium | Aqueous environment [3] | Anhydrous (dry) required [11] | Typically anhydrous, solvent accepts acid byproduct[1] |
| Reaction Speed | Instantaneous (<1 min)[3] | Minutes to hours (e.g., 1 hr)[13] | Variable, often requires heating[12] |
| Temperature | Room Temperature[3] | Often requires heating (e.g., 60-100°C) | Often requires heating (e.g., 60-70°C)[12] |
| Simplicity | High (single step, no drying) | Moderate (requires complete drying) | Moderate (may require byproduct removal) |
The standout advantage of the chloroformate family is the ability to perform instantaneous derivatization in water, which dramatically simplifies sample preparation workflows compared to the stringent anhydrous conditions demanded by silylation.[3][14]
Application Scope and Derivative Properties
The primary differentiator for ODC is its profound impact on the analyte's physical properties.
| Agent | Primary Application | Analyte Scope | Analytical Platform | Derivative Stability |
| This compound (ODC) | Drastically increase lipophilicity, targeted analysis | Amines, Alcohols, Phenols | LC-MS , Solid Phase Extraction | High (stable carbamates)[7] |
| Methyl/Ethyl Chloroformate (MCF/ECF) | Broad-spectrum profiling (Metabolomics) | Amino acids, organic acids, sugars, amines[4][8] | GC-MS | Good, more stable than silyl derivatives[4] |
| Silylating Agents (MSTFA) | General purpose volatility enhancement | Alcohols, acids, amines, thiols, amides[10] | GC-MS | Moderate (moisture sensitive)[11] |
| Acylating Agents (PFPA, TFAA) | High-sensitivity targeted analysis, stable derivatization | Amines, alcohols, phenols[1] | GC-MS (especially with ECD) | High[10] |
Causality Explained:
-
Why choose ODC? You would select ODC when your primary goal is to make a polar molecule extremely nonpolar. For example, to analyze a small, water-soluble drug metabolite in plasma using LC-MS, derivatizing with ODC would allow it to be easily extracted into an organic solvent like hexane and significantly increase its retention time on a C18 column, moving it away from the solvent front and matrix interferences.
-
Why choose MCF/ECF? For a metabolomics study aiming to quantify dozens of amino and organic acids from a cell extract, MCF is superior. The reaction is fast, handles aqueous samples directly, and produces derivatives that are volatile enough for GC-MS analysis, providing excellent separation and robust quantification.[4][8]
-
Why choose MSTFA? If you are analyzing a panel of steroids, which have hydroxyl groups that need to be masked, silylation is a well-established and effective method. Provided the sample extract can be thoroughly dried, MSTFA offers comprehensive derivatization for a wide range of functional groups.[15][16]
-
Why choose PFPA? To measure trace levels of amphetamines in urine with high sensitivity, acylation with PFPA is an excellent choice. The resulting fluorinated derivative is not only stable but also gives a powerful signal on a GC-ECD or GC-MS system.[12]
Visualization of Workflows and Mechanisms
General Derivatization Workflow
Caption: General experimental workflow for chemical derivatization.
Alkyl Chloroformate Reaction Mechanism
Caption: Reaction mechanism for alkyl chloroformate derivatization.
Field-Proven Experimental Protocols
These protocols are self-validating systems designed for reproducibility and trustworthiness.
Protocol 1: Broad-Spectrum Metabolite Profiling with Methyl Chloroformate (MCF)
This protocol is adapted for the analysis of amino and organic acids in an aqueous sample for GC-MS.
-
Sample Preparation: To 100 µL of aqueous sample (e.g., deproteinized serum) in a 2 mL glass vial, add 330 µL of methanol and 50 µL of pyridine. Vortex vigorously for 10 seconds.
-
Derivatization - Step 1 (Carboxyl Groups): Add 20 µL of MCF to the mixture. Vortex for 30 seconds. An instantaneous reaction will occur, forming mixed anhydrides and methyl esters.
-
Derivatization - Step 2 (Amino, Hydroxyl Groups): Add another 20 µL of MCF. Vortex for 30 seconds. This ensures complete derivatization of all active hydrogens.
-
Extraction: Add 400 µL of chloroform and 400 µL of 50 mM sodium bicarbonate solution. Vortex for 10 seconds.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Sample Collection: Carefully transfer the lower chloroform layer containing the derivatized analytes to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Analysis: Inject 1 µL of the chloroform layer into the GC-MS.
Causality Note: The two-step addition of MCF ensures that the esterification of carboxylic acids proceeds efficiently before the complete derivatization of other functional groups. The chloroform extraction isolates the now-hydrophobic derivatives from the polar, water-based matrix.[4][8]
Protocol 2: General Purpose Silylation with MSTFA
This protocol is for general GC-MS analysis of compounds with hydroxyl or carboxyl groups.
-
Sample Preparation: The sample must be completely dry. Transfer 10-100 µg of the analyte or a dried extract into a 1 mL reaction vial.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 100 µL of MSTFA.
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes.
-
Analysis: Cool the vial to room temperature. Inject 1 µL of the reaction mixture directly into the GC-MS.
Causality Note: Heating is required to drive the silylation reaction to completion for less reactive functional groups. The absence of water is critical, as MSTFA will preferentially react with water over the analyte.[11][17]
Protocol 3: Lipophilicity Enhancement with this compound (ODC)
This protocol is designed to derivatize a polar amine to increase its hydrophobicity for LC-MS analysis or extraction.
-
Sample Preparation: Dissolve approximately 1 mg of the amine-containing analyte in 500 µL of a 1:1 mixture of water and a suitable organic solvent (e.g., acetonitrile).
-
Buffering: Add 50 µL of pyridine to act as a catalyst and acid scavenger.[7]
-
Derivatization: Add a 1.2 molar equivalent of this compound (ODC) to the solution. Stir the reaction mixture at room temperature for 1-2 hours. Monitor reaction completion by TLC or LC-MS if necessary.
-
Workup & Extraction: Add 1 mL of water and 1 mL of an organic solvent like ethyl acetate or hexane. Shake vigorously.
-
Sample Collection: Collect the upper organic layer, which now contains the highly lipophilic ODC-derivatized analyte. Dry the organic layer over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS analysis.
Causality Note: The long C18 chain of ODC transforms the polar amine into a nonpolar carbamate derivative. This allows it to be partitioned from the aqueous reaction medium into an immiscible organic solvent, effectively isolating and concentrating it for analysis.[7]
Conclusion: A Strategic Choice, Not a Direct Competition
The efficiency of a derivatizing agent cannot be judged on a single metric. While This compound (ODC) may exhibit lower reaction kinetics compared to its short-chain counterparts, its value lies not in speed but in its profound ability to modify a molecule's physicochemical properties.
-
This compound is a specialty reagent . It is the ideal choice for applications demanding a significant increase in lipophilicity, such as enhancing extraction efficiency or achieving specific chromatographic separations in LC-MS. It is generally not suitable for creating volatile derivatives for GC-MS.
-
Short-chain chloroformates (MCF, ECF) are superior for high-throughput, broad-spectrum GC-MS analysis of polar metabolites due to their rapid, single-step reaction in aqueous media.[3][4]
-
Silylating and Acylating agents remain the established standards for general-purpose GC analysis and high-sensitivity applications , respectively, provided that anhydrous conditions can be met.[1][11]
Ultimately, the most efficient derivatization strategy is one that is intelligently matched to the analyte, the matrix, and the analytical objective. Understanding the unique strengths and weaknesses of each agent class, from the versatile MSTFA to the specialized ODC, empowers researchers to generate the most accurate and reliable data.
References
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Fan, T. W., Lane, A. N., Higashi, R. M., & Yan, J. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). PMC. [Link]
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Wason, D. (2023). Derivatization. Chemistry LibreTexts. [Link]
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Gabellieri, C., Fraternale, D., & Rocchi, M. (2019). Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. Molecules. [Link]
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Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Boas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]
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Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A. [Link]
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Maltesen, M. J., & Gregersen, S. (2014). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. [Link]
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Zhao, X., et al. (2012). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. [Link]
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Kalinina, D., et al. (2022). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. PubMed Central. [Link]
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Ghaffari, S., et al. (2016). Determination of Fatty Acids by High Performance Liquid Chromatography and Fluorescence Detection Using Pre-Column Derivatization with 9-Fluorenylmethyl Chloroformate. ResearchGate. [Link]
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Michalke, B. (2001). Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. ResearchGate. [Link]
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Chrom Tech, Inc. (2024). Why Use GC Derivatization Reagents. Chrom Tech, Inc. [Link]
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George, C., et al. (2019). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ACS Omega. [Link]
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Sacher, F., et al. (1996). Determination of aliphatic and alicyclic amines in water by gas and liquid chromatography after derivatization by chloroformates. ResearchGate. [Link]
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Octadecyl Chloroformate in Chromatography: A Comparative Guide to Derivatization Strategies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chromatography, the derivatization of polar analytes is a cornerstone technique for enhancing separation efficiency and detection sensitivity. Among the arsenal of derivatizing agents, octadecyl chloroformate (ODCF) presents a powerful, albeit specialized, option for imparting significant hydrophobicity to a range of molecules. This guide provides an in-depth technical review of the applications of this compound in chromatography, critically comparing its performance with other common derivatization strategies. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in making informed decisions for their analytical challenges.
The Rationale for Derivatization: Overcoming Analytical Hurdles
Polar analytes, such as amino acids, carboxylic acids, phenols, and certain pharmaceuticals, often exhibit poor chromatographic behavior. Their high polarity can lead to issues like inadequate retention on reversed-phase columns, poor peak shape, and low volatility, which hinders their analysis by gas chromatography (GC). Chemical derivatization addresses these challenges by chemically modifying the analyte to alter its physicochemical properties. The primary goals of derivatization in chromatography are:
-
Increased Volatility: For GC analysis, converting polar functional groups (e.g., -OH, -NH2, -COOH) into less polar, more volatile derivatives is essential.[1]
-
Enhanced Chromatographic Retention: In reversed-phase liquid chromatography (LC), increasing the hydrophobicity of an analyte enhances its retention on nonpolar stationary phases.
-
Improved Detection: Derivatization can introduce a chromophore, fluorophore, or an easily ionizable moiety, thereby significantly improving the analyte's detectability by UV, fluorescence, or mass spectrometry (MS) detectors.[2]
-
Enhanced Selectivity: Derivatization can be used to target specific functional groups, aiding in the selective analysis of certain compounds in a complex matrix.
This compound: The Long-Chain Advantage
This compound (C₁₈H₃₇O₂Cl) is an alkyl chloroformate derivatizing agent distinguished by its long C18 alkyl chain.[1] This extended hydrocarbon chain is the key to its unique applications in chromatography.
Mechanism of Derivatization
This compound reacts with nucleophilic functional groups, primarily amines and phenols, to form stable carbamates and carbonates, respectively. The reaction with carboxylic acids proceeds through a mixed anhydride intermediate to form an ester. This reaction effectively masks the polar functional groups of the analyte, replacing them with a bulky, nonpolar octadecyl group.
Diagram: Derivatization Reaction with this compound
Caption: General reaction of an analyte with this compound.
Key Applications and Performance Characteristics
The primary application of this compound in chromatography is to dramatically increase the hydrophobicity of polar analytes.[1] This is particularly advantageous in the following scenarios:
-
GC-MS Analysis of Polar Compounds: By converting polar compounds into more volatile and thermally stable derivatives, ODCF enables their analysis by GC-MS.[1]
-
Enhanced Retention in Reversed-Phase LC: For highly polar analytes that are poorly retained on C8 or C18 columns, derivatization with ODCF can significantly increase retention times, moving their peaks away from the solvent front and improving resolution from other early-eluting components.
-
"Retention Matching" in Metabolomics and Lipidomics: The long octadecyl chain can make the retention behavior of derivatized polar metabolites (like amino acids) similar to that of endogenous lipids. This allows for the potential simultaneous analysis of these different classes of molecules in a single chromatographic run, which is beneficial for comprehensive profiling studies.
Comparative Analysis of Derivatization Reagents
The choice of a derivatizing agent is a critical decision in method development. The performance of this compound is best understood in comparison to other commonly used reagents.
Alkyl Chloroformates: The Effect of Chain Length
This compound belongs to the family of alkyl chloroformates, which includes shorter-chain variants like methyl, ethyl, and octyl chloroformate. The length of the alkyl chain has a predictable impact on the chromatographic properties of the resulting derivatives.
| Derivatizing Reagent | Alkyl Chain Length | Key Performance Characteristics | Typical Applications |
| Methyl Chloroformate | C1 | High volatility of derivatives, good for GC-MS of a broad range of metabolites. Generally provides high derivatization yields and reproducibility.[3][4] | Metabolomics, analysis of amino acids and organic acids.[5] |
| Ethyl Chloroformate | C2 | Widely used for amino acids and other polar metabolites. Derivatives are more hydrophobic than methyl esters.[6][7] | Amino acid analysis, metabolomics.[6][7] |
| Octyl Chloroformate | C8 | Significantly improves peak area and ionization efficiency in LC-ESI-MS/MS compared to shorter chain chloroformates for certain analytes.[8] | Analysis of antiepileptic drugs and other pharmaceuticals.[8] |
| This compound | C18 | Maximizes hydrophobicity, leading to very strong retention in reversed-phase LC. May decrease volatility for GC-MS compared to shorter chain derivatives. | Targeted analysis of highly polar compounds, lipidomics-style analysis of polar metabolites. |
Causality: The increasing length of the alkyl chain systematically increases the hydrophobicity and, consequently, the retention time in reversed-phase chromatography. For GC analysis, there is a trade-off: while derivatization increases volatility compared to the parent analyte, an excessively long alkyl chain can decrease the volatility of the derivative itself, potentially requiring higher elution temperatures. For LC-MS, a longer alkyl chain can enhance ionization efficiency in electrospray ionization (ESI) by promoting the analyte's presence at the surface of the evaporating droplets.[8]
Comparison with Other Derivatization Chemistries
Beyond alkyl chloroformates, silylation is a dominant derivatization technique for GC, while reagents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) are popular for HPLC.
| Derivatization Method | Reagent Example | Principle | Advantages | Disadvantages |
| Alkyl Chloroformation | This compound | Forms carbamates, carbonates, or esters | Rapid reaction, can be performed in aqueous media, significantly increases hydrophobicity. | Potential for side reactions, reagent stability can be a concern. |
| Silylation | BSTFA, MTBSTFA | Replaces active hydrogens with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group | Produces thermally stable and volatile derivatives, well-established for GC.[9] | Sensitive to moisture, requires anhydrous conditions, may not be suitable for LC-MS. |
| Acylation (for HPLC) | Fmoc-Cl | Attaches a fluorescent Fmoc group to primary and secondary amines | Creates highly fluorescent and stable derivatives, excellent for sensitive HPLC-fluorescence detection of amino acids.[10] | Primarily for amino acids, hydrolysis of the reagent can cause interfering peaks. |
Expertise in Action: The choice between these methods depends on the analytical goal and the available instrumentation. For a GC-MS based metabolomics screen of polar compounds where enhanced hydrophobicity is desired for better separation from the solvent front, an alkyl chloroformate like this compound could be a strategic choice. However, for the routine, high-sensitivity analysis of amino acids by HPLC with fluorescence detection, Fmoc-Cl is a well-validated and often preferred method. Silylation remains a workhorse for broad-spectrum GC-MS analysis due to its versatility, but the requirement for anhydrous conditions can be a practical drawback compared to the aqueous-compatible reactions of alkyl chloroformates.[6]
Experimental Protocols
A self-validating protocol is crucial for reproducible and trustworthy results. Below are detailed, step-by-step methodologies for derivatization using alkyl chloroformates and a common silylation method for comparison.
General Protocol for Derivatization with Alkyl Chloroformates (Adapted for this compound)
This protocol is a general guideline and should be optimized for specific analytes and matrices. The principle is based on the well-established methods for shorter-chain alkyl chloroformates.[6][11]
Materials:
-
This compound (ODCF) solution (e.g., 10% in an inert solvent like toluene or chloroform)
-
Pyridine (catalyst)
-
An appropriate alcohol (e.g., methanol or ethanol, if esterification of carboxylic acids is desired)
-
Sodium bicarbonate or other suitable base for pH adjustment
-
Extraction solvent (e.g., hexane, chloroform, or ethyl acetate)
-
Anhydrous sodium sulfate
-
Sample containing the analyte(s) of interest
-
Internal standard
Procedure:
-
Sample Preparation: To an aqueous sample or standard solution (typically 100-500 µL) in a glass reaction vial, add an appropriate amount of internal standard.
-
pH Adjustment: Add a suitable buffer or base (e.g., sodium bicarbonate solution) to adjust the pH to the alkaline range (typically pH 9-10). This facilitates the reaction with amines and phenols.
-
Addition of Reagents: Add pyridine (as a catalyst, typically 10-50 µL) and the alcohol (if required for esterification).
-
Derivatization Reaction: Add the this compound solution. The reaction is often rapid and may be exothermic, leading to the evolution of CO2. It is advisable to leave the vial uncapped for a few seconds to release the gas.[11] Vortex the mixture vigorously for 30-60 seconds. The long alkyl chain of ODCF may require a slightly longer reaction time or gentle heating to ensure complete reaction.
-
Extraction: Add an immiscible organic solvent (e.g., 500 µL of hexane or chloroform) to extract the derivatized analytes. Vortex thoroughly for 30-60 seconds.
-
Phase Separation: Centrifuge the mixture to achieve clear phase separation.
-
Isolation of the Organic Layer: Carefully transfer the upper organic layer to a clean vial. A second extraction of the aqueous layer can be performed to improve recovery.
-
Drying and Concentration: Dry the extracted organic phase with anhydrous sodium sulfate. The solvent can then be evaporated under a stream of nitrogen to concentrate the sample.
-
Reconstitution and Analysis: Reconstitute the dried residue in a suitable solvent for injection into the GC-MS or LC-MS system.
Diagram: Alkyl Chloroformate Derivatization Workflow
Caption: Step-by-step workflow for derivatization with this compound.
Comparative Protocol: Silylation with BSTFA
This protocol is for comparison and is a widely used method for preparing samples for GC-MS analysis.[9]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
-
Sample containing the analyte(s) of interest (dried)
-
Internal standard
Procedure:
-
Sample Preparation: The sample must be anhydrous. Lyophilize or evaporate the aqueous sample to complete dryness.
-
Addition of Reagents: To the dried sample in a reaction vial, add an appropriate amount of internal standard and the anhydrous solvent (e.g., 50-100 µL).
-
Derivatization Reaction: Add the BSTFA (+ 1% TMCS) reagent (e.g., 50-100 µL). Cap the vial tightly.
-
Heating: Heat the reaction mixture at a specified temperature (typically 60-80°C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Cooling and Analysis: Cool the vial to room temperature before opening. The sample is now ready for direct injection into the GC-MS system.
Conclusion and Future Perspectives
This compound is a valuable, albeit specialized, derivatizing agent in the chromatographer's toolkit. Its principal advantage lies in its ability to impart a high degree of hydrophobicity to polar analytes, which can be strategically employed to enhance retention in reversed-phase LC and to enable the analysis of certain compounds by GC-MS.
The decision to use this compound should be driven by the specific analytical challenge. For applications requiring a significant increase in the lipophilicity of an analyte, ODCF is an excellent candidate. However, for general-purpose derivatization for GC-MS, shorter-chain alkyl chloroformates or silylation reagents may offer a more versatile and well-documented approach. For high-sensitivity amino acid analysis by HPLC, dedicated reagents like Fmoc-Cl often provide superior performance.
As chromatographic techniques continue to evolve, particularly in the fields of metabolomics and lipidomics, the unique properties of long-chain derivatizing agents like this compound may find new and innovative applications. Future research could focus on systematic studies to quantify the impact of long alkyl chains on ionization efficiency in various mass spectrometry sources and to develop novel, integrated analytical workflows that leverage the "retention matching" capabilities of these reagents.
References
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GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. CORE. Available at: [Link]
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GC-MS with ethyl chloroformate derivatization for comprehensive analysis of metabolites in serum and its application to human uremia. PubMed. Available at: [Link]
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Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. National Institutes of Health. Available at: [Link]
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Ethylchloroformate Derivatization for GC–MS Analysis of Resveratrol Isomers in Red Wine. MDPI. Available at: [Link]
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Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. Available at: [Link]
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Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. Available at: [Link]
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Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. PubMed. Available at: [Link]
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Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. J-STAGE. Available at: [Link]
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Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. ResearchGate. Available at: [Link]
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Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. PubMed. Available at: [Link]
-
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Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. ResearchGate. Available at: [Link]
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Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. National Institutes of Health. Available at: [Link]
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Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis. PubMed. Available at: [Link]
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Applications of Chromatographic Separation Techniques in Food and Chemistry. MDPI. Available at: [Link]
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Using design of experiments to optimize derivatization with methyl chloroformate for quantitative analysis of the aqueous phase from hydrothermal liquefaction of biomass. ResearchGate. Available at: [Link]
-
Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. PubMed. Available at: [Link]
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Safety Operating Guide
Octadecyl chloroformate proper disposal procedures
An In-Depth Technical Guide to the Safe Disposal of Octadecyl Chloroformate
In the landscape of advanced chemical synthesis, particularly within pharmaceutical and materials science, the proficient management of reactive reagents is a cornerstone of laboratory safety and experimental integrity. This compound, a valuable long-chain alkylating agent, is prized for its ability to introduce lipophilic moieties. However, its utility is matched by its hazardous nature. This guide provides a comprehensive, scientifically-grounded protocol for the safe and effective disposal of this compound, moving beyond mere procedural steps to explain the chemical rationale behind each critical action.
This compound's hazardous profile is dictated by the chloroformate functional group (-O(C=O)Cl). The high reactivity of the acyl chloride moiety makes it susceptible to rapid reaction with a variety of nucleophiles.
Primary Hazard Mechanism: Hydrolysis The most immediate and common risk is its reaction with water, including atmospheric moisture. This hydrolysis reaction is rapid and exothermic, producing octadecanol, carbon dioxide, and corrosive hydrogen chloride (HCl) gas.[1][2] The generation of HCl is a principal safety concern, capable of causing severe respiratory irritation and chemical burns to the eyes and skin.[1][3]
Reactivity with Other Nucleophiles Beyond water, it reacts vigorously with other nucleophilic compounds such as alcohols and amines.[1][3][4] This reactivity, while useful in synthesis, must be carefully controlled during disposal to prevent runaway reactions. The core principle of safe disposal is, therefore, the controlled and complete neutralization of this reactive group into stable, less hazardous products.
Pre-Disposal Protocol: Establishing a Safe Workspace
Before any disposal procedure begins, establishing a controlled environment is a critical, non-negotiable step. This proactive approach minimizes the risk of exposure and accidental release.
1. Designated Work Area: All handling and neutralization of this compound must occur inside a certified chemical fume hood. This is essential to contain and exhaust any HCl gas that may be generated.[4]
2. Personal Protective Equipment (PPE): A multi-layered approach to PPE is required to guard against splash and vapor hazards.[4]
- Eye Protection: Chemical splash goggles are mandatory.
- Hand Protection: Chemically resistant gloves are essential. Given the corrosive nature of the reagent and its byproducts, nitrile gloves should be considered for splash protection only. For direct handling or in case of a spill, heavy-duty gloves such as butyl rubber are recommended.
- Body Protection: Wear a flame-resistant laboratory coat over long-sleeved clothing, long pants, and closed-toe shoes.
3. Spill Kit Readiness: An accessible chemical spill kit equipped for corrosive materials is required.[5][6] This kit should contain:
- Inert Absorbent: Materials like vermiculite or sand. Do not use combustible materials like paper towels.
- Neutralizing Agent: Sodium bicarbonate (baking soda) or a commercial acid neutralizer for treating HCl from potential spills.
- Waste Containment: A clearly labeled, sealable container for collecting spill cleanup debris.
The Neutralization Workflow: A Step-by-Step Guide
The primary strategy for disposing of this compound is controlled basic hydrolysis. This method intentionally reacts the compound with a basic solution to neutralize the chloroformate group and the resulting acidic byproduct in a single, controlled process.
Experimental Protocol: Controlled Basic Hydrolysis
This protocol is designed to safely convert this compound into sodium octadecyl carbonate (which will hydrolyze further to octadecanol), sodium chloride, and water.
-
Prepare the Neutralizing Solution: In a beaker appropriately sized to be no more than 50% full, prepare a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] The volume of this solution should be in significant excess (at least 10-fold molar excess relative to the chloroformate) to effectively neutralize the reagent and dissipate heat.
-
Control the Temperature: Place the beaker containing the basic solution into an ice-water bath and allow it to cool. The hydrolysis reaction is exothermic, and precooling the solution helps to manage the reaction temperature and prevent splashing.[1]
-
Initiate Controlled Addition: While vigorously stirring the cooled basic solution with a magnetic stir bar, add the this compound dropwise using a pipette or dropping funnel. This slow, controlled addition is the most critical step for safety. Adding the reagent too quickly can lead to a rapid temperature increase and vigorous gas evolution (CO₂), causing the reaction to become uncontrollable.
-
Monitor the Reaction: Observe the reaction mixture closely. If you notice excessive bubbling, a rapid temperature rise, or fuming, immediately stop the addition until the reaction subsides.
-
Ensure Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for at least one hour. This ensures that the neutralization has proceeded to completion.
-
Verify Neutralization: Use a pH strip or meter to check the pH of the solution. The pH should be strongly basic (pH > 10). This confirms that all the chloroformate has been destroyed and the generated HCl has been fully neutralized.
-
Final Waste Disposal: The resulting neutralized mixture can now be transferred to a properly labeled aqueous hazardous waste container for disposal according to your institution's Environmental Health and Safety (EHS) guidelines.
Workflow Visualization
Caption: Logical workflow for the safe disposal of this compound.
Quantitative Data and Method Comparison
| Parameter | Controlled Basic Hydrolysis | Direct Incineration |
| Primary Reagent | 5-10% Sodium Hydroxide or Sodium Carbonate | Not Applicable |
| Key Byproducts | Octadecanol, Sodium Chloride, CO₂, Water | CO₂, HCl, other combustion products |
| Required Setting | Standard Laboratory Fume Hood | Licensed Chemical Destruction Plant |
| Primary Advantage | Can be performed safely in a lab setting | Suitable for large quantities |
| Primary Hazard | Exothermic reaction must be controlled | Requires specialized facilities and transport |
This guide focuses on the laboratory-scale neutralization method. Disposal of large quantities should always be handled via a licensed chemical waste facility.[7][8]
Emergency Procedures: Spill and Exposure Response
In the event of an accident, a swift and correct response is critical to mitigating harm.
-
ALERT: Alert personnel in the immediate area and evacuate if necessary.
-
CONFINE: If the spill is small and you are trained to handle it, contain the spill by creating a dike around it with an inert absorbent like vermiculite or sand.
-
NEUTRALIZE: For small liquid spills, cautiously sprinkle sodium bicarbonate over the absorbent material to neutralize the chemical and any generated HCl.
-
COLLECT: Once the reaction has ceased, carefully sweep the material into a labeled, sealed container for hazardous waste.
-
DECONTAMINATE: Wipe down the spill area with soap and water.
-
REPORT: Report the incident to your supervisor and institutional EHS office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can confidently manage the disposal of this compound, ensuring a safe laboratory environment and upholding the principles of chemical stewardship.
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Lab Alley. How and Why to Neutralize Chloroform. Accessed January 21, 2026. [Link]
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University of Manitoba. Chemical Spill Response Procedure. Accessed January 21, 2026. [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling Octadecyl Chloroformate
Handling highly reactive and corrosive chemicals is a fundamental aspect of innovative research in drug development and materials science. Octadecyl chloroformate, a valuable reagent in organic synthesis, demands the utmost respect and a meticulous approach to safety. Its hazardous nature necessitates more than just a standard lab coat and gloves; it requires a comprehensive understanding of its risks and a corresponding, rigorously applied personal protective equipment (PPE) strategy. This guide moves beyond a simple checklist to provide the causal logic behind each safety recommendation, empowering you to work confidently and safely.
The 'Why': Understanding the Hazards of this compound
This compound belongs to the chloroformate ester family, a class of compounds known for their high reactivity and significant health hazards. The primary dangers stem from its inherent properties:
-
Severe Corrosivity: Like other chloroformates, it is expected to cause severe skin burns and eye damage upon contact.[1][2] The long alkyl chain does not mitigate the reactivity of the chloroformate group.
-
High Toxicity: Chloroformates are typically fatal or highly toxic if swallowed, inhaled, or in contact with skin.[1] Vapors or mists can be extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[3]
-
Reactivity with Water: It reacts with water, including moisture in the air, to produce hydrochloric acid and other toxic compounds. This reaction can be vigorous and contributes to its corrosive and irritating properties.[4]
-
Thermal Decomposition: When heated, it can decompose to release toxic and irritating gases, such as hydrogen chloride and carbon monoxide.[2][4]
Therefore, the entire PPE strategy is designed to create an impermeable barrier between you and the chemical in all its forms—liquid, vapor, and aerosol.
The Core Directive: Engineering Controls and Personal Protective Equipment
The foundation of safety begins with engineering controls. All work involving this compound must be conducted within a certified chemical fume hood to manage vapor and aerosol exposure.[5][6][7] PPE is the critical final barrier.
Summary of PPE for this compound Handling
| Task | Required PPE | Key Rationale |
| Routine Handling (Weighing, transfers, reactions in a fume hood) | • Nitrile gloves (double-gloved) • Chemical splash goggles • Full-face shield • Chemical-resistant lab coat (fully buttoned) • Closed-toe shoes | Prevents skin/eye contact from minor drips and splashes. The face shield protects the entire face from unexpected reactions. Double-gloving provides a backup barrier. |
| High-Splash Potential (Large volume transfers, pressure reactions) | • Impervious gloves (e.g., Butyl or Viton™) over nitrile gloves • Chemical splash goggles • Full-face shield • Chemical-resistant apron over lab coat • Closed-toe, chemical-resistant shoes | Provides enhanced protection against significant splashes. Chloroformates can penetrate standard nitrile gloves quickly; more robust materials are essential.[8] |
| Spill Cleanup | • Impervious gloves (e.g., Butyl or Viton™) • Chemical splash goggles • Full-face shield • Chemical-resistant apron or suit • Respiratory Protection (Air-purifying respirator with appropriate acid gas/organic vapor cartridges) | Protects against concentrated vapors and direct liquid contact during cleanup. Respiratory protection is mandatory when vapors are not contained by a fume hood.[4][9] |
Operational Plan: PPE in Action
Properly selecting PPE is only half the battle; correctly using it is paramount. The following workflow and protocols provide a step-by-step guide to safe operations.
PPE Selection & Handling Workflow
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: Decision workflow for selecting appropriate PPE.
Protocol 1: Standard Handling in a Chemical Fume Hood
-
Preparation: Before bringing the chemical into the hood, ensure the spill kit is accessible and you are familiar with its contents. Confirm the fume hood is functioning correctly.
-
Donning PPE:
-
Put on the inner pair of nitrile gloves.
-
Don a fully buttoned, chemical-resistant lab coat.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Wear chemical splash goggles.
-
Wear a full-face shield over the goggles.
-
-
Handling: Conduct all transfers, weighing, and reactions slowly and deliberately within the fume hood, keeping the sash at the lowest practical height.
-
Post-Handling: After the procedure is complete, decontaminate any surfaces as needed.
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off without touching the exterior. Dispose of them as hazardous waste.
-
Remove the face shield and goggles.
-
Remove the lab coat.
-
Remove the inner pair of gloves. Dispose of them as hazardous waste.
-
Wash hands thoroughly with soap and water.[10]
-
Protocol 2: Emergency Spill Response (<100 mL)
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside the fume hood, evacuate the lab immediately.
-
Assess: From a safe distance, assess the spill. Do not proceed if you are unsure or feel unsafe. Contact your institution's Environmental Health & Safety (EHS) department.
-
Don Spill PPE: Put on your full spill response PPE, including respiratory protection.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[4][9] Do not use combustible materials like paper towels initially.
-
Neutralize (If applicable): Some procedures may call for neutralization. Follow your institution's specific guidelines.
-
Clean-Up: Carefully collect the absorbed material using spark-proof tools and place it into a designated, labeled hazardous waste container.[7]
-
Decontaminate: Wipe the spill area clean, working from the outside in.[11][12] Place all cleaning materials into the hazardous waste container.
-
Doffing & Disposal: Follow procedures for doffing contaminated gear and dispose of all contaminated materials, including PPE, as hazardous waste.[3]
Disposal Plan: Contaminated PPE and Chemical Waste
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and disposable lab coats should be collected in a clearly labeled, sealed hazardous waste container.[13]
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a designated, sealed, and properly labeled hazardous waste container. Never pour chloroformates down the drain.[4]
-
Container Disposal: Empty containers must be handled like the product itself and disposed of according to institutional and local regulations.[3]
By adhering to these rigorous PPE and handling protocols, you build a system of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and the Safety Data Sheet (SDS) for this compound before beginning any work.
References
-
Lab Alley. Chloroform Safety & Hazards. [Link]
-
Rutgers University. Chloroform Standard Operating Procedure. [Link]
-
Duke University. Chloroform Guidelines. [Link]
-
University of California. Chloroform - Standard Operating Procedure. [Link]
-
Louisiana State University Health Sciences Center. Laboratory-Specific Standard Operating Procedures for the safe use of chloroform. [Link]
-
Cole-Parmer. Material Safety Data Sheet: Vinyl chloroformate. [Link]
-
Fisher Scientific. SAFETY DATA SHEET: Octyl chloroformate (29-Sep-2023). [Link]
-
West Virginia University. Chapter 8: Decontamination, Disinfection and Spill Response. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]
-
Stanford University. Decontamination - Biosafety Manual. [Link]
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Cleanchem Laboratories LLP. MATERIAL SAFETY DATA SHEETS N-OCTYL CHLOROFORMATE. [Link]
-
National Institute of Oncology, Hungary. Decontamination after Inadvertent Release. [Link]
-
The Ohio State University. Chloroform SOP. [Link]
-
University of Washington Environmental Health & Safety. Chloroform SOP. [Link]
-
Government of Canada. Chloroformates Chemical Emergency Medical Guidelines. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
